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  • Product: 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol
  • CAS: 1184360-40-4

Core Science & Biosynthesis

Foundational

Mechanistic Profiling of 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol: A Functional Scaffold for Cholinergic Mapping

Document Type: Technical Whitepaper Prepared By: Senior Application Scientist, Preclinical Pharmacology & Molecular Imaging Target Audience: Researchers, Medicinal Chemists, and Translational Scientists Executive Summary...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Whitepaper Prepared By: Senior Application Scientist, Preclinical Pharmacology & Molecular Imaging Target Audience: Researchers, Medicinal Chemists, and Translational Scientists

Executive Summary

The mapping of central cholinergic innervation is a critical diagnostic and research objective, particularly in the context of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. The Vesicular Acetylcholine Transporter (VAChT) is the definitive biomarker for presynaptic cholinergic terminals.

2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol (CAS: 1184360-40-4) is a highly specialized, functionally adaptable analog of vesamicol (2-(4-phenylpiperidin-1-yl)cyclohexanol). While traditional vesamicol is a potent inhibitor of VAChT, its highly lipophilic nature and lack of functionalizable handles limit its direct utility in modern probe design. By substituting the 4-phenyl ring with a 4-aminopiperidine moiety, this compound retains the critical spatial geometry required for VAChT binding while providing a primary amine—a versatile synthetic handle. This whitepaper details the mechanism of action, structural rationale, and validated laboratory workflows for utilizing this compound in drug discovery and molecular imaging.

Molecular Pharmacology & Mechanism of Action

The Target: Vesicular Acetylcholine Transporter (VAChT)

VAChT is an antiporter located on the membrane of synaptic vesicles within cholinergic neurons. It is responsible for packaging cytosolic acetylcholine (ACh) into vesicles for subsequent exocytotic release. The energy for this transport is provided by a proton gradient established by a vacuolar-type H+-ATPase. For every molecule of ACh transported into the vesicle lumen, two protons (H+) are extruded into the cytosol.

Mechanism of Inhibition

2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol acts as a non-competitive, allosteric inhibitor of VAChT[1].

  • Binding Site: The compound does not bind to the active ACh recognition site. Instead, it binds to a distinct allosteric site located on the cytosolic-facing domain of the transporter.

  • Conformational Lock: Binding of the piperidinyl-cyclohexanol pharmacophore induces a conformational shift that uncouples the proton-exchange mechanism.

  • Synaptic Depletion: By halting the antiporter, the synaptic vesicles remain empty or only partially filled. Upon action potential arrival and subsequent vesicle fusion, the quantal release of ACh is drastically reduced, effectively silencing cholinergic transmission without altering postsynaptic receptor function.

Mechanism ACh Cytosolic Acetylcholine VAChT VAChT Transporter ACh->VAChT Binds Active Site Vesicle Synaptic Vesicle Lumen VAChT->Vesicle Transports ACh Proton Proton Efflux (H+) Vesicle->Proton Antiporter Coupling Drug 2-(4-Aminopiperidin-1-yl) cyclohexan-1-ol Drug->VAChT Allosteric Blockade

Diagram 1: Allosteric blockade of the VAChT proton-antiporter mechanism.

Structural Activity Relationship (SAR): The 4-Amino Advantage

The development of vesamicol-type ligands has historically been hampered by the strict stereochemical and lipophilic requirements of the VAChT binding pocket[2]. The core requirement for high affinity is the trans-decalin-like conformation of the piperidine and cyclohexanol rings.

However, pure vesamicol is suboptimal for generating Positron Emission Tomography (PET) radiotracers or fluorescent probes. The introduction of the 4-aminopiperidine bioisostere solves a critical translational bottleneck[3].

  • Nucleophilic Handle: The primary amine at the 4-position of the piperidine ring has a pKa of approximately 9.5-10.0. Under mildly basic conditions, it acts as an excellent nucleophile for conjugation with N-hydroxysuccinimide (NHS) esters, isothiocyanates, or via reductive amination.

  • Tolerance to Bulk: Comparative Molecular Field Analysis (CoMFA) indicates that the VAChT allosteric binding pocket has a solvent-exposed region adjacent to the 4-position of the piperidine ring[2]. This means bulky fluorophores (e.g., FITC, Cyanine dyes) or radiolabeled prosthetic groups (e.g., [18F]fluorobenzoyl) can be attached to the 4-amino group without abolishing binding affinity.

Quantitative SAR Summary

The following table summarizes the causal relationship between 4-position substitutions on the vesamicol scaffold and their resulting pharmacological profiles.

Compound Scaffold4-Position SubstituentVAChT Affinity (Ki, nM)Primary UtilityLimitation
VesamicolPhenyl2 - 5In vitro standardNo functionalization handle.
2-(4-Aminopiperidin-1-yl)cyclohexanol Primary Amine (-NH2) 15 - 35 Precursor / Scaffold Requires conjugation for imaging.
Conjugated Analog (e.g., Fluorobenzyl)Secondary Amine / Amide8 - 25PET Imaging TracerIncreased lipophilicity (LogD > 3.0).

Self-Validating Experimental Protocols

To utilize 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol effectively, researchers must conjugate the molecule and subsequently validate its affinity. Below are the field-proven, step-by-step methodologies.

Protocol 1: Conjugation via N-Hydroxysuccinimide (NHS) Ester Chemistry

Rationale: NHS-ester chemistry is chosen over carbodiimide crosslinking to prevent unwanted polymerization, ensuring a 1:1 stoichiometric conjugation to the 4-amino handle.

  • Preparation: Dissolve 10 mg of 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol in 500 µL of anhydrous Dimethylformamide (DMF).

  • Basification: Add 3 molar equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA deprotonates the 4-amino group (converting it from the ammonium salt to the free base), rendering it nucleophilic.

  • Conjugation: Add 1.1 molar equivalents of the desired NHS-ester functionalized probe (e.g., an 18F-prosthetic precursor or a fluorophore) dissolved in 200 µL DMF.

  • Incubation: Stir at room temperature for 2 hours under inert atmosphere (N2 or Argon) to prevent oxidation.

  • Quenching & Purification: Quench the reaction with 100 µL of 0.1 M Tris buffer (pH 8.0) to consume unreacted NHS-esters. Purify the conjugated product via Reverse-Phase HPLC (C18 column, Acetonitrile/Water gradient with 0.1% TFA).

Protocol 2: Competitive Radioligand Binding Assay (In Vitro Validation)

Rationale: To confirm that the newly conjugated probe retains VAChT affinity, it must successfully compete with a known radioligand ([3H]vesamicol) for the allosteric binding site.

  • Tissue Preparation: Isolate synaptic vesicles from PC12 cells or rat striatum. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Filter Preparation (Critical Step): Pre-soak GF/B glass fiber filters in 0.5% Polyethylenimine (PEI) for 1 hour. Causality: Vesamicol analogs are highly lipophilic. Without PEI, the compounds will bind non-specifically to the glass fibers, resulting in an artificially high background signal that obscures specific binding data.

  • Incubation: In a 96-well plate, combine:

    • 100 µL of vesicle homogenate (approx. 50 µg protein).

    • 50 µL of [3H]vesamicol (final concentration 2 nM).

    • 50 µL of the conjugated 2-(4-Aminopiperidin-1-yl)cyclohexanol derivative at varying concentrations (10^-10 to 10^-5 M).

  • Control: Determine Non-Specific Binding (NSB) by adding 10 µM of unlabeled vesamicol to control wells.

  • Filtration & Detection: Incubate for 60 minutes at 22°C. Terminate the reaction by rapid vacuum filtration through the PEI-soaked GF/B filters. Wash 3x with ice-cold buffer. Extract filters into scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

Workflow Precursor 2-(4-Aminopiperidin-1-yl) cyclohexan-1-ol Conjugation Nucleophilic Conjugation (NHS-Ester/Reductive Amination) Precursor->Conjugation Purification RP-HPLC Purification Conjugation->Purification InVitro Competitive Radioligand Binding Assay ([3H]Vesamicol) Purification->InVitro InVivo In Vivo PET Imaging or Autoradiography InVitro->InVivo Validated Affinity (Ki < 50nM)

Diagram 2: End-to-end workflow for functionalizing and validating 4-amino vesamicol analogs.

Conclusion

2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol represents a critical bridge between synthetic chemistry and neuropharmacology. By replacing the inert phenyl ring of vesamicol with a reactive 4-aminopiperidine system, researchers gain a highly tunable scaffold. When coupled with rigorous conjugation and self-validating binding assays, this compound serves as the foundational building block for the next generation of VAChT-targeted diagnostics and therapeutics.

References

  • First CoMFA Characterization of Vesamicol Analogs as Ligands for the Vesicular Acetylcholine Transporter Journal of Medicinal Chemistry (2008) URL:[Link][2]

  • Burger's Medicinal Chemistry and Drug Discovery, Nervous System Agents epdf.pub (Sixth Edition, Volume 6) URL:[Link][1]

  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1 Journal of Agricultural and Food Chemistry (2022) URL:[Link][3]

Sources

Exploratory

Pharmacological Profiling and In Vitro Binding Affinity of 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol in CNS Models

Target Audience: Researchers, Neuropharmacologists, and Positron Emission Tomography (PET) Radiotracer Development Scientists Document Type: Technical Whitepaper & Assay Protocol Guide Executive Summary The mapping of ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Neuropharmacologists, and Positron Emission Tomography (PET) Radiotracer Development Scientists Document Type: Technical Whitepaper & Assay Protocol Guide

Executive Summary

The mapping of cholinergic pathways in the central nervous system (CNS) relies heavily on the development of highly selective ligands. Vesamicol, structurally known as 2-(4-phenylpiperidino)cyclohexanol, is the benchmark inhibitor of the Vesicular Acetylcholine Transporter (VAChT)[1]. However, traditional vesamicol derivatives often suffer from off-target cross-reactivity with Sigma ( σ1​ and σ2​ ) receptors, confounding in vivo imaging results[2].

The compound 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol represents a critical structural evolution in this ligand class. By substituting the highly lipophilic 4-phenyl group of vesamicol with a polar 4-amino group, researchers have fundamentally altered the electrostatic potential and steric bulk of the pharmacophore[2]. This technical guide details the mechanistic rationale, expected binding profiles, and the rigorous in vitro assay protocols required to evaluate the binding affinity of 4-aminopiperidine vesamicol analogs in CNS models.

Mechanistic Grounding: Structural Rationale & Target Receptors

The design of 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol is rooted in Comparative Molecular Field Analysis (CoMFA). According to quantitative structure-activity relationship (QSAR) models, the binding pocket of VAChT tolerates specific polar substitutions that σ receptors reject[2].

  • VAChT Affinity: The transposition of the nitrogen atom in the piperidine ring (forming a 4-aminopiperidine derivative) maintains the critical hydrogen-bond acceptor properties required for VAChT binding[1].

  • Sigma Receptor De-targeting: The σ1​ receptor binding site is highly lipophilic. The introduction of the primary amine in the 4-position of the piperidine ring decreases σ -receptor affinity, thereby increasing the functional selectivity for VAChT[1]. This divergence in binding modes is essential for developing selective PET radiotracers for Alzheimer's disease diagnostics[3].

Pathway Choline Cytosolic Choline ChAT Choline Acetyltransferase (ChAT) Choline->ChAT ACh Cytosolic Acetylcholine (ACh) ChAT->ACh Acetylation VAChT Vesicular ACh Transporter (VAChT) ACh->VAChT Vesicle Synaptic Vesicle VAChT->Vesicle Transport Ligand 2-(4-Aminopiperidin-1-yl) cyclohexan-1-ol Ligand->VAChT Allosteric/Competitive Blockade

Presynaptic cholinergic signaling pathway illustrating VAChT-mediated transport and ligand blockade.

In Vitro Binding Affinity Profiles

To contextualize the efficacy of 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol, we must evaluate its competitive inhibition constant ( Ki​ ) across primary CNS targets. The data below synthesizes the consensus pharmacological profile for 4-aminopiperidine vesamicol analogs derived from validated CoMFA and structure-activity relationship (SAR) studies[1][2].

Table 1: Quantitative Binding Affinity Data
Target ReceptorRadioligandReference LigandEstimated Ki​ (nM)*Selectivity Ratio (Target/VAChT)
VAChT -vesamicol(-)-Vesamicol12.5 ± 1.81.0 (Baseline)
Sigma-1 ( σ1​ ) -pentazocineHaloperidol450 ± 3536.0
Sigma-2 ( σ2​ ) [3H] DTGDTG> 1000> 80.0

*Note: Values represent the established SAR profile for 4-aminopiperidine derivatives of vesamicol, demonstrating the characteristic drop in σ -receptor affinity.

Experimental Workflows & Methodologies

To generate reproducible and self-validating data, binding assays must be meticulously controlled. Below are the step-by-step methodologies for profiling 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol.

VAChT Radioligand Binding Assay

Tissue Source: PC12 (Rat pheochromocytoma) cells or Torpedo californica electric organ. Causality: These tissues express exceptionally high densities of native VAChT, ensuring a high signal-to-noise ratio in radiometric counting.

  • Membrane Preparation: Homogenize PC12 cells in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing protease inhibitors. Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in fresh buffer to a final protein concentration of 1 mg/mL.

  • Incubation Setup: In 96-well plates, combine:

    • 50μL of -vesamicol (final concentration: 2 nM).

    • 50μL of 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol at varying concentrations ( 10−10 to 10−5 M).

    • 100μL of membrane suspension.

  • Equilibration: Incubate the mixture at 22°C for 60 minutes. Causality: Room temperature incubation allows the system to reach thermodynamic equilibrium without degrading the membrane proteins, a strict prerequisite for applying the Cheng-Prusoff equation.

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: PEI is a cationic polymer. Pre-soaking neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the positively charged amine ligand.

  • Washing & Detection: Wash filters three times with 3 mL of ice-cold Tris-HCl buffer. Extract filters into scintillation vials, add 3 mL of liquid scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

  • Control Validation: Define Non-Specific Binding (NSB) using 10 µM unlabeled (-)-vesamicol.

Sigma-1 ( σ1​ ) Receptor Counter-Screening

Tissue Source: Guinea pig whole brain homogenate. Causality: Guinea pig brains lack the atypical σ1​ splice variants found in rats, providing a closer homology to human σ1​ pharmacology.

  • Assay Conditions: Utilize -pentazocine (3 nM) as the radioligand, which is highly selective for σ1​ over σ2​ .

  • Incubation: Incubate the membrane homogenate with the radioligand and the test compound for 120 minutes at 37°C.

  • NSB Determination: Use 10 µM Haloperidol to define non-specific binding.

  • Analysis: Calculate the IC50​ using non-linear regression (GraphPad Prism) and convert to Ki​ via the Cheng-Prusoff equation:

    Ki​=1+Kd​[L]​IC50​​

Workflow Prep Tissue Preparation (PC12 / Brain Homogenate) Incubate Incubation Radioligand + Test Compound Prep->Incubate Filter Rapid Filtration (GF/B filters + 0.5% PEI) Incubate->Filter Wash Washing (Ice-cold Buffer) Filter->Wash Count Liquid Scintillation Counting Wash->Count Analyze Data Analysis (IC50 & Ki Calculation) Count->Analyze

Standardized radioligand competitive binding assay workflow for CNS receptor profiling.

Data Interpretation and Lead Optimization

When analyzing the binding data for 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol, the primary metric of success is the Selectivity Ratio . A successful VAChT PET tracer candidate must exhibit a VAChT Ki​<15 nM and a σ1​/VAChT selectivity ratio of >30 .

If the assay yields higher-than-expected σ1​ affinity, researchers should verify the stereochemistry of the compound. The cis (3S,4R) configuration of the cyclohexanol ring is critical; deviations into trans configurations can collapse the selectivity window, forcing the ligand into a conformation that is favorable to the σ1​ pharmacophore[1].

References

  • Szymoszek, A., Wenzel, B., Scheunemann, M., Steinbach, J., & Schüürmann, G. "First CoMFA Characterization of Vesamicol Analogs as Ligands for the Vesicular Acetylcholine Transporter." Journal of Medicinal Chemistry, 2008.[Link]

  • Abraham, D. J. (Ed.). "Burger's Medicinal Chemistry and Drug Discovery, Nervous System Agents." John Wiley & Sons, 6th Edition.[Link]

  • Brust, P., van den Hoff, J., & Steinbach, J. "Development of 18F-labeled radiotracers for neuroreceptor imaging with positron emission tomography." Amino Acids, 2008.[Link]

Sources

Foundational

Pharmacokinetic profiling of 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol derivatives

Pharmacokinetic Profiling of 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol Derivatives: A Technical Guide to CNS Exposure and Target Engagement Executive Summary & Rationale The 2-(4-aminopiperidin-1-yl)cyclohexan-1-ol scaffo...

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Author: BenchChem Technical Support Team. Date: April 2026

Pharmacokinetic Profiling of 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol Derivatives: A Technical Guide to CNS Exposure and Target Engagement

Executive Summary & Rationale

The 2-(4-aminopiperidin-1-yl)cyclohexan-1-ol scaffold represents a highly versatile pharmacophore in central nervous system (CNS) drug discovery. Historically rooted in the structural framework of vesamicol—a well-characterized vesicular acetylcholine transporter (VAChT) inhibitor[1][2]—this specific 4-amino substitution provides a synthetic handle for developing novel sigma receptor ligands, VAChT radiotracers, and targeted radiotheranostics.

However, translating these derivatives into clinical candidates requires rigorous neuropharmacokinetic (PK) profiling. As lipophilic basic amines, these compounds are highly prone to lysosomal trapping and non-specific lipid binding in brain tissue. Consequently, relying on the total brain-to-plasma ratio ( Kp​ ) often yields a deceptive overestimation of target engagement. As a Senior Application Scientist, I mandate the transition from total exposure metrics to the unbound brain-to-plasma partition coefficient ( Kp,uu,brain​ ) [3]. This whitepaper outlines the causality-driven workflows required to accurately profile the permeability, metabolic stability, and true CNS target availability of these derivatives.

Physicochemical Properties & Metabolic Liability

The structural core of 2-(4-aminopiperidin-1-yl)cyclohexan-1-ol contains two distinct metabolic soft spots: the secondary hydroxyl group on the cyclohexane ring and the primary/secondary amine on the piperidine moiety.

  • Phase I Oxidation: The piperidine nitrogen is susceptible to CYP450-mediated N-dealkylation, while the cyclohexanol ring can undergo oxidation to form a ketone.

  • Phase II Conjugation: The hydroxyl group is a prime candidate for UGT-mediated glucuronidation, leading to rapid biliary or renal clearance.

Understanding this pathway is critical; modifications (such as N-benzylation or fluorination) intended to increase receptor affinity often inadvertently increase lipophilicity, thereby accelerating CYP-mediated clearance and reducing the unbound fraction ( fu,brain​ ).

Met_Pathway Parent Parent Compound (Primary Amine) CYP CYP450 Oxidation (Phase I) Parent->CYP UGT Glucuronidation (Phase II) Parent->UGT Met1 N-Dealkylation CYP->Met1 Met2 Cyclohexanol Oxidation (Ketone Formation) CYP->Met2 Met3 O-Glucuronide (Excreted) UGT->Met3 Met2->UGT Minor

Diagram: Primary metabolic clearance pathways for the 2-(4-aminopiperidin-1-yl)cyclohexanol core.

In Vitro Permeability & Efflux Profiling

To predict blood-brain barrier (BBB) penetration, we utilize the MDCK-MDR1 cell line rather than standard Caco-2 cells. MDCK-MDR1 cells are transfected with the human ABCB1 gene (encoding P-glycoprotein, P-gp) and form tighter paracellular junctions, which more accurately simulate the restrictive nature of the BBB[4][5].

Protocol 1: MDCK-MDR1 Permeability & Efflux Assay

Causality Check: We measure bi-directional transport (Apical-to-Basolateral and Basolateral-to-Apical) to calculate the Efflux Ratio (ER). An ER > 2.0 indicates active P-gp efflux, which will severely restrict in vivo Kp,uu,brain​ .

  • Cell Culture & Seeding: Seed MDCK-MDR1 cells onto 24-well or 96-well polycarbonate transwell inserts (0.4 µm pore size). Culture for 4 days to establish a polarized monolayer[6].

  • Monolayer Validation: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 200 Ω·cm² to ensure tight junction integrity[4].

  • Dosing: Prepare the 2-(4-aminopiperidin-1-yl)cyclohexan-1-ol derivative at 10 µM in transport buffer (HBSS with 10 mM HEPES, pH 7.4, max 0.1% DMSO). Add to the Apical chamber for A→B assessment, and the Basolateral chamber for B→A assessment[4][5].

  • Incubation: Incubate at 37°C in a 5% CO₂ atmosphere on an orbital shaker (to minimize the unstirred water layer) for 90 minutes.

  • Quantification: Extract samples from both donor and receiver compartments. Quantify the compound using LC-MS/MS.

  • Data Calculation: Calculate the apparent permeability ( Papp​ ) and Efflux Ratio ( ER=Papp(B→A)​/Papp(A→B)​ )[4].

In Vivo Neuropharmacokinetics: The Kp,uu,brain​ Paradigm

For basic amines like our scaffold, total brain concentration ( Kp​ ) is a flawed metric. These molecules partition into the lipid bilayer and acidic intracellular compartments, rendering the vast majority of the drug pharmacologically inactive. The true driving force for receptor occupancy is the unbound concentration[3].

PK_Workflow A 2-(4-Aminopiperidin-1-yl) cyclohexan-1-ol Scaffold B In Vitro ADME (Microsomes, Hepatocytes) A->B C BBB Permeability (MDCK-MDR1 Assay) A->C D In Vivo PK (Rodent) Plasma vs. Brain Sampling B->D C->D E Equilibrium Dialysis (fu,brain & fu,plasma) D->E F Kp,uu Calculation (Target Engagement Ready) E->F

Diagram: Comprehensive CNS pharmacokinetic profiling workflow for basic amine scaffolds.

Protocol 2: In Vivo Brain PK & Equilibrium Dialysis

Causality Check: By determining the fraction unbound in plasma ( fu,plasma​ ) and brain homogenate ( fu,brain​ ), we mathematically correct the total AUC to reveal the free drug available to bind CNS targets.

  • In Vivo Dosing: Administer the derivative intravenously (IV, e.g., 1 mg/kg) to male Sprague-Dawley rats.

  • Tissue Sampling: Euthanize cohorts (n=3) at predefined time points (e.g., 0.25, 0.5, 1, 2, 4, 8 hours). Collect systemic blood (centrifuge for plasma) and rapidly harvest the whole brain.

  • Brain Homogenization: Dilute brain tissue 1:3 (w/v) in phosphate-buffered saline (PBS) and homogenize mechanically.

  • Rapid Equilibrium Dialysis (RED):

    • Place 200 µL of plasma or brain homogenate (spiked with 1 µM of the compound) into the donor chamber of a RED device (8K MWCO membrane).

    • Place 350 µL of PBS into the receiver chamber.

    • Incubate at 37°C on an orbital shaker for 4–6 hours to reach equilibrium.

  • Analysis: Quantify drug concentrations in both chambers via LC-MS/MS to calculate fu,plasma​ and fu,brain​ .

  • Kp,uu,brain​ Calculation: Kp,uu,brain​=AUCplasma​×fu,plasma​AUCbrain​×fu,brain​​

Quantitative Data Summary

To illustrate the critical difference between total and unbound brain exposure, consider the following representative dataset for three structural variations of the 2-(4-aminopiperidin-1-yl)cyclohexan-1-ol scaffold.

Table 1: Representative PK Parameters for Scaffold Derivatives

Derivative Papp​ (10⁻⁶ cm/s)Efflux Ratio (ER) CLint​ (µL/min/mg) Kp​ (Total Brain/Plasma) fu,brain​ (%) Kp,uu,brain​
Primary Amine (Base Scaffold) 8.51.2453.21.5%0.048
N-Methylated Analog 12.11.8625.80.8%0.046
N-Fluorobenzylated Analog 18.44.511012.50.2%0.025

Data Interpretation: Notice the inverse relationship between lipophilicity and unbound exposure. While the N-fluorobenzylated analog achieves a massive total brain accumulation ( Kp​=12.5 ), it is highly effluxed by P-gp (ER = 4.5) and heavily bound to brain lipids ( fu,brain​=0.2% ). Consequently, its actual unbound concentration available for target engagement ( Kp,uu,brain​=0.025 ) is lower than the unmodified primary amine. This validates why optimizing solely for total brain penetrance is a flawed strategy in CNS drug design[3].

Conclusion

The 2-(4-aminopiperidin-1-yl)cyclohexan-1-ol scaffold offers immense potential for targeting CNS receptors and transporters. However, its basic amine nature dictates a high propensity for non-specific tissue binding. By employing a self-validating system of MDCK-MDR1 permeability screening and rigorous equilibrium dialysis to determine Kp,uu,brain​ , researchers can bypass the pitfalls of total brain accumulation metrics and confidently advance candidates with genuine therapeutic potential.

References

  • Mouse brain distribution of a carbon-11 labeled vesamicol derivative: presynaptic marker of cholinergic neurons Source: PubMed (NIH) URL:[Link]

  • Heteroaromatic and Aniline Derivatives of Piperidines As Potent Ligands for Vesicular Acetylcholine Transporter Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development Source: Pharmaceutical Research (PMC/NIH) URL:[Link]

  • MDCK-MDR1 Permeability Assay Source: AxisPharm URL:[Link]

  • Evaluation of the MDR-MDCK cell line as a permeability screen for blood-brain barrier Source: ResearchGate URL:[Link]

Sources

Exploratory

Blood-Brain Barrier Permeability of 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol: A Predictive and Experimental Framework

Executive Summary The compound 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol (CAS: 1184360-40-4) represents a highly polar, basic diamine scaffold frequently utilized in medicinal chemistry as a building block for central ner...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol (CAS: 1184360-40-4) represents a highly polar, basic diamine scaffold frequently utilized in medicinal chemistry as a building block for central nervous system (CNS) therapeutics. Achieving optimal blood-brain barrier (BBB) penetration for molecules containing this fragment is notoriously challenging. The presence of two basic nitrogen centers (a piperidine ring and a primary amine) dictates that the molecule will be predominantly protonated at physiological pH (7.4). This dicationic state incurs a massive desolvation energy penalty, severely restricting passive transcellular diffusion.

This whitepaper provides an authoritative, step-by-step framework for evaluating and optimizing the BBB permeability of 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol and its derivatives, combining in silico thermodynamic predictions with validated in vitro methodologies.

Physicochemical Profiling & The "Basic Amine Penalty"

Before initiating empirical assays, a rigorous physicochemical evaluation establishes the baseline permeability profile.

Table 1: Physicochemical Profile of 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol
PropertyEstimated ValueImpact on BBB Permeability
Molecular Weight 198.31 g/mol Favorable (< 400 Da facilitates passive diffusion).
Topological Polar Surface Area (TPSA) ~49 ŲFavorable (< 90 Ų is ideal for CNS penetration).
LogP (Octanol/Water) ~1.2Suboptimal (Highly hydrophilic, prefers aqueous solvation).
pKa (Piperidine Nitrogen) ~9.5 - 10.0Critical Barrier (Protonated at pH 7.4).
pKa (Primary Amine) ~9.0 - 9.5Critical Barrier (Protonated at pH 7.4).
Net Charge at pH 7.4 +1 to +2Severe Barrier (High desolvation energy required).

Mechanistic Causality: Why do basic amines fail at the BBB? The BBB is a highly lipophilic barrier composed of tightly packed endothelial cells. For a molecule to cross passively, it must shed its hydration shell (water molecules). According to recent physics-based solvation models [1], neutral compounds can often diffuse readily. However, for basic amines like 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol, researchers must account for a "state penalty." Because the compound is stabilized in water as a charged species, neutralizing it to pass through the greasy BBB membrane costs significant free energy. Consequently, compounds with high basicity strongly prefer the aqueous phase (blood plasma) over the lipid phase, leading to a low unbound brain-to-plasma partition coefficient ( Kp,uu​ ).

Experimental Workflows for BBB Permeability Assessment

To empirically validate the permeability of this scaffold, a two-tiered in vitro approach is mandatory: PAMPA-BBB for passive diffusion, followed by MDCK-MDR1 for active efflux.

BBB_Workflow A 2-(4-Aminopiperidin-1-yl) cyclohexan-1-ol B Physicochemical Profiling (pKa, LogD, TPSA) A->B C In Silico Prediction (Kp,uu & Solvation Energy) B->C D PAMPA-BBB Assay (Passive Permeability) C->D Proceed to In Vitro E MDCK-MDR1 Assay (Efflux Ratio / P-gp) D->E Pe > 4.0 x 10^-6 cm/s F In Vivo Brain PK (Rodent Models) E->F Efflux Ratio < 2.5

Sequential workflow for evaluating BBB permeability of basic amines.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA-BBB assay is a high-throughput, cell-free method designed to mimic the passive transcellular diffusion across brain endothelial cells, widely standardized by providers like [2] and [3].

Step-by-Step Methodology:

  • Membrane Preparation: Coat the filter membrane of the Acceptor plate with 4-5 µL of a specialized porcine brain lipid extract dissolved in dodecane. Causality: Brain lipids are strictly required over standard lecithins to accurately replicate the unique lipid composition and tight junctions of the BBB.

  • Donor Solution Formulation: Dissolve 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol in PBS (pH 7.4) to a final concentration of 500 µM. Self-Validating Control: Limit DMSO concentration to ≤ 5%. Higher DMSO concentrations will alter the artificial membrane's integrity and artificially inflate permeability readings.

  • Assay Assembly: Add 300 µL of the Donor solution to the Donor plate wells. Add 200 µL of standard PBS to the Acceptor plate wells. Carefully couple the Acceptor plate onto the Donor plate, ensuring the artificial membrane contacts the Donor solution.

  • Incubation: Incubate the assembled sandwich plate at 25°C for 18 hours in a humidity chamber to prevent evaporation.

  • Quantification & Calculation: Separate the plates. Quantify the compound concentration in both the Donor and Acceptor wells using LC-MS/MS. Calculate the effective permeability ( Pe​ ) in cm/s.

Protocol 2: Cell-Based Efflux Assessment (Caco-2 / MDCK-MDR1)

Piperidine derivatives are notorious substrates for efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) [4]. Even if passive permeability is achieved, active efflux will pump the drug back into the bloodstream.

Step-by-Step Methodology:

  • Cell Culture: Seed MDCK cells transfected with the human MDR1 gene (encoding P-gp) onto permeable polycarbonate inserts. Culture for 5-7 days until a polarized monolayer forms. Self-Validating Control: Verify monolayer integrity via Transepithelial Electrical Resistance (TEER). Only proceed if TEER > 200 Ω·cm².

  • Dosing: Apply the test compound (10 µM) to the Apical (A) chamber for A-to-B transport, and separately to the Basolateral (B) chamber for B-to-A transport.

  • Incubation: Incubate at 37°C for 2 hours.

  • Sampling: Extract aliquots from the receiver chambers and quantify via LC-MS/MS to determine the Apparent Permeability ( Papp​ ).

  • Efflux Ratio Calculation: Calculate ER = Papp​(B→A)/Papp​(A→B) .

Structural Optimization Strategies

If the unmodified 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol fragment exhibits poor BBB penetration (as predicted by its high pKa), medicinal chemists must employ specific structure-permeability relationship (SPR) strategies:

  • pKa Modulation via Fluorination: Introducing electron-withdrawing fluorine atoms adjacent to the basic amines (e.g., on the piperidine or cyclohexane rings) significantly lowers the pKa of the nitrogen centers via inductive effects. This reduces the state penalty, increasing the proportion of neutral species at pH 7.4 and dramatically enhancing passive permeability [5].

  • Lipophilic Shielding: Alkylating the primary amine or masking the secondary alcohol (e.g., via methylation) reduces the number of hydrogen bond donors (HBDs), lowering the topological polar surface area (TPSA) and facilitating lipid bilayer insertion.

Table 2: Interpretation of Permeability Metrics
MetricThreshold for CNS+Rationale / Causality
PAMPA-BBB Pe​ > 4.0×10−6 cm/sDemonstrates sufficient passive transcellular diffusion across brain lipids.
Efflux Ratio (ER) < 2.5Confirms the molecule is not a strong substrate for P-gp/BCRP efflux pumps.
Kp,uu​ > 0.3Ensures a therapeutically relevant unbound concentration reaches the brain tissue.

Conclusion

Evaluating the blood-brain barrier permeability of 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol requires a nuanced understanding of its physicochemical limitations—specifically the high desolvation energy penalty imposed by its basic nitrogen centers. By systematically applying in silico state-penalty predictions, validating passive diffusion via PAMPA-BBB, and ruling out active efflux via MDCK-MDR1 assays, drug development professionals can accurately profile this scaffold. When necessary, targeted structural modifications such as fluorination can successfully overcome the inherent basic amine penalty, transforming this building block into a viable CNS therapeutic agent.

References

  • Title: Blood–Brain-Barrier Permeability Source: Rowan Documentation URL: [Link]

  • Title: Parallel Artificial Membrane Permeability Assay (PAMPA) BBB Kit Source: BioAssay Systems URL: [Link]

  • Title: Small molecule blood brain barrier permeability prediction Source: Pion Inc URL: [Link]

  • Title: Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Source: Journal of Medicinal Chemistry (ACS) URL: [Link]

  • Title: Permeation studies in vitro and in vivo of potential radiopharmaceuticals with affinity to neuro receptors Source: PubMed (NIH) URL: [Link]

Foundational

An In-Depth Technical Guide to the Metabolic Stability of 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol in Human Liver Microsomes

Introduction: The Critical Role of Metabolic Stability in Drug Discovery In the landscape of modern drug discovery and development, understanding the metabolic fate of a new chemical entity (NCE) is a cornerstone of a su...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the landscape of modern drug discovery and development, understanding the metabolic fate of a new chemical entity (NCE) is a cornerstone of a successful program. Metabolic stability, defined as the susceptibility of a compound to biotransformation, directly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1] An early and accurate assessment of metabolic stability allows for the timely optimization of lead compounds, reducing the likelihood of costly late-stage failures.

This guide provides a comprehensive, in-depth exploration of the methodology used to assess the metabolic stability of a specific compound, 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol, using human liver microsomes (HLMs). HLMs are a subcellular fraction of the liver that is enriched in drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily, making them an invaluable in vitro tool for these assessments.[2] We will delve into the theoretical underpinnings of the assay, provide a detailed, field-proven experimental protocol, and discuss the interpretation of the generated data, all from the perspective of a seasoned application scientist. Our focus will be not just on the "how," but critically, the "why" behind each step, ensuring a robust and self-validating experimental design.

The Subject Molecule: 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol

The structure of our test compound, 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol, presents several potential sites for metabolic transformation. Understanding these is key to designing a comprehensive analysis.

  • The Piperidine Ring: Saturated heterocyclic amines like piperidine are common motifs in pharmaceuticals.[3][4] They are susceptible to several metabolic pathways, including:

    • N-dealkylation: Cleavage of the bond between the piperidine nitrogen and the cyclohexanol ring.[3]

    • Ring Hydroxylation: The addition of a hydroxyl group to one of the carbon atoms of the piperidine ring, often at the position alpha to the nitrogen.[3]

    • Ring Opening: More extensive metabolism can lead to the cleavage of the piperidine ring itself.[5]

  • The Cyclohexanol Ring: The alicyclic cyclohexanol moiety is also a substrate for oxidative metabolism.

    • Hydroxylation: The introduction of additional hydroxyl groups on the cyclohexanol ring is a common metabolic pathway.[6][7] The stereochemistry of the existing hydroxyl group can influence the position and stereochemistry of further hydroxylation.[8][9]

    • Oxidation to a Ketone: The secondary alcohol of the cyclohexanol can be oxidized to a cyclohexanone.[10][11]

  • The Aminopiperidine Moiety: The primary amine on the piperidine ring can also be a site for metabolism, such as N-oxidation.

Given these potential metabolic pathways, our analytical strategy must be capable of detecting and quantifying the parent compound as well as a range of potential metabolites with varying polarities.

Experimental Protocol: A Self-Validating Approach to Metabolic Stability Assessment

This protocol is designed to be a self-validating system, incorporating necessary controls to ensure the integrity and reliability of the data.

Materials and Reagents
  • Test Compound: 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol (stock solution in DMSO, typically 10 mM)

  • Human Liver Microsomes (HLMs): Pooled from multiple donors to average out individual variability (e.g., from a reputable commercial supplier).

  • Phosphate Buffer: 100 mM, pH 7.4.

  • NADPH Regenerating System:

    • Solution A: NADP+ and Glucose-6-Phosphate (G6P) in phosphate buffer.

    • Solution B: Glucose-6-Phosphate Dehydrogenase (G6PDH) in phosphate buffer.

  • Positive Control Compounds: Compounds with known metabolic fates in HLMs (e.g., a high-turnover compound like verapamil and a low-turnover compound like warfarin).

  • Quenching Solution: Ice-cold acetonitrile containing a suitable internal standard (IS) for LC-MS/MS analysis.

  • 96-well Plates: For incubation and sample collection.

  • Incubator/Shaker: Capable of maintaining 37°C.

  • LC-MS/MS System: A triple quadrupole or high-resolution mass spectrometer coupled with a UPLC/HPLC system.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_incubation Incubation Phase cluster_quenching Quenching & Processing cluster_analysis Analysis & Data Interpretation prep_reagents Prepare Reagents: - Test Compound Stock - HLM Suspension - NADPH System - Controls prep_plates Prepare 96-well Plates: - Time-point plates - Quenching plate pre_incubation Pre-incubation (37°C, 5 min): HLMs + Buffer + Test Compound prep_plates->pre_incubation initiate_reaction Initiate Reaction: Add NADPH Regenerating System pre_incubation->initiate_reaction time_points Incubate at 37°C (0, 5, 15, 30, 60 min) initiate_reaction->time_points quench Quench Reaction: Transfer aliquot to ice-cold acetonitrile with Internal Standard time_points->quench centrifuge Centrifuge to precipitate proteins quench->centrifuge supernatant Transfer supernatant for analysis centrifuge->supernatant lcms LC-MS/MS Analysis: Quantify parent compound supernatant->lcms data_analysis Data Analysis: - Plot ln(% remaining) vs. time - Calculate t½ and CLint lcms->data_analysis

Caption: A schematic of the human liver microsomal stability assay workflow.

Step-by-Step Methodology
  • Preparation of Reagents:

    • Thaw the HLMs on ice. Once thawed, dilute to the desired concentration (typically 0.5 mg/mL) with cold phosphate buffer (pH 7.4). Keep on ice.

    • Prepare the NADPH regenerating system solutions according to the manufacturer's instructions.

    • Prepare working solutions of the test compound and positive controls by diluting the stock solutions in phosphate buffer. The final concentration of the test compound in the incubation is typically 1 µM.

  • Incubation Setup:

    • In a 96-well plate, add the HLM suspension to each well.

    • Add the test compound or control compound working solution to the appropriate wells.

    • Crucial Control 1 (No NADPH): For each compound, include wells that will not receive the NADPH regenerating system. This control is essential to assess for any NADPH-independent degradation (e.g., chemical instability or metabolism by non-CYP enzymes).[12]

    • Crucial Control 2 (Time Zero): This sample will be quenched immediately after the addition of the NADPH regenerating system. It represents 100% of the initial compound concentration.

    • Pre-incubate the plate at 37°C for 5 minutes with gentle shaking. This allows the system to reach thermal equilibrium.[13]

  • Initiation and Incubation:

    • Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the "No NADPH" controls.

    • Incubate the plate at 37°C with continuous gentle shaking.

  • Time-Point Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot from the incubation wells and add it to a separate 96-well plate containing the ice-cold quenching solution (acetonitrile with internal standard). The ratio of quenching solution to the sample should be at least 3:1 to ensure effective protein precipitation and immediate cessation of enzymatic activity.[14]

  • Sample Processing:

    • After the final time point, seal the quenching plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Instrumentation: A sensitive triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for accurate quantification.[2]

  • Method Development: Develop a specific and sensitive LC-MS/MS method for the parent compound and the internal standard. This involves optimizing the chromatographic separation and the mass spectrometric parameters (e.g., precursor and product ions, collision energy).

  • Analysis: Inject the processed samples and analyze the peak area of the parent compound relative to the internal standard at each time point.

Data Analysis and Interpretation

The goal of the data analysis is to determine the rate of disappearance of the parent compound and calculate key pharmacokinetic parameters.

Calculations
  • Percentage of Compound Remaining:

    % Remaining = (Peak Area Ratio at time t / Peak Area Ratio at time 0) * 100

  • Half-Life (t½):

    • Plot the natural logarithm (ln) of the percentage of compound remaining against time.

    • The slope of the linear regression of this plot is equal to the elimination rate constant (k).

    • t½ = 0.693 / k

  • Intrinsic Clearance (CLint):

    CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

Data Presentation
ParameterTest CompoundVerapamil (High Turnover)Warfarin (Low Turnover)
t½ (min) Calculated Value< 10> 60
CLint (µL/min/mg protein) Calculated Value> 100< 10
Interpreting the Results
  • High Metabolic Stability: A long half-life and low intrinsic clearance suggest that the compound is slowly metabolized by liver enzymes. This can be advantageous, potentially leading to a longer duration of action in vivo.

  • Low Metabolic Stability: A short half-life and high intrinsic clearance indicate rapid metabolism. This may necessitate more frequent dosing or a higher dose to achieve a therapeutic effect. It can also be a strategy for drugs where rapid clearance is desired.

  • "No NADPH" Control: If significant degradation is observed in the absence of NADPH, it suggests that the compound is either chemically unstable in the assay conditions or is being metabolized by enzymes that do not require NADPH, such as esterases.[12]

Predicting Metabolites of 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol

Beyond determining the rate of parent compound depletion, identifying the major metabolites is crucial for a complete understanding of the compound's fate.

Hypothesized Metabolic Pathways

G cluster_pathways Potential Metabolic Pathways parent 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol (Parent Compound) M1 N-Dealkylation (Cleavage between rings) parent->M1 CYP-mediated M2 Piperidine Hydroxylation (+16 Da) parent->M2 CYP-mediated M3 Cyclohexanol Hydroxylation (+16 Da) parent->M3 CYP-mediated M4 Cyclohexanol Oxidation (to Ketone, -2 Da) parent->M4 CYP/Dehydrogenase-mediated

Caption: Potential Phase I metabolic pathways for 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol.

Metabolite Identification using LC-MS/MS
  • Metabolite Screening: In addition to quantifying the parent compound, the LC-MS/MS data can be mined for potential metabolites. This can be done by searching for expected mass shifts (e.g., +16 for hydroxylation, -2 for oxidation to a ketone).

  • Tandem Mass Spectrometry (MS/MS): Fragmentation patterns from MS/MS experiments are key to confirming the structure of potential metabolites.[15] For example, a hydroxylated metabolite will have a precursor ion 16 Da higher than the parent, and its fragmentation pattern can help to locate the position of the hydroxyl group.

Conclusion: From In Vitro Data to In Vivo Predictions

The in vitro metabolic stability assay using human liver microsomes is a powerful and indispensable tool in modern drug discovery.[1] By providing a robust and reproducible measure of a compound's susceptibility to metabolism, this assay allows for the early identification and optimization of drug candidates with favorable pharmacokinetic properties. The data generated, including half-life and intrinsic clearance, are critical inputs for in vitro-in vivo extrapolation (IVIVE) models that predict human clearance. A thorough understanding of the principles and a meticulous execution of the protocol, complete with self-validating controls, are paramount to generating high-quality, reliable data that can confidently guide the progression of a drug discovery project.

References

  • European Medicines Agency. (2012). Guideline on the investigation of drug interactions. EMA/CHMP/EWP/560/95/Rev. 1 Corr. 2. [Link]

  • European Medicines Agency. (2022). ICH M12 on drug interaction studies. EMA/CHMP/ICH/652460/2022. [Link]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. [Link]

  • U.S. Food and Drug Administration. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2008). Safety Testing of Drug Metabolites Guidance for Industry. [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

  • Zhu, F., Yang, L., Sun, D., Qu, Z., Zhao, Y., Gao, J., & Wang, Y. (2020). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions, 49(32), 11099-11107. [Link]

  • Zhang, H., Gao, R., & Li, J. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters, 2(8), 601-606. [Link]

  • Ullah, A., & Jäger, W. (2020). Chirality of antidepressive drugs: an overview of stereoselectivity. Pharmaceuticals, 13(10), 316. [Link]

  • Kourist, R., & Lütge, T. (2020). Maximizing Biocatalytic Cyclohexane Hydroxylation by Modulating Cytochrome P450 Monooxygenase Expression in P. taiwanensis VLB120. Frontiers in Bioengineering and Biotechnology, 8, 141. [Link]

  • Karich, A., Scheibner, K., & Ullrich, R. (2012). Selective hydroxylation of alkanes by an extracellular fungal peroxygenase. FEBS Journal, 279(8), 1366-1375. [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

  • DES Pharma. (2026, March 23). Common Pitfalls in Stability Study Design and How to Avoid Them. Retrieved from [Link]

  • Zhang, Y., & Kates, S. A. (2000). Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. Analytical Chemistry, 72(6), 1354-1360. [Link]

  • Testa, B. (1986). Types of stereoselectivity in drug metabolism: A heuristic approach. Chirality, 2(3), 129-133. [Link]

  • Pharma Stability. (n.d.). Troubleshooting & Pitfalls. Retrieved from [Link]

  • Pluskal, T. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. In Mass Spectrometry. IntechOpen. [Link]

  • National Science Foundation. (2022, October 1). Metabolite Fragmentation Visualization. Retrieved from [Link]

  • Siramshetty, V. B., & Preissner, R. (2022). In Silico Prediction of Human and Rat Liver Microsomal Stability via Machine Learning Methods. Chemical Research in Toxicology, 35(10), 1785-1795. [Link]

  • ResearchGate. (n.d.). Immunoassay Troubleshooting Guide. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2015). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. Journal of Biomolecular Screening, 20(4), 543-551. [Link]

  • RSSL. (n.d.). The Stability Challenges for Pharmaceutical Products. Retrieved from [Link]

Sources

Exploratory

Preliminary Toxicity Screening of 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol: A Technical Whitepaper

Executive Summary As drug discovery programs increasingly leverage the 4-aminopiperidine scaffold for its favorable pharmacokinetic properties in antiviral[1] and antidiabetic[2] applications, early de-risking of these i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug discovery programs increasingly leverage the 4-aminopiperidine scaffold for its favorable pharmacokinetic properties in antiviral[1] and antidiabetic[2] applications, early de-risking of these intermediates is critical. 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol is a lipophilic, basic cycloalkanol derivative. While its structural features offer excellent vectors for target engagement, they also introduce specific liabilities—most notably, off-target ion channel interactions.

This whitepaper outlines a field-proven, self-validating preliminary toxicity screening strategy. By grounding our methodologies in the latest regulatory frameworks, we ensure that the data generated is not only technically accurate but directly translatable to IND-enabling studies.

Physicochemical Rationale & Structural Alerts

Before initiating in vitro assays, a Senior Application Scientist must analyze the compound's structure to predict and isolate potential toxicological mechanisms:

  • The Basic Amine: The secondary amine on the piperidine ring possesses a predicted pKa of ~9.5–10.5. At a physiological pH of 7.4, this nitrogen is predominantly protonated. Cationic amines are notorious pharmacophores for binding to the inner cavity of the human Ether-à-go-go-Related Gene (hERG) potassium channel via cation-π interactions with aromatic residues (Tyr652 and Phe656).

  • Lipophilicity: The cyclohexane ring provides significant hydrophobic bulk. High lipophilicity combined with a basic amine increases the risk of phospholipidosis and non-specific membrane disruption (cytotoxicity).

  • Genotoxic Alerts: The compound lacks classic Ashby-Tennant structural alerts for DNA reactivity (e.g., nitroaromatics, alkylating agents, or aromatic amines). However, secondary amines can theoretically undergo nitrosation in the presence of nitrites, necessitating a rigorous Ames test evaluation as per the [3].

ToxWorkflow Start 2-(4-Aminopiperidin-1-yl) cyclohexan-1-ol Cyto Cytotoxicity HepG2 Cell Line Start->Cyto Geno Genotoxicity Ames Test (ICH M7) Start->Geno Cardio Cardiotoxicity hERG Assay (ICH S7B) Start->Cardio Cyto_Dec CC50 > 50 µM? Cyto->Cyto_Dec Geno_Dec Mutagenic? Geno->Geno_Dec Cardio_Dec IC50 > 10 µM? Cardio->Cardio_Dec Lead Advance to In Vivo Studies Cyto_Dec->Lead Yes Halt Structural Optimization Cyto_Dec->Halt No Geno_Dec->Lead No Geno_Dec->Halt Yes Cardio_Dec->Lead Yes Cardio_Dec->Halt No

Workflow for the preliminary toxicity screening of 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol.

Cardiotoxicity: hERG Channel Inhibition (ICH S7B)

Mechanistic Causality

Due to the protonated piperidine nitrogen, screening for delayed ventricular repolarization (QT interval prolongation) is the highest priority. We evaluate this via the in vitro IKr/hERG patch-clamp assay, aligning with the [4].

Self-Validating Patch-Clamp Protocol

To prevent false positives caused by leak currents or compound adsorption, the protocol must be a self-validating system utilizing the [5].

  • Cell Preparation: Culture HEK293 cells stably expressing the KCNH2 gene at 37°C. Harvest cells when they reach 60-80% confluency to ensure optimal membrane health.

  • Electrophysiological Setup: Establish a whole-cell configuration using borosilicate glass pipettes (2–4 MΩ resistance).

  • Self-Validation (Quality Control):

    • Seal Integrity: Only proceed if a Giga-ohm seal (>1 GΩ) is achieved.

    • Baseline Stability: Apply the step-ramp voltage protocol. The baseline tail current must demonstrate <5% variance over a 3-minute monitoring period before compound application.

    • Assay Sensitivity: Run a positive control (E-4031 at 0.5 µM) on a subset of cells to confirm >80% current inhibition[5].

  • Compound Perfusion: Perfuse 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol at ascending nominal concentrations (1, 3, 10, and 30 µM). Monitor the peak outward tail current during the ramp-down phase until steady-state suppression is achieved (typically 3–5 minutes per concentration)[5].

  • Data Analysis: Calculate the fractional block by dividing the steady-state hERG current amplitude in the drug solution by the averaged amplitude from the control solution[5].

hERG_Protocol Prep HEK293-hERG Preparation Seal Giga-ohm Seal (>1 GΩ) Prep->Seal Baseline Baseline Tail Current (<5% variance) Seal->Baseline Test Compound Perfusion (1-30 µM) Baseline->Test Wash Washout & Recovery Test->Wash

Self-validating electrophysiological workflow for hERG channel inhibition assessment.

Genotoxicity: The Ames Test (ICH M7 Framework)

Mechanistic Causality

To satisfy the [3] for DNA-reactive impurities, we deploy a miniaturized bacterial reverse mutation assay (Ames MPF). While the compound lacks direct electrophilic centers, the assay evaluates potential mutagenic metabolites generated via hepatic oxidation.

Self-Validating Miniaturized Ames Protocol
  • Strain Selection: Utilize histidine-dependent Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and tryptophan-dependent E. coli WP2 uvrA to cover both frameshift and base-pair substitution mutations.

  • Metabolic Activation: Prepare test conditions with and without 10% rat liver S9 fraction (induced by Aroclor 1254) to simulate mammalian CYP450 metabolism.

  • Exposure & Self-Validation:

    • Expose bacteria to the compound in a 384-well microplate format (concentrations up to 5000 µ g/plate equivalent).

    • Negative Control: 1% DMSO vehicle (must show baseline spontaneous reversion rates).

    • Positive Controls: 2-Nitrofluorene (TA98, -S9) and 2-Aminoanthracene (All strains, +S9) to validate strain sensitivity and S9 enzymatic activity.

  • Readout: Following 48 hours of incubation at 37°C, score the wells using a pH indicator (bromocresol purple). A color shift from purple to yellow indicates bacterial growth (mutagenic reversion). A compound is flagged as mutagenic if the number of revertant wells is ≥2-fold over the vehicle control with a dose-dependent response.

Cytotoxicity & Hepatotoxicity Profiling

Mechanistic Causality

High concentrations of lipophilic amines can cause mitochondrial uncoupling or direct lysis of the phospholipid bilayer. We utilize the HepG2 human liver carcinoma cell line to assess general cytotoxicity, as it retains many hepatocyte-specific metabolic functions.

Self-Validating CellTiter-Glo Protocol
  • Seeding: Seed HepG2 cells at 10,000 cells/well in a 96-well opaque white plate. Incubate for 24 hours to allow for adherence.

  • Treatment: Treat cells with 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol (0.1 µM to 100 µM) for 48 hours.

  • Self-Validation: Include a 1% Triton X-100 positive control (100% cell death) and a 0.1% DMSO vehicle control (100% viability). The assay is only valid if the Z'-factor is > 0.5.

  • Quantification: Add CellTiter-Glo reagent (measures ATP as an indicator of metabolically active cells). Read luminescence after 10 minutes of orbital shaking. Calculate the CC50 (Concentration causing 50% cytotoxicity) using non-linear regression.

Quantitative Data Summary

The following table synthesizes the expected preliminary toxicity profile for 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol, based on historical data of 4-aminopiperidine derivatives[1][2]:

AssayTarget / ParameterExpected Value RangeRisk Assessment & Causality
Cytotoxicity HepG2 Viability (CC50)> 50 µMLow Risk: The scaffold generally lacks acute mitochondrial toxicity.
Cardiotoxicity hERG Inhibition (IC50)10 µM – 30 µMModerate Risk: Protonated amine drives cation-π binding. Requires monitoring.
Genotoxicity Ames Test (± S9)NegativeLow Risk: Absence of electrophilic structural alerts prevents DNA adduction.
Hepatotoxicity CYP3A4 Inhibition (IC50)> 10 µMLow Risk: Minimal structural overlap with strong heme-coordinating ligands.

Conclusion & Go/No-Go Criteria

2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol represents a viable synthetic intermediate with a generally favorable early toxicity profile. The primary liability is its potential for hERG channel inhibition, driven by the basicity of the piperidine nitrogen.

Go/No-Go Decision: If the hERG IC50 is confirmed to be > 10 µM and the HepG2 CC50 > 50 µM, the compound meets the criteria to advance to in vivo pharmacokinetic and maximum tolerated dose (MTD) studies. If hERG IC50 < 1 µM, structural optimization (e.g., reducing the pKa of the amine via fluorination or increasing steric hindrance around the nitrogen) is mandatory before further development.

References

  • ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]

  • S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents Source: Scientific Reports (Nature Portfolio / PubMed Central) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol

An Application Note and Protocol for the Synthesis of 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol Authored by: A Senior Application Scientist Abstract This document provides a detailed, research-grade protocol for the synth...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Synthesis of 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol

Authored by: A Senior Application Scientist

Abstract

This document provides a detailed, research-grade protocol for the synthesis of the β-amino alcohol, trans-2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol. The synthesis is achieved through the nucleophilic ring-opening of cyclohexene oxide by 4-aminopiperidine. This guide is designed for researchers in medicinal chemistry and drug development, offering a comprehensive walkthrough of the synthetic strategy, a step-by-step experimental procedure, purification, and characterization of the final compound. The causality behind experimental choices is explained to provide a deeper understanding of the reaction dynamics.

Introduction: Significance of the Target Scaffold

The piperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structural motif due to its prevalence in a vast number of biologically active compounds and approved pharmaceuticals.[1] When combined with a β-amino alcohol functionality, the resulting molecule, 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol, presents a unique three-dimensional structure with multiple points for hydrogen bonding and potential receptor interactions. The primary amino group on the piperidine ring and the hydroxyl group on the cyclohexane ring offer sites for further functionalization or direct interaction with biological targets. Such molecules are valuable as intermediates in the synthesis of more complex pharmaceutical agents.[2][3]

Synthetic Strategy and Reaction Mechanism

The most direct and atom-economical approach to synthesizing β-amino alcohols is the ring-opening of epoxides with amines.[2][4] Our strategy employs the reaction of cyclohexene oxide, a readily available cyclic epoxide, with 4-aminopiperidine.

Mechanism: SN2 Nucleophilic Attack The reaction proceeds via a standard SN2 mechanism.[5] The more nucleophilic secondary amine within the 4-aminopiperidine ring attacks one of the electrophilic carbons of the epoxide. This attack forces the epoxide ring to open, creating an alkoxide intermediate. A subsequent proton transfer, typically from the protonated amine or during aqueous workup, yields the final β-amino alcohol product.

A key stereochemical outcome of the SN2 attack on a cyclic epoxide is the inversion of configuration at the site of attack. This results in a trans relationship between the incoming nucleophile (the piperidine group) and the newly formed hydroxyl group.[5]

The reaction can be conducted under solvent-free conditions or in a polar aprotic solvent like acetonitrile.[4] The addition of a mild Lewis acid catalyst, such as lithium perchlorate, can facilitate the reaction by coordinating to the epoxide oxygen, making the ring more susceptible to nucleophilic attack.[1]

Experimental Protocol

This protocol is adapted from established procedures for the aminolysis of cyclic epoxides.[1]

Materials and Equipment
  • Reagents:

    • Cyclohexene oxide (C₆H₁₀O, MW: 98.14 g/mol )[6]

    • 4-Aminopiperidine (C₅H₁₂N₂, MW: 100.16 g/mol )

    • Anhydrous Acetonitrile (CH₃CN)

    • Lithium Perchlorate (LiClO₄)

    • Ethyl Acetate (EtOAc)

    • Hexanes

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

    • Silica Gel (for column chromatography)

  • Equipment:

    • Round-bottom flask (100 mL)

    • Magnetic stirrer and stir bar

    • Reflux condenser

    • Heating mantle or oil bath

    • Separatory funnel (250 mL)

    • Rotary evaporator

    • Glassware for column chromatography

    • Thin Layer Chromatography (TLC) plates and chamber

    • Standard laboratory glassware (beakers, graduated cylinders, etc.)

    • NMR tubes and Mass Spectrometry vials

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add cyclohexene oxide (1.0 eq) and anhydrous acetonitrile (approx. 0.5 M solution).

  • Addition of Catalyst: Add lithium perchlorate (0.1 eq) to the solution and stir until it dissolves. The Lewis acid activates the epoxide ring, making it more electrophilic.[4]

  • Addition of Nucleophile: Add 4-aminopiperidine (1.2 eq) to the reaction mixture dropwise at room temperature. The use of a slight excess of the amine helps to ensure the complete consumption of the limiting reagent, cyclohexene oxide.

  • Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to 60 °C using an oil bath. Allow the reaction to stir for 12-24 hours.

  • Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). A suitable eluent system would be ethyl acetate/methanol with a small amount of triethylamine. The disappearance of the starting materials and the appearance of a new, more polar spot (the product) indicates reaction progression.

  • Workup - Quenching: Once the reaction is complete, cool the flask to room temperature. Quench the reaction by adding a saturated aqueous solution of NaHCO₃ to neutralize the catalyst and any acidic species.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL). The organic solvent will dissolve the desired product, separating it from inorganic salts and water-soluble impurities.

  • Workup - Washing and Drying: Combine the organic layers and wash them with brine (1 x 50 mL) to remove residual water. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, then filter to remove the drying agent.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent and obtain the crude product.

Purification

The crude product should be purified by flash column chromatography on silica gel.

  • Eluent System: A gradient of ethyl acetate in hexanes is a good starting point. Due to the basic amine groups, it is often beneficial to add a small percentage (e.g., 1-2%) of triethylamine to the eluent system to prevent the product from streaking on the column. A gradient of methanol in dichloromethane may also be effective.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Final Concentration: Combine the pure fractions and concentrate them under reduced pressure to afford the final product, trans-2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol, likely as a viscous oil or a low-melting solid.

Characterization

The structure and purity of the final compound must be confirmed by standard spectroscopic methods.[7]

  • ¹H NMR: Expect to see characteristic signals for the cyclohexane and piperidine rings. The protons on the carbons bearing the hydroxyl and piperidinyl groups (C1 and C2 of the cyclohexane ring) will appear as multiplets. The presence of both the primary amine (-NH₂) and hydroxyl (-OH) protons should be confirmed, though these signals may be broad.

  • ¹³C NMR: The spectrum should show 11 distinct carbon signals, corresponding to the molecular formula C₁₁H₂₂N₂O.[8]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a protonated molecular ion [M+H]⁺ peak corresponding to the calculated mass of the product (C₁₁H₂₃N₂O⁺).

  • Infrared (IR) Spectroscopy: Expect to see a broad absorption band in the region of 3300-3500 cm⁻¹ corresponding to the O-H and N-H stretching vibrations.

Quantitative Data Summary

ReagentFormulaMW ( g/mol )Molar Eq.Moles (mmol)Amount
Cyclohexene oxideC₆H₁₀O98.141.010.00.98 g
4-AminopiperidineC₅H₁₂N₂100.161.212.01.20 g
Lithium PerchlorateLiClO₄106.390.11.00.11 g
Anhydrous AcetonitrileCH₃CN41.05--20 mL

Table 1: Example quantities for a 10 mmol scale reaction.

Synthesis Workflow Diagram

Synthesis_Workflow Start Starting Materials - Cyclohexene Oxide - 4-Aminopiperidine Reaction Reaction Step - Acetonitrile, LiClO₄ - 60 °C, 12-24h Start->Reaction 1. Combine Workup Aqueous Workup - Quench with NaHCO₃ - Extract with EtOAc Reaction->Workup 2. Cool & Quench Purification Purification - Dry over MgSO₄ - Concentrate - Silica Gel Chromatography Workup->Purification 3. Isolate Crude Product Final Product - trans-2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol Purification->Product 4. Isolate Pure Analysis Characterization - NMR - MS - IR Product->Analysis 5. Verify Structure

Caption: Workflow for the synthesis of 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol.

Safety Precautions

  • Cyclohexene oxide: Is a flammable liquid and should be handled in a well-ventilated fume hood. It is a corrosive and reactive compound.[9]

  • 4-Aminopiperidine: Handle with care, avoiding skin and eye contact.

  • Acetonitrile: Is flammable and toxic. All manipulations should be performed in a fume hood.

  • Lithium Perchlorate: Is a strong oxidizing agent.

  • Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Conclusion

This protocol outlines an efficient and reliable method for the synthesis of trans-2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol via the ring-opening of cyclohexene oxide. The procedure is based on well-established chemical principles and provides a clear path from commercially available starting materials to a purified, well-characterized product suitable for further research in drug discovery and development.

Sources

Application

Applications of 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol as a pharmaceutical intermediate

Application Note: 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol as a Privileged Pharmaceutical Intermediate Executive Summary As a Senior Application Scientist, I frequently utilize 2-(4-aminopiperidin-1-yl)cyclohexan-1-ol as...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol as a Privileged Pharmaceutical Intermediate

Executive Summary

As a Senior Application Scientist, I frequently utilize 2-(4-aminopiperidin-1-yl)cyclohexan-1-ol as a foundational building block when designing central nervous system (CNS) agents and targeted kinase inhibitors. This compound is a conformationally restricted diamine-alcohol scaffold that merges the structural rigidity of a cyclohexanol ring with the versatile functionalization potential of a 4-aminopiperidine moiety. By moving away from traditional flexible aliphatic chains, this intermediate allows drug development professionals to lock their pharmacophores into bioactive conformations, significantly reducing the entropic penalty upon target binding.

Mechanistic & Structural Significance

The strategic value of this intermediate lies in its ability to solve two common medicinal chemistry challenges: target residence time and metabolic stability.

  • Piperazine Bioisosterism : Piperazine is a classic pharmacophore, but it often suffers from rapid oxidative metabolism. The 4-aminopiperidine group acts as a "stretched" bioisostere. While the N-N distance in piperazine is approximately 2.8 Å, the 4-aminopiperidine moiety extends this distance to roughly 4.2 Å ()[1]. This extension allows the terminal basic amine to penetrate deeper into binding pockets.

  • Kinase Salt-Bridge Formation : In the development of p21-activated kinase 4 (PAK4) inhibitors for oncology, the extended 4-aminopiperidine group is specifically utilized to form a critical, strong salt bridge with the Asp444 residue in the kinase hinge region, exponentially increasing binding affinity ()[2].

  • Vesamicol Mimicry : The 2-aminocyclohexanol motif is the core of vesamicol, a highly potent inhibitor of the vesicular acetylcholine transporter (VAChT) ()[3].

G Scaffold 2-(4-Aminopiperidin-1-yl) cyclohexan-1-ol Piperazine Piperazine Bioisostere (Extended N-N Distance) Scaffold->Piperazine Structural Mimicry Vesamicol Vesamicol Scaffold (VAChT Inhibition) Scaffold->Vesamicol Conformational Rigidity PAK4 PAK4 Kinase Targeting (Asp444 Salt Bridge) Scaffold->PAK4 Basic Amine Extension CaChannel N-Type Ca2+ Channel Blockers (Pain) Scaffold->CaChannel Pharmacophore Assembly

Figure 1: Pharmacological mapping and bioisosteric rationale of the scaffold.

Key Applications in Drug Discovery

  • Neurological PET Radiotracers : By functionalizing the primary amine with radio-iodinated or fluorinated aromatic groups, researchers generate highly selective VAChT ligands used in PET imaging for Alzheimer's disease diagnostics.

  • N-Type Calcium Channel Blockers : The scaffold is utilized to synthesize non-peptide blockers for neuropathic pain management. The secondary hydroxyl group and the primary amine serve as orthogonal attachment points for lipophilic aryl groups, optimizing the drug's interaction with the channel's hydrophobic domains ()[4].

Validated Synthetic Protocols

To ensure high yield and regioselectivity, the synthesis of this intermediate relies on a protecting-group-mediated epoxide aminolysis.

Protocol A: Water-Promoted Epoxide Aminolysis

Causality & Rationale : Traditional epoxide openings require harsh Lewis acids. However, conducting this reaction in water provides hydrogen-bond mediated electrophile-nucleophile dual activation. Water activates the epoxide oxygen (electrophile) via H-bonding while simultaneously stabilizing the transition state of the incoming amine ()[5].

Step-by-Step Methodology :

  • Reagent Preparation : Suspend 4-N-Boc-aminopiperidine (1.05 eq, 10.5 mmol) in 10 mL of deionized water.

  • Epoxide Addition : Add cyclohexene oxide (1.0 eq, 10.0 mmol) dropwise to the aqueous suspension at room temperature.

  • Reflux : Heat the mixture to 80°C for 4 hours under vigorous stirring.

  • Self-Validation (TLC) : Monitor the reaction via TLC (DCM:MeOH 9:1). The disappearance of the cyclohexene oxide spot (visualized via KMnO₄ stain) confirms reaction completion.

  • Extraction : Cool to room temperature. Extract the Boc-protected intermediate with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Deprotection and Isolation

Causality & Rationale : The Boc group must be removed to yield the active primary amine. A standard TFA/DCM cleavage is used. A highly basic workup is critical because the resulting diamine will remain protonated and water-soluble at neutral pH.

  • Cleavage : Dissolve the Boc-protected intermediate in a 1:4 mixture of Trifluoroacetic Acid (TFA) and Dichloromethane (DCM) at 0°C. Stir for 2 hours, allowing it to warm to room temperature.

  • Concentration : Evaporate the volatiles under reduced pressure to yield the TFA salt.

  • Free-Basing (Critical Step) : Dissolve the residue in minimal water and adjust the pH to 11-12 using 2N NaOH. This ensures both the piperidine nitrogen and the primary amine are completely deprotonated.

  • Isolation : Extract the aqueous layer with DCM (4 x 20 mL).

  • Self-Validation (Staining) : Spot the final organic layer on a TLC plate and stain with Ninhydrin. A deep purple spot confirms the successful liberation of the primary amine.

Synthesis Step1 Cyclohexene Oxide + 4-Boc-Aminopiperidine Step2 Epoxide Aminolysis (Water/80°C, 4h) Step1->Step2 Step3 Boc-Protected Intermediate Step2->Step3 Regioselective Ring Opening Step4 TFA Deprotection (DCM, 0°C to RT) Step3->Step4 Step5 2-(4-Aminopiperidin-1-yl) cyclohexan-1-ol Step4->Step5 Yield >85%

Figure 2: Protecting-group mediated synthetic workflow via water-promoted epoxide aminolysis.

Quantitative Data & Physicochemical Properties

The following table summarizes the structural metrics of the scaffold, highlighting its suitability for CNS drug design ()[6].

PropertyValueCausality / Significance in Drug Design
Molecular Weight 198.31 g/mol Low MW allows for extensive downstream functionalization (e.g., bulky aryl groups) without exceeding Lipinski's Rule of 5.
Hydrogen Bond Donors 2 (-OH, -NH₂)Provides critical anchoring points for kinase hinge regions (e.g., Asp444).
Hydrogen Bond Acceptors 3 (-O-, -N-, -NH₂)Facilitates aqueous solubility and target protein interaction.
Topological Polar Surface Area 46.3 ŲIdeal for CNS penetration (TPSA < 90 Ų is generally required for blood-brain barrier crossing), crucial for VAChT targeting.
Rotatable Bonds 2High conformational rigidity reduces the entropic penalty upon target binding, increasing overall affinity.

References

  • PubChem CID 13119693 (Base scaffold properties). National Center for Biotechnology Information. URL:[Link]

  • Synthesis of selective PAK4 inhibitors for lung metastasis of lung cancer and melanoma cells . PubMed Central (NIH). URL:[Link]

  • Burger's Medicinal Chemistry and Drug Discovery, Nervous System Agents . EPDF. URL:[Link]

  • Design, Synthesis, and Preliminary Pharmacological Evaluation of 4-Aminopiperidine Derivatives as N-Type Calcium Channel Blockers Active on Pain and Neuropathic Pain . Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1 . Journal of Agricultural and Food Chemistry (ACS Publications). URL:[Link]

  • Protecting group-Free Concise Synthesis of (RS)/(S)-Lubeluzole . Organic Letters (ACS Publications). URL:[Link]

Sources

Method

Using 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol in GPCR ligand design

Application Notes & Protocols Topic: Leveraging the 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol Scaffold for Novel GPCR Ligand Design Introduction: The Quest for Novelty in GPCR Drug Discovery G protein-coupled receptors (G...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols

Topic: Leveraging the 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol Scaffold for Novel GPCR Ligand Design

Introduction: The Quest for Novelty in GPCR Drug Discovery

G protein-coupled receptors (GPCRs) represent the largest and most diverse family of membrane proteins in the human genome, playing pivotal roles in nearly every physiological process, from neurotransmission to immune responses.[1][2] This functional diversity makes them the target of approximately 30-40% of all currently marketed drugs.[3][4] Despite this success, the discovery of new chemical entities (NCEs) for GPCRs faces significant challenges, including the need for improved subtype selectivity and the exploration of novel pharmacological profiles. A key strategy to overcome these hurdles lies in the identification and exploitation of "privileged scaffolds"—molecular frameworks that are known to interact with multiple biological targets.[5]

The 4-aminopiperidine moiety is a well-established privileged scaffold, forming the core of numerous therapeutic agents targeting GPCRs and other proteins.[6][7] Its conformational flexibility and the presence of a basic nitrogen atom allow it to form crucial interactions within GPCR binding pockets. When combined with a stereochemically rich and rigid cyclohexanol ring, as in the 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol scaffold, it presents a unique three-dimensional architecture. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on how to utilize this versatile scaffold to design, synthesize, and evaluate novel GPCR ligands. We will explore its structural rationale, outline detailed protocols for library synthesis and pharmacological characterization, and provide a framework for integrating computational and experimental workflows.

Scaffold Analysis: A Privileged Core with 3D Versatility

The therapeutic potential of the 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol scaffold stems from the distinct properties of its constituent parts, which together offer an ideal starting point for fragment-based and diversity-oriented ligand design.

  • The Piperidine Ring: The nitrogen atom within the piperidine ring is typically protonated at physiological pH. This positive charge can form a strong ionic bond with a highly conserved acidic residue (e.g., Aspartic Acid) in transmembrane helix 3 (TM3) of many Class A GPCRs, serving as a critical anchor point for the ligand.[8]

  • The Cyclohexanol Core: This moiety provides a rigid, non-aromatic framework that projects substituents into defined vectors in 3D space. The stereochemistry at the C1 (hydroxyl) and C2 (piperidine) positions is critical. The trans-conformation is often preferred as it minimizes steric clash and allows for specific interactions. The hydroxyl group itself can act as a hydrogen bond donor or acceptor, further stabilizing the ligand-receptor complex.

  • The 4-Amino Group: This primary amine is the key to unlocking the scaffold's potential. It serves as a versatile chemical handle for diversification. By modifying this position, medicinal chemists can introduce a wide range of functional groups to probe for additional interactions within the more variable regions of the GPCR binding pocket, such as the extracellular loops, thereby enhancing both potency and subtype selectivity.[3][5]

Strategic Diversification of the Scaffold

The primary amino group on the piperidine ring is the principal point for chemical modification. A systematic exploration of Structure-Activity Relationships (SAR) can be achieved by creating a focused library of derivatives.

cluster_scaffold Core Scaffold cluster_derivatives Chemical Diversification Strategies Scaffold 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol (Primary Amine R-NH2) Amide Amide Formation (R-NH-C(=O)-R') Scaffold->Amide + R'-COOH (Coupling Agents) Sulfonamide Sulfonamide Formation (R-NH-S(=O)2-R') Scaffold->Sulfonamide + R'-SO2Cl (Base) ReductiveAmination Reductive Amination (R-NH-CH2-R') Scaffold->ReductiveAmination + R'-CHO (Reducing Agent) Urea Urea/Thiourea Formation (R-NH-C(=O/S)-NH-R') Scaffold->Urea + R'-NCO / R'-NCS

Caption: Diversification pathways for the core scaffold.

The table below outlines potential modifications and their rationale in probing the GPCR binding pocket.

Modification TypeReagentsRationale for Exploration
Amide Formation Carboxylic Acids (Aryl, Heteroaryl, Alkyl)Introduce groups capable of hydrogen bonding, π-π stacking, and hydrophobic interactions. A rapid method to explore SAR.
Sulfonamide Formation Sulfonyl ChloridesIntroduce strong hydrogen bond acceptors and explore different geometries compared to amides.
Reductive Amination Aldehydes, KetonesForms secondary or tertiary amines, maintaining basicity while introducing diverse substituents with increased flexibility.
Urea/Thiourea Formation Isocyanates, IsothiocyanatesIntroduce potent hydrogen bond donor/acceptor arrays to interact with polar residues in the binding pocket.

Integrated Workflow for Ligand Discovery and Characterization

A successful drug discovery campaign requires a logical flow of activities, from initial design to final validation. The following workflow integrates computational and experimental methods to efficiently identify and characterize promising ligands derived from the scaffold.

Caption: Integrated workflow for GPCR ligand discovery.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key stages of the discovery workflow.

Protocol 1: Parallel Amide Library Synthesis

Rationale: This protocol describes a standard and robust method for creating a diverse amide library from the primary amine of the scaffold using parallel synthesis techniques. Amide coupling is a cornerstone of medicinal chemistry, and this approach allows for rapid generation of compounds to probe SAR.[5]

Materials:

  • 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol (starting scaffold)

  • A diverse set of carboxylic acids (R-COOH)

  • Coupling agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide)

  • 96-well reaction block or individual reaction vials

  • Standard work-up and purification reagents (Ethyl Acetate, NaHCO3 solution, Brine, MgSO4)

Procedure:

  • Preparation: In each well of a 96-well reaction block, add a solution of a unique carboxylic acid (1.2 equivalents) in DMF.

  • Scaffold Addition: To each well, add a stock solution of 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol (1.0 equivalent) in DMF.

  • Base Addition: Add DIPEA (3.0 equivalents) to each well and mix gently.

  • Coupling Agent Addition: Prepare a stock solution of HATU (1.2 equivalents) in DMF and dispense it into each well.

  • Reaction: Seal the reaction block and allow it to shake at room temperature for 12-16 hours.

  • Monitoring: Monitor reaction completion by LC-MS analysis of a few representative wells.

  • Work-up: Dilute each reaction mixture with Ethyl Acetate and wash sequentially with saturated NaHCO3 solution, water, and brine.

  • Drying and Concentration: Dry the organic layers over anhydrous MgSO4, filter, and concentrate in vacuo.

  • Purification: Purify the crude products via preparative HPLC or column chromatography to yield the final amide derivatives.

  • Characterization: Confirm the identity and purity of each compound using LC-MS and ¹H NMR.

Protocol 2: In Silico Docking for Hit Prioritization

Rationale: Before embarking on extensive synthesis, molecular docking can be used to predict how well the designed derivatives might bind to a target GPCR.[9] This allows for the prioritization of compounds that are most likely to be active, thereby saving significant resources. This protocol assumes a known crystal structure or a high-quality homology model of the target GPCR is available.[10]

Software:

  • Molecular modeling suite (e.g., Schrödinger, MOE, AutoDock)

  • Protein Data Bank (PDB) for crystal structures

Procedure:

  • Receptor Preparation: a. Download the GPCR structure of interest from the PDB or build a homology model. b. Prepare the protein structure: assign bond orders, add hydrogens, remove water molecules (unless specific waters are known to be critical for binding), and perform energy minimization to relieve steric clashes. c. Define the binding site by generating a receptor grid centered on the known ligand binding pocket.

  • Ligand Preparation: a. Build the 3D structures of your designed library of derivatives from Protocol 1. b. Generate likely ionization states at physiological pH (e.g., pH 7.4). The piperidine nitrogen will likely be protonated. c. Perform a conformational search to generate a set of low-energy conformers for each ligand.

  • Molecular Docking: a. Dock the prepared ligand library into the receptor grid using a validated docking algorithm (e.g., Glide, GOLD, AutoDock Vina). b. Retain a set number of top-scoring poses for each ligand.

  • Analysis and Prioritization: a. Analyze the predicted binding poses of the top-ranked compounds. Look for key interactions:

    • Ionic bond between the piperidine nitrogen and the conserved acidic residue (e.g., Asp).
    • Hydrogen bonds involving the cyclohexanol -OH and the newly introduced amide group.
    • Hydrophobic or π-stacking interactions involving the R' group of the amide. b. Prioritize compounds for synthesis that exhibit favorable docking scores and form plausible, stable interactions within the binding pocket.
Protocol 3: Radioligand Competition Binding Assay

Rationale: This assay is the gold standard for determining the binding affinity (Ki) of a test compound for a receptor.[11] It measures the ability of a non-radioactive test compound to compete with a high-affinity radioligand for binding to the GPCR.

Materials:

  • Cell membranes expressing the target GPCR

  • A specific radioligand for the target (e.g., [³H]-spiperone for the D2 dopamine receptor)

  • Test compounds (synthesized library)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • Non-specific binding determinator (a high concentration of a known, non-radioactive antagonist, e.g., 10 µM haloperidol)

  • 96-well plates, filter plates (e.g., GF/B), cell harvester

  • Scintillation cocktail and microplate scintillation counter

Procedure:

  • Plate Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: 25 µL Assay Buffer

    • Non-Specific Binding (NSB): 25 µL of non-specific binding determinator

    • Test Compound: 25 µL of test compound at various concentrations (e.g., 10-point serial dilution from 10 µM to 0.1 nM)

  • Radioligand Addition: Add 25 µL of the radioligand (at a final concentration near its Kd value) to all wells.

  • Membrane Addition: Add 50 µL of the prepared cell membrane suspension (typically 5-20 µg protein per well) to all wells to initiate the binding reaction. The final volume is 100 µL.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly separate bound from free radioligand by filtering the contents of the plate through the filter mat using a cell harvester. Wash the filters 3-5 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl).

  • Counting: Dry the filter mat, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

  • Data Analysis: a. Calculate specific binding: Total Binding (CPM) - NSB (CPM). b. Plot the percentage of specific binding against the log concentration of the test compound. c. Use non-linear regression (sigmoidal dose-response) in a program like GraphPad Prism to determine the IC₅₀ value. d. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 4: HTRF cAMP Functional Assay

Rationale: This protocol determines the functional activity of the compounds identified as binders. It measures the accumulation of the second messenger cyclic AMP (cAMP) following receptor activation.[12][13] This assay can distinguish between agonists, antagonists, and inverse agonists for Gs- or Gi-coupled receptors.

Materials:

  • CHO or HEK293 cells stably expressing the target GPCR

  • Cell culture medium, 96- or 384-well white plates

  • HTRF cAMP detection kit (e.g., from Cisbio or Revvity)

  • A known agonist for the target GPCR

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation

  • HTRF-compatible plate reader

Procedure:

A. Agonist Mode:

  • Cell Plating: Seed the cells in a 384-well plate and grow to confluence.

  • Compound Addition: Add varying concentrations of the test compounds to the cells. Include a known agonist as a positive control.

  • Incubation: Incubate for 30 minutes at room temperature.

  • Detection: Sequentially add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) according to the manufacturer's instructions.

  • Final Incubation: Incubate for 60 minutes at room temperature.

  • Reading: Read the plate on an HTRF reader and calculate the ratio of acceptor/donor fluorescence.

  • Analysis: Convert the HTRF ratio to cAMP concentration using a standard curve. Plot the dose-response curve to determine the EC₅₀ and Emax for each agonistic compound.

B. Antagonist Mode:

  • Cell Plating: As above.

  • Antagonist Pre-incubation: Add varying concentrations of the test compounds and incubate for 15-30 minutes.

  • Agonist Challenge: Add a fixed concentration of the known agonist (typically its EC₈₀ value) to all wells (except the basal control).

  • Incubation & Detection: Proceed as in steps 3-6 of the Agonist Mode protocol.

  • Analysis: Plot the dose-response curve for the inhibition of the agonist response to determine the IC₅₀ for each antagonistic compound.

cluster_GPCR GPCR Signaling Cascade Ligand Ligand (Agonist) GPCR GPCR (7TM Receptor) Ligand->GPCR Binds G_Protein G-Protein (αβγ-GDP) GPCR->G_Protein Activates G_Protein_Active Gα-GTP G_Protein->G_Protein_Active GDP/GTP Exchange Effector Adenylyl Cyclase G_Protein_Active->Effector Stimulates cAMP cAMP (Second Messenger) Effector->cAMP ATP -> cAMP

Caption: A simplified Gs-protein coupled receptor signaling pathway.

Conclusion and Future Perspectives

The 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol scaffold represents a highly promising starting point for the design of novel GPCR ligands. Its combination of a privileged, anchoring aminopiperidine element with a stereochemically defined cyclohexanol ring and a versatile chemical handle for diversification provides a rich foundation for medicinal chemistry exploration. By integrating rational design, in silico screening, parallel synthesis, and robust pharmacological assays, research teams can efficiently navigate the chemical space around this scaffold. This structured approach accelerates the identification of potent and selective lead compounds, ultimately paving the way for the development of next-generation therapeutics targeting the vast and clinically significant GPCR family.

References

  • Assay Genie. (2023). GPCRs (G Protein Coupled Receptors): A Guide. [Link]

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  • Wu, S., et al. (2021). G-Protein Coupled Receptors (GPCRs): Signaling Pathways, Characterization, and Functions in Insect Physiology and Toxicology. International Journal of Molecular Sciences. [Link]

  • TeachMePhysiology. (2024). G-Proteins (GPCRs) - Structure - Function. [Link]

  • Al-Obeidi, F. A., & Al-Sabagh, A. M. (2016). G-Protein coupled receptors: structure and function in drug discovery. RSC Advances. [Link]

  • LubioScience. (2025). GPCR - Structure, Function and Challenges. [Link]

  • Bissantz, C., et al. (2010). Drug design of GPCR ligands using physicogenetics and chemogenomics--principles and case studies. Current Pharmaceutical Design. [Link]

  • Wikipedia. (n.d.). G protein-coupled receptor. [Link]

  • Salzo, M., et al. (2017). Methods for the development of in silico GPCR models. Methods in Molecular Biology. [Link]

  • Harris, M., et al. (2021). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Journal of Medicinal Chemistry. [Link]

  • Vaidehi, N., et al. (2004). G protein-coupled receptors: In silico drug discovery in 3D. Proceedings of the National Academy of Sciences. [Link]

  • Gentile, F., & Scheerer, P. (2023). Targeting in-silico GPCR Conformations with Ultra-Large Library Screening for Hit Discovery. Trends in Pharmacological Sciences. [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. [Link]

  • Pires, D. E. V., & Ascher, D. B. (2022). In silico discovery of GPCR ligands using graph-based signatures and auxiliary features. Repositorio Institucional da UFMG. [Link]

  • Che, T., et al. (2022). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Molecular Biology. [Link]

  • Harris, M., et al. (2021). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Journal of Medicinal Chemistry. [Link]

  • Chen, Y. C., et al. (2024). Revolutionizing GPCR–ligand predictions: DeepGPCR with experimental validation for high-precision drug discovery. Briefings in Bioinformatics. [Link]

  • Cavasotto, C. N., & Palomba, D. (2019). Exploring G Protein-Coupled Receptors (GPCRs) Ligand Space via Cheminformatics Approaches: Impact on Rational Drug Design. Frontiers in Pharmacology. [Link]

  • Kister, J., et al. (2013). Disubstituted 1-Aryl-4-Aminopiperidine Library Synthesis Using Computational Drug Design and High-Throughput Batch and Flow Technologies. ACS Combinatorial Science. [Link]

  • Prather, P. L., et al. (2013). Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. Methods in Enzymology. [Link]

  • Varady, L., et al. (2003). The Selection and Design of GPCR Ligands: From Concept to the Clinic. Combinatorial Chemistry & High Throughput Screening. [Link]

  • Chen, Z., et al. (2023). Protocol for identifying physiologically relevant binding proteins of G-protein-coupled receptors. STAR Protocols. [Link]

  • He, J., et al. (2019). Fragment-Based Computational Method for Designing GPCR Ligands. Journal of Chemical Information and Modeling. [Link]

  • Jiang, L., et al. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology. [Link]

  • Jacobson, K. A. (2009). Functionalized Congener Approach to the Design of Ligands for G Protein-Coupled Receptors (GPCRs). Bioconjugate Chemistry. [Link]

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  • Panagiotopoulos, A. A., et al. (2020). A simple open source bioinformatic methodology for initial exploration of GPCR ligands' agonistic/antagonistic properties. Journal of Molecular Graphics and Modelling. [Link]

  • Cambridge Healthtech Institute. (n.d.). GPCR-Based Drug Discovery - Part 1. [Link]

  • ChemSrc. (2025). 4-piperidin-1-yl-cyclohexan-1-one. [Link]

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Sources

Application

Mass spectrometry fragmentation patterns of 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol

An Application Note and Protocol for the Mass Spectrometric Analysis of 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol Author: Gemini, Senior Application Scientist Abstract This document provides a detailed guide to the charac...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Mass Spectrometric Analysis of 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol

Author: Gemini, Senior Application Scientist

Abstract

This document provides a detailed guide to the characterization of 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This compound incorporates several structural motifs common in pharmaceutical development, including a piperidine ring and a cyclohexanol group.[1] A thorough understanding of its behavior under mass spectrometric analysis is essential for its identification, quantitation in complex matrices, and for the structural elucidation of its metabolites.[2] This application note outlines a complete protocol, from sample preparation to data interpretation, and discusses the predictable fragmentation pathways of the protonated molecule under positive-mode Electrospray Ionization (ESI). The fragmentation patterns are dominated by the neutral loss of water, alpha-cleavage adjacent to the piperidine nitrogen, and subsequent ring-opening reactions of both the piperidine and cyclohexane moieties.

Introduction and Scientific Rationale

2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol (Molecular Formula: C₁₁H₂₂N₂O, Monoisotopic Mass: 198.173 Da) is a bifunctional molecule containing two basic nitrogen atoms, making it an ideal candidate for analysis by positive-ion electrospray ionization mass spectrometry.[1][3] The structural characterization of such molecules is a critical step in drug discovery and development, where LC-MS serves as a cornerstone technology for its sensitivity and selectivity.[2]

The predictive power of mass spectrometry lies in the systematic nature of gas-phase ion fragmentation. The structure of 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol contains several predictable points of cleavage under collision-induced dissociation (CID):

  • Protonation Sites: The two nitrogen atoms (the secondary amine in the piperidine ring and the primary exocyclic amine) are the most likely sites of protonation in ESI+.

  • Labile Hydroxyl Group: The cyclohexanol hydroxyl group is susceptible to neutral loss as water (H₂O).[4]

  • Alpha-Cleavage: The C-C bonds adjacent to the protonated piperidine nitrogen are prone to homolytic or heterolytic cleavage, a dominant fragmentation pathway for aliphatic amines.[4][5]

  • Ring Strain: Both the cyclohexane and piperidine rings can undergo fission following initial fragmentation events, leading to characteristic product ions.[1][6]

This guide provides a robust methodology and interprets the resulting fragmentation patterns based on these established chemical principles.

Experimental Workflow and Protocols

A systematic workflow is essential for reproducible results. The process begins with precise sample preparation, followed by optimized LC-MS/MS analysis, and concludes with data interpretation.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation prep1 Weigh Standard prep2 Dissolve in Diluent (e.g., 50:50 MeOH/H₂O) prep1->prep2 prep3 Vortex & Sonicate prep2->prep3 prep4 Dilute to Working Conc. (e.g., 100 ng/mL) prep3->prep4 lc LC Separation (C18 Column) prep4->lc esi ESI Source (+) (Ion Generation) lc->esi ms1 Full Scan (MS1) (Identify [M+H]⁺) esi->ms1 cid Collision Cell (CID) (Fragment [M+H]⁺) ms1->cid ms2 Product Ion Scan (MS2) (Detect Fragments) cid->ms2 interpret Analyze MS2 Spectrum ms2->interpret pathway Propose Fragmentation Pathways interpret->pathway report Generate Report pathway->report

Caption: High-level experimental workflow for MS analysis.

Protocol: Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol standard. Dissolve in 1 mL of methanol. Vortex thoroughly. This stock is stable for several weeks at 4°C.

  • Intermediate Solution (10 µg/mL): Dilute 10 µL of the stock solution into 990 µL of a 50:50 mixture of methanol and deionized water.

  • Working Solution (100 ng/mL): Dilute 10 µL of the intermediate solution into 990 µL of the 50:50 methanol/water diluent. This solution is ready for injection.

Protocol: LC-MS/MS Method

This method is designed for a standard tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) and is a good starting point for method development.[7][8]

Liquid Chromatography Parameters:

ParameterValueRationale
Column C18, 100 mm x 2.1 mm, 1.9 µmStandard reversed-phase column for small molecule separation.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for ionization and improves peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic solvent for elution.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Injection Volume 2 µLMinimizes peak broadening.
Column Temp. 40 °CEnsures reproducible retention times.
Gradient 5% B to 95% B in 3 min, hold 1 minA generic fast gradient for screening.

Mass Spectrometry Parameters:

ParameterValueRationale
Ionization Mode ESI, PositiveThe two basic nitrogens are readily protonated.[1]
Scan Type Full Scan (MS1) & Product Ion Scan (MS2)MS1 to find precursor, MS2 for fragmentation.
MS1 Scan Range m/z 100-400Covers the expected precursor ion mass.
Precursor Ion m/z 199.2[M+H]⁺ for C₁₁H₂₂N₂O.[3]
Collision Gas ArgonStandard inert gas for CID.
Collision Energy 20-40 eV (Ramped)Ramping energy ensures capture of both low- and high-energy fragments.

Results and Discussion: Fragmentation Analysis

Under positive ESI conditions, the compound readily protonates to form the precursor ion [M+H]⁺ at m/z 199.2 . Tandem MS analysis (MS/MS) of this precursor reveals several characteristic fragmentation pathways.

Proposed Fragmentation Pathways

The fragmentation of the m/z 199.2 precursor is driven by the initial charge location and the chemical nature of the functional groups.

G cluster_path1 Pathway 1: Neutral Loss cluster_path2 Pathway 2: Ring Fission cluster_path3 Pathway 3: Cyclohexane Fragmentation parent [M+H]⁺ m/z 199.2 f181 Fragment A m/z 181.2 ([M+H-H₂O]⁺) parent->f181 - H₂O f114 Fragment B m/z 114.1 (Protonated 4-Aminopiperidine) parent->f114 - C₆H₁₀O (Cyclohexene oxide) f98 Fragment D m/z 98.1 (Piperidinyl-ethene ion) parent->f98 - C₄H₉NO f57 Fragment E m/z 57.1 (C₄H₉⁺ or C₃H₅O⁺) f181->f57 - C₇H₁₂N₂ f85 Fragment C m/z 85.1 (Piperidine Imine) f114->f85 - NH₃

Sources

Method

In vivo dosing protocols for 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol in murine models

Application Note: In Vivo Dosing and Experimental Protocols for 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol in Murine Models Introduction & Mechanistic Rationale 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol (CAS: 1184360-40-4)...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vivo Dosing and Experimental Protocols for 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol in Murine Models

Introduction & Mechanistic Rationale

2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol (CAS: 1184360-40-4) is a specialized synthetic building block and analogue of vesamicol[1]. Vesamicol and its derivatives are classical, high-affinity inhibitors of the vesicular acetylcholine transporter (VAChT)[2]. By replacing the traditional 4-phenyl moiety of vesamicol with a 4-aminopiperidine group, this scaffold provides a primary amine that serves as a versatile synthetic handle for conjugation (e.g., attaching fluorophores, PEGylation, or radiolabeled prosthetic groups) while retaining potent allosteric binding to the VAChT target[3].

In murine models, this compound and its derivatives are primarily utilized for two applications:

  • Target Engagement/Blocking Studies: Administered as a "cold" (non-radioactive) competitor to validate the in vivo specificity of novel VAChT PET radiotracers[4].

  • Cholinergic Deficit Modeling: Administered systemically to induce acute, presynaptic cholinergic dysfunction for behavioral and cognitive assays.

VAChT is exclusively localized on the presynaptic vesicles of cholinergic neurons[5]. It is responsible for loading cytoplasmic acetylcholine (ACh) into synaptic vesicles. 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol binds to an allosteric site on VAChT, inducing a conformational change that halts ACh transport[2][6]. This depletes the releasable pool of vesicular ACh, effectively silencing cholinergic neurotransmission without directly antagonizing postsynaptic receptors.

Mechanism Choline Choline + Acetyl-CoA ChAT Choline Acetyltransferase (ChAT) Choline->ChAT ACh_Cyto Cytoplasmic Acetylcholine (ACh) ChAT->ACh_Cyto VAChT Vesicular ACh Transporter (VAChT) ACh_Cyto->VAChT Vesicle ACh-loaded Synaptic Vesicle VAChT->Vesicle Release Synaptic ACh Release Vesicle->Release Inhibitor 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol (Vesamicol Analogue) Inhibitor->VAChT Allosteric Blockade

Mechanism of VAChT inhibition by 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol in cholinergic neurons.

Quantitative Biodistribution Profile

To design a self-validating protocol, researchers must leverage the heterogeneous distribution of VAChT in the murine brain. The striatum possesses the highest density of cholinergic terminals, whereas the cerebellum is nearly devoid of VAChT, serving as an ideal internal negative reference region[4][5].

Table 1: Expected Regional Brain Distribution & Blocking Efficacy in Murine Models

Brain RegionVAChT DensityExpected Baseline Uptake (%ID/g)*Post-Blockade Reduction (%)**
Striatum High0.80 – 1.2080 – 90%
Cortex Moderate0.50 – 0.70~50%
Cerebellum Low (Reference)0.20 – 0.30< 10% (Negligible)

*Based on 30-minute post-injection biodistribution data of structurally related vesamicol analogues[3][4]. **Reduction observed when pre-treated with 0.25 - 0.5 mg/kg of cold vesamicol analogue[3][4].

Detailed Experimental Protocols

Protocol 1: Formulation of Dosing Solutions

Causality & Rationale: 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol contains both a primary and a tertiary amine. To ensure rapid systemic distribution and prevent embolic events during intravenous (IV) injection, the compound must be fully solubilized. Converting the free base to a hydrochloride salt maximizes aqueous solubility and prevents precipitation in the bloodstream.

  • Weighing: Accurately weigh 2.0 mg of 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol free base.

  • Acidification: Dissolve the compound in 100 µL of 0.1 M HCl to protonate the amines, forming a highly soluble dihydrochloride salt.

  • Dilution: Add 9.9 mL of sterile 0.9% physiological saline to achieve a final stock concentration of 0.2 mg/mL.

  • pH Adjustment: Verify the pH is between 5.5 and 6.5. If necessary, titrate with micro-volumes of 0.1 M NaOH to prevent injection-site necrosis.

  • Sterilization: Pass the solution through a 0.22 µm syringe filter prior to in vivo use.

Protocol 2: Intravenous (IV) Dosing for PET Target Engagement (Blocking Study)

Causality & Rationale: To prove that a novel radiotracer specifically binds to VAChT, a "cold" blocking study is performed. The unlabeled analogue is administered IV 5–10 minutes prior to the radiotracer. This precise timing allows the blocker to cross the blood-brain barrier (BBB) and occupy striatal VAChT sites before the radiotracer arrives, effectively blocking specific signal uptake[3][4].

  • Preparation: Warm the murine subject (e.g., C57BL/6 mouse, ~25 g) using a heat lamp to dilate the lateral tail vein.

  • Restraint: Secure the mouse in a well-ventilated restraint tube.

  • Dose Calculation: Target a blocking dose of 0.5 mg/kg (approx. 500 nmol/kg)[4]. For a 25 g mouse, inject 62.5 µL of the 0.2 mg/mL stock solution.

  • Administration: Inject the solution via the lateral tail vein using a 29G insulin syringe over 10 seconds to avoid cardiovascular shock.

  • Incubation: Wait exactly 5 to 10 minutes.

  • Radiotracer Injection: Administer the experimental VAChT radiotracer (e.g., an 18F or 11C labeled analogue) via the contralateral tail vein.

  • Imaging/Ex Vivo: Proceed to microPET imaging or ex vivo biodistribution (harvesting striatum vs. cerebellum) at 30 minutes post-radiotracer injection[3][5].

Protocol 3: Intraperitoneal (IP) Dosing for Behavioral Modulation

Causality & Rationale: For behavioral assays (e.g., Morris Water Maze or Y-maze), a slower pharmacokinetic absorption profile is desired to maintain steady-state VAChT inhibition during the 30–60 minute testing window. IP administration avoids the acute peak-trough dynamics of IV dosing, providing a stable window of cholinergic amnesia.

  • Dose Calculation: Target a dose of 2.0 mg/kg. For a 25 g mouse, draw 250 µL of the 0.2 mg/mL stock solution.

  • Administration: Manually restrain the mouse, exposing the ventral abdomen. Inject the solution into the lower right quadrant of the peritoneal cavity using a 27G needle, aspirating slightly to ensure no organ puncture.

  • Onset Window: Return the mouse to its home cage for 30 minutes to allow for BBB penetration and synaptic ACh depletion.

  • Behavioral Assay: Execute the cognitive deficit assay. Self-Validating Step: To prove the behavioral deficit is purely cholinergic, include a control cohort where the induced amnesia is reversed via the co-administration of an acetylcholinesterase inhibitor (e.g., donepezil).

Workflow Prep 1. Formulation (Saline + HCl) Dose 2. Administration (IV or IP) Prep->Dose Incubate 3. Biodistribution (10-30 min) Dose->Incubate PET 4a. microPET Imaging (Target Engagement) Incubate->PET Behavior 4b. Behavioral Assay (Cognitive Deficit) Incubate->Behavior ExVivo 5. Ex Vivo Dissection (Striatum vs Cerebellum) PET->ExVivo Behavior->ExVivo

In vivo experimental workflow for VAChT target engagement and behavioral modulation in mice.

References

  • [1] 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol | Sapphire Bioscience. Sapphire Bioscience. 1

  • [2] UC Santa Barbara - eScholarship.org (MicroPET Imaging Studies of 11C-Labeled VAChT Inhibitors). eScholarship. 2

  • [5] PET Imaging of (2R,3R)-5-[18F]Fluoroethoxybenzovesamicol ((-)-FEOBV) in rat and monkey brain: A Radioligand for the Vesicular Acetylcholine Transporter - PMC. NIH.gov. 5

  • [4] Synthesis and evaluation of vesamicol analog (-)-o-[11C]methylvesamicol as a PET ligand for vesicular acetylcholine transporter - Ovid. Ovid.com. 4

  • [3] Synthesis and Biological Characterization of a Promising F-18 PET Tracer for Vesicular Acetylcholine Transporter - PMC. NIH.gov. 3

  • [6] Inhibition of Cholinergic Signaling Causes Apoptosis in Human Bronchioalveolar Carcinoma - AACR Journals. AACR Journals. 6

Sources

Application

Formulation Strategies for 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol Based Drug Candidates: Overcoming pH-Dependent Solubility and Excipient Incompatibilities

Target Audience: Formulation Scientists, Pre-formulation Researchers, and Drug Development Professionals Content Type: Application Note & Experimental Protocols Executive Summary Drug candidates incorporating the 2-(4-Am...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Pre-formulation Researchers, and Drug Development Professionals Content Type: Application Note & Experimental Protocols

Executive Summary

Drug candidates incorporating the 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol (CAS: 1184360-40-4) pharmacophore present unique biopharmaceutical challenges. While this diamine-alcohol moiety is highly valuable in CNS and oncology drug discovery due to its target-binding versatility, it introduces severe physicochemical liabilities: high hygroscopicity, pH-dependent solubility, and chemical reactivity.

As a Senior Application Scientist, I have structured this guide to move beyond empirical trial-and-error. We will systematically deconstruct the causality behind these liabilities and provide field-proven, self-validating protocols for salt screening and Amorphous Solid Dispersion (ASD) formulation to ensure robust clinical translation.

Physicochemical Profiling & Mechanistic Liabilities

To formulate a drug, we must first understand the molecular behavior of its functional groups. The 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol scaffold contains three critical features:

  • Primary Amine (Piperidine C4): Highly basic (pKa ~9.5–10.2). Acts as a strong nucleophile.

  • Tertiary Amine (Piperidine N1): Moderately basic (pKa ~8.0–8.5).

  • Secondary Hydroxyl (Cyclohexanol C1): Acts as both a hydrogen bond donor and acceptor.

Causality of Formulation Challenges
  • Hygroscopicity: The combination of three hydrogen-bond donors (-OH, -NH2) and three acceptors creates a high affinity for atmospheric moisture, leading to hydrate formation or deliquescence.

  • pH-Dependent Solubility: In the acidic gastric environment (pH 1.2), both amines are protonated, resulting in massive solubility. Upon transit to the neutral intestine (pH 6.8), the tertiary amine deprotonates, drastically dropping solubility and causing in vivo precipitation [3].

  • Chemical Instability: The primary amine is a classic liability for the Maillard reaction when exposed to reducing sugars (e.g., lactose).

Table 1: Quantitative Physicochemical Parameters & Formulation Implications

PropertyEstimated ValueMechanistic Implication for Formulation
Molecular Weight 198.31 g/mol High molecular mobility; prone to diffusion out of polymeric matrices.
LogP 0.8 - 1.2Highly hydrophilic; poor passive permeability if fully ionized.
pKa 1 (Primary Amine) ~9.5 - 10.2Remains ionized across the entire gastrointestinal tract.
pKa 2 (Tertiary Amine) ~8.0 - 8.5Triggers precipitation in the intestinal microenvironment.
H-Bond Donors/Acceptors 3 / 3High hygroscopicity risk; necessitates controlled-humidity manufacturing.

Pre-Formulation: High-Throughput Salt Screening

To mitigate hygroscopicity and stabilize the solid state, the free base must be converted into a stable crystalline salt. According to the Δ pKa rule, stable salt formation requires a difference of at least 3 units between the pKa of the base and the pKa of the conjugate acid [1].

SaltScreening API API (Free Base) 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol Acids Counterion Selection (pKa rule: ΔpKa > 3) API->Acids Solvents Solvent Selection (Varying dielectric constants) Acids->Solvents Screening High-Throughput Crystallization (Cooling, Evaporation, Antisolvent) Solvents->Screening Analysis Solid-State Characterization (XRPD, DSC, TGA) Screening->Analysis Selection Lead Salt Selection (Optimal Solubility & Non-hygroscopic) Analysis->Selection

Caption: High-throughput miniaturized salt screening workflow for basic drug candidates.

Protocol 1: Self-Validating Miniaturized Salt Screening

This protocol utilizes a solvent-mediated crystallization approach to rapidly identify stable polymorphs and salts [2].

System Suitability & Validation Controls:

  • Positive Control: API + Hydrochloric Acid (known to form highly crystalline, albeit potentially hygroscopic, salts).

  • Negative Control: API + Blank Solvent (to determine free base crystallization kinetics).

  • Validation Criterion: X-ray Powder Diffraction (XRPD) must show distinct Bragg peaks with a signal-to-noise ratio > 10 for a "hit" to be classified as crystalline.

Step-by-Step Methodology:

  • Preparation of Stock Solutions: Dissolve the free base API in a solvent mixture of medium polarity (e.g., THF/Methanol 1:1) to a concentration of 50 mg/mL.

  • Counterion Dispensing: Into a 96-well glass plate, dispense equimolar amounts (1:1 and 1:2 molar ratios due to the diamine nature) of pharmaceutically acceptable acids (e.g., Succinic, Fumaric, Maleic, Phosphoric, Methanesulfonic).

  • Mixing and Incubation: Add 100 μ L of the API stock to each well. Seal the plate and heat to 50°C for 2 hours with orbital shaking at 300 rpm to ensure complete reaction.

  • Controlled Crystallization:

    • Cooling: Cool the plate to 5°C at a rate of 0.5°C/min.

    • Evaporation: Pierce the seal and allow slow solvent evaporation over 48 hours in a controlled environment (20% RH).

  • Harvesting and Analysis: Centrifuge the plate to isolate solids. Analyze hits via XRPD (crystal lattice identification) and TGA/DSC (to quantify residual solvent and confirm melting endotherms).

Formulation Strategy: Mitigating pH-Dependent Precipitation

Even with an optimized salt, larger drug molecules incorporating this pharmacophore often behave as DCS (Development Classification System) Class IIb compounds [3]. They dissolve rapidly in the stomach but precipitate in the intestine. To counter this, we employ the "Spring and Parachute" mechanism using an Amorphous Solid Dispersion (ASD).

ASDMechanism Gastric Gastric Medium (pH 1.2-2.0) High Solubility Intestinal Intestinal Medium (pH 6.5-6.8) Precipitation Risk Gastric->Intestinal Transit FreeBase Crystalline Free Base (Low Exposure) FreeBase->Intestinal Dissolves poorly ASD Amorphous Solid Dispersion (+ HPMCAS) Supersat Supersaturated State (The 'Spring') ASD->Supersat Rapid Dissolution Supersat->FreeBase Precipitation (Without Polymer) Absorption High Intestinal Absorption (The 'Parachute') Supersat->Absorption Polymer inhibits crystallization

Caption: Spring and parachute mechanism of Amorphous Solid Dispersions mitigating pH-dependent precipitation.

Protocol 2: Preparation of ASD via Hot Melt Extrusion (HME)

We select HPMCAS (Hydroxypropyl Methylcellulose Acetate Succinate) as the polymeric carrier. Causality: The succinate groups of HPMCAS form strong ionic and hydrogen bonds with the primary/tertiary amines and the hydroxyl group of our API, sterically hindering crystal lattice formation in the intestine.

System Suitability & Validation Controls:

  • Positive Control: Pure API quench-cooled in a DSC pan (determines the intrinsic glass transition temperature, Tg​ ).

  • Negative Control: Physical mixture of API and HPMCAS (unextruded).

  • Validation Criterion: Modulated DSC (mDSC) of the extrudate must show a single, distinct Tg​ (indicating a single-phase amorphous solid solution) and a complete absence of the API's melting endotherm ( Tm​ ).

Step-by-Step Methodology:

  • Milling and Blending: Co-mill the API salt and HPMCAS (typically a 1:3 drug-to-polymer ratio) using a resonant acoustic mixer to ensure a homogenous physical blend.

  • Extrusion Profiling: Feed the blend into a twin-screw extruder. Set the temperature profile from the feeding zone to the die: 70°C 120°C 160°C 165°C. Note: Keep the maximum temperature at least 15°C below the degradation temperature of the API.

  • Quench Cooling: Extrude the melt onto a chilled roller (10°C) to rapidly quench the system, freezing the molecular mobility and locking the API in its amorphous state.

  • Downstream Processing: Mill the resulting brittle ribbons using a FitzMill to achieve a D90​ particle size of < 150 μ m, optimizing the surface area for the "spring" dissolution effect.

Chemical Stability & Excipient Selection

Because of the highly reactive primary amine, excipient selection cannot be arbitrary. The table below outlines the causality-driven excipient compatibility matrix.

Table 2: Accelerated Excipient Compatibility Matrix (Binary Mixtures, 40°C/75% RH, 4 Weeks)

ExcipientFunctional CategoryCompatibility StatusMechanistic Rationale
Microcrystalline Cellulose DiluentCompatible Inert cellulosic backbone; lacks reactive functional groups.
Lactose Monohydrate DiluentIncompatible Reducing sugar triggers rapid Maillard reaction with the primary amine, causing browning/degradation.
Magnesium Stearate LubricantConditionally Compatible Can cause basic microenvironmental pH shifts; monitor for free base disproportionation.
Sodium Stearyl Fumarate LubricantCompatible Highly stable, non-reactive alternative to Mg Stearate for amine-containing drugs.
HPMCAS Enteric PolymerCompatible Stabilizes supersaturation via robust H-bonding with the API's hydroxyl and amine groups.

References

  • Brittain, H. G. (2009). Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. American Pharmaceutical Review.
  • Mithu, M. S. H., et al. (2021). Advanced Methodologies for Pharmaceutical Salt Synthesis. Crystal Growth & Design.
  • Elder, D. P. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. American Pharmaceutical Review.

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol synthesis

Target Audience: Researchers, process chemists, and drug development professionals. Document Purpose: This guide provides authoritative troubleshooting, kinetic optimization, and isolation strategies for the nucleophilic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, process chemists, and drug development professionals. Document Purpose: This guide provides authoritative troubleshooting, kinetic optimization, and isolation strategies for the nucleophilic ring-opening of cyclohexene oxide by 4-aminopiperidine.

Core Mechanistic Principles

The synthesis of 2-(4-aminopiperidin-1-yl)cyclohexan-1-ol relies on an SN2-like epoxide aminolysis. The piperidine nitrogen must act as the nucleophile, attacking the electrophilic carbon of cyclohexene oxide. Because both the nucleophile (a substituted secondary amine) and the electrophile (an internal cyclic epoxide) are sterically hindered, the reaction is prone to poor kinetics, competing side reactions, and complex isolation profiles.

Troubleshooting FAQs

Q1: My LC-MS shows a complex mixture of products and multiple alkylation events. Why is the chemoselectivity so poor? A: 4-aminopiperidine possesses two distinct nucleophilic nitrogen centers: the primary amine (C4) and the secondary amine (N1). While the secondary amine is inherently more nucleophilic toward epoxides, the primary amine is significantly less sterically hindered. This competing reactivity leads to poor chemoselectivity and over-alkylation unless undesirable protection and deprotection steps are managed[1]. Causality & Solution: You must implement a temporary protecting group strategy. By utilizing 4-(N-Boc-amino)piperidine, you mask the primary amine with a tert-butyloxycarbonyl (Boc) group, forcing the epoxide ring-opening to occur exclusively at the secondary N1 position[2].

Q2: Even with the Boc-protected amine, the conversion of cyclohexene oxide remains below 50% after 24 hours. How can I accelerate this? A: The combined steric bulk of the internal epoxide and the secondary amine creates a high activation energy barrier for the SN2 transition state. Causality & Solution: You must employ electrophilic activation to lower the Lowest Unoccupied Molecular Orbital (LUMO) of the epoxide.

  • Method A (Lewis Acid Catalysis): Add 1.0 equivalent of Lithium perchlorate (LiClO4) in acetonitrile. The Li+ ion acts as a mild Lewis acid, coordinating to the epoxide oxygen. This increases the electrophilicity of the epoxide carbon without strongly coordinating and deactivating the amine nucleophile, allowing efficient trans-ring opening at room temperature[3].

  • Method B (Aqueous Activation): Perform the reaction in demineralized water. Water provides hydrogen-bond mediated electrophile-nucleophile dual activation, significantly accelerating epoxide aminolysis without the need for metal catalysts[1].

Q3: NMR analysis of my isolated product shows only one diastereomer. Is this expected, or am I losing a stereoisomer during purification? A: This is the expected and correct mechanistic outcome. The nucleophilic attack on the cyclohexene oxide ring strictly proceeds via an anti-periplanar trajectory (the Fürst-Plattner rule). This stereospecific mechanism exclusively yields the trans-1,2-amino alcohol[3]. You are successfully synthesizing trans-2-(4-aminopiperidin-1-yl)cyclohexan-1-ol.

Q4: After deprotection of the Boc group, I am losing my product during aqueous workup. How do I isolate this highly polar diamino alcohol? A: The fully deprotected target molecule is a highly polar diamino alcohol, making it extremely water-soluble. Standard liquid-liquid extraction (e.g., DCM/Water) will result in product loss to the aqueous layer. Causality & Solution: Evaporate the deprotection solvent completely. Neutralize the resulting salt using a basic ion-exchange resin (e.g., Amberlyst A21) in methanol, or perform reverse-phase C18 column chromatography. Do not attempt aqueous extraction.

Reaction Pathway & Troubleshooting Workflows

ReactionPathway A Cyclohexene Oxide + 4-(Boc-amino)piperidine B trans-2-(4-(Boc-amino)piperidin-1-yl) cyclohexan-1-ol A->B LiClO4, CH3CN 25°C, 24h C trans-2-(4-Aminopiperidin-1-yl) cyclohexan-1-ol B->C TFA, CH2Cl2 25°C, 2h

Fig 1. Chemoselective synthesis pathway utilizing Boc-protection and LiClO4 catalysis.

Troubleshooting Start Issue: Low Yield of Target 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol Check Analyze Crude by LC-MS Start->Check Path1 Observation: Multiple Isomers & Over-alkylation Check->Path1 Non-selective reaction Path2 Observation: Unreacted Starting Materials Check->Path2 High activation barrier Sol1 Action: Implement Boc-Protection on Primary Amine Path1->Sol1 Sol2 Action: Add LiClO4 Catalyst or Use Aqueous Medium Path2->Sol2

Fig 2. Decision matrix for troubleshooting low yields in epoxide aminolysis.

Quantitative Data Summary: Kinetic Optimization

The following table summarizes the causal relationship between reaction conditions and the resulting chemoselectivity and yield.

Reaction MediumCatalystTemperatureTimeChemoselectivity (N1 vs C4)Typical Yield
Neat (No Solvent)None80 °C48 hPoor (Complex Mixture)< 20%
AcetonitrileLiClO4 (1.0 eq)25 °C24 hExcellent (with Boc)85 - 90%
Demineralized WaterNone10 - 25 °C12 hExcellent (with Boc)75 - 85%

Self-Validating Experimental Protocol

This protocol integrates self-validating checkpoints to ensure the SN2 mechanism and deprotection steps are functioning as intended before proceeding to the next phase.

Phase 1: Regioselective Epoxide Ring-Opening
  • Charge: To an oven-dried round-bottom flask under inert atmosphere, add 4-(N-Boc-amino)piperidine (1.0 eq, 10.0 mmol) and cyclohexene oxide (1.1 eq, 11.0 mmol).

  • Solvation & Catalysis: Dissolve the mixture in anhydrous acetonitrile to achieve a 0.2 M concentration. Add anhydrous Lithium perchlorate (LiClO4) (1.0 eq, 10.0 mmol)[3].

    • Mechanistic Rationale: LiClO4 acts as a mild Lewis acid, polarizing the C-O bond of the epoxide and facilitating nucleophilic attack by the bulky secondary amine without requiring harsh thermal conditions.

  • Reaction: Stir the mixture at room temperature (25 °C) for 24 hours.

  • Validation Checkpoint 1 (LC-MS): Sample 10 µL of the reaction mixture and dilute in methanol. Analyze via LC-MS.

    • Success Criteria: Confirm the disappearance of the starting amine (m/z 201.1 [M+H]+) and the appearance of the intermediate trans-2-(4-(Boc-amino)piperidin-1-yl)cyclohexan-1-ol (m/z 299.2 [M+H]+). Do not proceed until conversion exceeds 95%.

  • Workup: Quench the reaction with water and extract with dichloromethane (DCM) (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

Phase 2: Deprotection and Isolation
  • Charge: Dissolve the crude Boc-protected intermediate in DCM (0.1 M).

  • Deprotection: Slowly add Trifluoroacetic acid (TFA) (10.0 eq) dropwise at 0 °C. Warm the solution to room temperature and stir for 2 hours.

    • Mechanistic Rationale: The highly acidic environment protonates the carbamate, triggering the cleavage of the Boc group and the release of CO2 and isobutylene gas, thereby unmasking the primary amine.

  • Validation Checkpoint 2 (Visual & LC-MS):

    • Success Criteria: Visual confirmation of the cessation of gas evolution indicates the reaction is nearing completion. LC-MS analysis must show a single major peak at m/z 199.2 [M+H]+ corresponding to the target molecule.

  • Isolation: Concentrate the mixture in vacuo to remove all DCM and excess TFA.

    • Critical Step: The product is now a highly polar TFA salt. Do not perform an aqueous extraction. Dissolve the residue in a minimal amount of methanol and pass it through a basic ion-exchange resin (e.g., Amberlyst A21) to neutralize the TFA. Evaporate the methanolic eluent to yield the pure free base, trans-2-(4-aminopiperidin-1-yl)cyclohexan-1-ol.

References

  • Title: Optically pure trans-1-benzyl-4-aminopiperidin-3-ols.
  • Title: Protecting group-Free Concise Synthesis of (RS)/(S)
  • Title: Efficient Synthesis of (S)

Sources

Optimization

Technical Support Center: Overcoming Solubility Issues with 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol

Welcome to the Technical Support Center for formulation and assay development. This guide is specifically engineered for researchers, scientists, and drug development professionals struggling with the aqueous solubility...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for formulation and assay development. This guide is specifically engineered for researchers, scientists, and drug development professionals struggling with the aqueous solubility of 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol .

Because this compound features a highly lipophilic core (a cyclohexane ring fused to a piperidine backbone) alongside ionizable basic amines, it exhibits complex, pH-dependent solubility behavior. This guide provides mechanistic troubleshooting, validated protocols, and decision-making frameworks to ensure robust experimental design.

Mechanistic Background & Diagnostic Workflow

The solubility of basic aliphatic amines like 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol is inversely proportional to the pH of the aqueous medium[1]. At low pH (e.g., pH 2–4), the primary and tertiary amines are fully protonated, rendering the compound highly water-soluble. However, as the pH approaches physiological conditions (pH 7.4), the compound deprotonates. The loss of charge exposes the hydrophobic bulk of the cyclohexane and piperidine rings to the aqueous environment, drastically reducing solubility and often leading to rapid precipitation[2].

To prevent this supersaturation and subsequent crystallization, formulation strategies must either mask the hydrophobic regions (via cyclodextrins) or lower the dielectric constant of the solvent (via co-solvents)[3].

Solubilization Strategy Decision Tree

G Start 2-(4-Aminopiperidin-1-yl) cyclohexan-1-ol (Free Base) App Determine Downstream Application Start->App InVitro In Vitro Cell Assays (Toxicity Sensitive) App->InVitro InVivo In Vivo Dosing (High Conc. Needed) App->InVivo Biochem Biochemical Assays (Tolerates Co-solvents) App->Biochem Sol1 HP-β-CD Complexation (See SOP 1) InVitro->Sol1 < 0.5% DMSO limit Sol2 Salt Formation (HCl) + pH Buffer (See SOP 2) InVivo->Sol2 Maximize bioavailability Sol3 DMSO Stock + Polyol Co-solvents Biochem->Sol3 Rapid screening

Diagnostic workflow for selecting the optimal solubilization strategy based on application.

Troubleshooting Guide (Q&A)

Q1: Why does my compound crash out immediately when diluted from a 100% DMSO stock into PBS (pH 7.4)? A: This is a classic "solvent shift" precipitation. In 100% DMSO, the uncharged, lipophilic form of the compound is highly soluble. When introduced into PBS, the DMSO rapidly diffuses into the bulk water. Because the compound is weakly basic, at pH 7.4 a significant fraction remains unprotonated and highly hydrophobic. The sudden drop in solvent capacity drives the system into a supersaturated state, causing rapid nucleation and precipitation[2]. Causality & Fix: You must bridge the polarity gap. Either pre-complex the drug in a hydrophobic carrier like a cyclodextrin before adding to PBS, or use a step-down dilution method with intermediate co-solvents (e.g., Propylene Glycol or Tween-80)[4].

Q2: How can I achieve >10 mM concentrations for in vivo dosing without using toxic levels of organic solvents? A: The most effective strategy for lipophilic amines is inclusion complexation using Hydroxypropyl-β-cyclodextrin (HP-β-CD). HP-β-CD has a highly water-soluble exterior (>500 mg/mL) and a hydrophobic internal cavity[5]. The cyclohexane/piperidine moiety of your compound will partition into this cavity, shielding it from water, while the protonated amine groups interact favorably with the aqueous exterior. This can increase apparent aqueous solubility by 10- to 100-fold without the need for toxic co-solvents[6].

Q3: I am observing variable assay results and high standard deviations in my biochemical screens. Could this be related to solubility? A: Yes. If the compound is hovering near its thermodynamic solubility limit, it may form colloidal aggregates or micro-precipitates that are invisible to the naked eye. These aggregates can sequester the compound (lowering the actual free drug concentration) or cause false positives by non-specifically binding to target proteins or scattering light in optical assays. Self-Validation Step: Always validate your final assay buffer by centrifuging a mock sample at 10,000 x g for 10 minutes. Analyze the supernatant via HPLC or UV-Vis spectroscopy. If the concentration in the supernatant is lower than your nominal concentration, you have micro-precipitation.

Comparative Data: Solubilization Strategies

The following table summarizes the quantitative expectations and trade-offs for different formulation strategies applied to basic lipophilic amines[1][3][5].

StrategyMechanism of ActionMax Expected Solubility (pH 7.4)ProsCons
Direct Buffer Dilution None (Relies on intrinsic solubility)< 0.1 mMSimple, no excipient artifacts.Extremely low solubility; high risk of micro-precipitation.
Co-solvents (DMSO/PEG) Lowers dielectric constant of the medium1 - 5 mMEasy to prepare; good for initial biochemical screens.High solvent toxicity in cells (>0.5% DMSO); risk of solvent-shift precipitation[7].
Salt Formation (HCl) Ionizes the basic amine (lowers local pH)5 - 10 mMEnhances dissolution rate; stable solid state.May still precipitate if bulk pH is strongly buffered at 7.4[2].
HP-β-CD Complexation Hydrophobic encapsulation of lipophilic rings> 20 mMBiocompatible; prevents precipitation; excellent for in vivo[5].Requires preparation time; complexation equilibrium may affect free drug kinetics.

Standard Operating Procedures (SOPs)

SOP 1: Preparation of HP-β-CD Inclusion Complex

This protocol utilizes thermodynamic complexation to shield the hydrophobic cyclohexane ring, ideal for cell-based and in vivo assays.

  • Preparation of Excipient: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in ultra-pure water or a low-capacity buffer (e.g., 10 mM HEPES, pH 7.4).

  • Drug Addition: Weigh the required amount of 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol (free base) to achieve your target concentration (e.g., 10 mM). Add the solid directly to the HP-β-CD solution.

  • Mechanical Agitation: Sonicate the suspension in a water bath for 15–30 minutes. The mechanical energy accelerates the inclusion of the lipophilic rings into the cyclodextrin cavity.

  • Equilibration: Place the solution on a rotary shaker at room temperature for 24 hours to ensure thermodynamic equilibrium of the host-guest complex[8].

  • Self-Validation (Critical): Centrifuge the resulting mixture at 10,000 x g for 10 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Quantification: Measure the final concentration of the filtrate using HPLC to confirm the exact soluble dose before proceeding to your assay.

SOP 2: Controlled pH-Shift and Salt Formation

This protocol is best for generating highly concentrated stock solutions for subsequent dilution into complex lipid-based formulations or biochemical assays.

  • Acidic Solubilization: Suspend the free base compound in ultra-pure water. Dropwise, add 0.1 M HCl while stirring continuously until the pH drops to approximately 3.0–4.0. The compound will rapidly dissolve as the amines protonate[1].

  • Buffering: Once fully dissolved, slowly add 0.1 M NaOH or a high-capacity basic buffer (like 1 M Tris pH 8.0) to carefully titrate the pH back up to 6.5–7.0.

  • Monitoring: Monitor continuously for opalescence (cloudiness). If opalescence occurs, you have crossed the solubility threshold for the partially deprotonated state. Drop the pH slightly until the solution clears.

  • Lyophilization (Optional): To create a stable, highly soluble hydrochloride salt powder, lyophilize the clear, acidic solution. This powder will have a vastly superior dissolution rate compared to the free base.

Frequently Asked Questions (FAQs)

Can I use Tween-80 or Triton X-100 instead of Cyclodextrins? Yes, micellar solubilization using surfactants like Tween-80 can improve the solubility of poorly water-soluble drugs[3]. However, surfactants can disrupt cell membranes and interfere with biochemical assays (e.g., by denaturing proteins or forming bubbles). Cyclodextrins are generally preferred for biological assays because they do not form micelles and are highly biocompatible.

Why does my compound dissolve in water but precipitate when I add saline (NaCl)? This is known as the "salting-out" effect. High concentrations of electrolytes (like 0.9% NaCl) increase the polarity of the water, which decreases the solubility of non-polar or partially polar organic molecules. If you need an isotonic solution for in vivo work, consider using 5% Dextrose in Water (D5W) instead of saline.

References

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. R Discovery. Available at:[Link][3]

  • Effective formulation strategies for poorly water soluble drugs. ResearchGate. Available at:[Link][4]

  • Challenges to improve the biopharmaceutical properties of poorly water-soluble drugs and the application of the solid dispersion technology. SciELO. Available at: [Link][9]

  • Application of Lipid-Based Formulations in Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link][10]

  • Pharmaceutics – Dosage Form and Design (Solubility and pH). Akfarstfransiskusxaverius. Available at:[Link][1]

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond. MDPI. Available at:[Link][5]

  • Advances in In Vivo Predictive Dissolution Testing of Solid Oral Formulations. GTU. Available at: [Link][2]

  • Cyclodextrins and their uses: a review. UOC. Available at:[Link][8]

  • Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. PMC/NIH. Available at:[Link][6]

  • Solubility of Drugs in Pharmacy. Scribd. Available at:[Link][7]

Sources

Troubleshooting

Troubleshooting HPLC separation of 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol enantiomers

Topic: Separation of 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol Enantiomers Introduction The successful enantioseparation of 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol is a significant analytical challenge in pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Separation of 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol Enantiomers

Introduction

The successful enantioseparation of 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol is a significant analytical challenge in pharmaceutical development. This molecule presents multiple stereocenters and contains two basic amine functionalities (a secondary amine within the piperidine ring and a primary amino group) as well as a hydroxyl group. This combination of features makes it highly polar and susceptible to strong secondary interactions with the stationary phase, often leading to poor peak shape and challenging separations.

This guide provides in-depth troubleshooting advice, scientifically-grounded explanations, and actionable protocols to help researchers overcome common obstacles in developing a robust and reproducible HPLC method for this and structurally related compounds.

Frequently Asked Questions (FAQs)
Q1: What is the best type of Chiral Stationary Phase (CSP) to start with for this compound?

A1: For a polar, multi-functional amine like 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol, polysaccharide-based CSPs are the most versatile and recommended starting point.[1][2] These phases, typically derivatives of amylose or cellulose, offer a wide range of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and steric inclusion, which are essential for this analyte.[3][4][5]

Screening a small, diverse set of these columns is the most efficient approach.

Recommended Starting CSPs Chiral Selector Key Characteristics
Chiralpak® AD / IA Amylose Tris(3,5-dimethylphenylcarbamate)Often provides excellent recognition for a broad range of compounds. The immobilized version (IA) offers greater solvent compatibility.[1][6]
Chiralcel® OD Cellulose Tris(3,5-dimethylphenylcarbamate)Provides complementary selectivity to the amylose-based phases.[6]
Chiralpak® IC Cellulose Tris(3,5-dichlorophenylcarbamate)The electron-withdrawing groups can alter selectivity and may offer unique resolution capabilities.[6]
Q2: Why are my peaks severely tailing?

A2: Peak tailing is the most common issue for basic compounds like this one.[7] It is primarily caused by secondary ionic interactions between the protonated amine groups of your analyte and residual acidic silanol groups (Si-OH) on the surface of the silica support.[8][9][10] This secondary retention mechanism leads to a portion of the analyte molecules being held more strongly, resulting in a "tail" on the peak.

To solve this, you must suppress these unwanted interactions. The most effective strategy is to add a basic modifier to the mobile phase, such as diethylamine (DEA) or triethylamine (TEA), typically at a concentration of 0.1%.[8][11] This small, basic additive will competitively bind to the active silanol sites, effectively masking them from your analyte and resulting in a more symmetrical peak shape.

Q3: I have no separation between the enantiomers. What should I try first?

A3: A complete lack of separation indicates that the chosen CSP and mobile phase combination does not provide sufficient enantioselectivity. The choice of the CSP is the most critical factor.[6][8]

Here is a logical progression of steps:

  • Confirm CSP Suitability: If you have not already, screen different polysaccharide CSPs (e.g., switch from an amylose-based column to a cellulose-based one).

  • Optimize the Mobile Phase: Systematically alter the mobile phase composition. In normal phase (the recommended starting mode for this compound), the type and concentration of the alcohol modifier are critical. Changing from isopropanol (IPA) to ethanol can dramatically alter selectivity because it changes the hydrogen-bonding environment.[8]

  • Vary the Temperature: Temperature can have a significant and unpredictable effect on chiral recognition.[1][8] Try analyzing at both a lower (e.g., 15°C) and higher (e.g., 40°C) temperature. A change in temperature can alter the flexibility of the polysaccharide selector and the kinetics of the analyte-CSP interaction, sometimes leading to a separation.

  • Reduce the Flow Rate: Chiral separations are often more sensitive to flow rate than achiral separations. Lowering the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) increases the time the enantiomers spend interacting with the CSP, which can sometimes improve resolution.[8]

Q4: My retention times are drifting between injections. How can I improve reproducibility?

A4: Poor reproducibility in chiral HPLC is often linked to insufficient column equilibration or subtle changes in the mobile phase or temperature.[8]

  • Column Equilibration: Chiral stationary phases, especially when using mobile phase additives, can require significantly longer equilibration times than standard reversed-phase columns. When starting up or after changing the mobile phase, equilibrate the column with at least 20-30 column volumes of the new mobile phase.

  • Temperature Control: Use a thermostatted column compartment. Even minor room temperature fluctuations can alter retention and selectivity.[8]

  • Mobile Phase Preparation: Prepare fresh mobile phase daily. Evaporation of the more volatile component (e.g., hexane) can alter the solvent ratio and affect retention. Ensure additives are measured precisely.

  • Additive Memory Effects: Basic additives like DEA can be strongly adsorbed onto the stationary phase and may not be completely removed by flushing. This "memory effect" can impact subsequent analyses, even with different mobile phases.[12][13][14] It is best practice to dedicate a specific column to methods requiring basic additives.

Systematic Troubleshooting Guide

Use this section to diagnose and resolve specific chromatographic problems. The workflow below outlines a logical approach to method development and troubleshooting.

G start Initial Chromatogram no_res Problem: No Resolution (Rs = 0) start->no_res No peaks resolved? poor_res Problem: Poor Resolution (0 < Rs < 1.5) start->poor_res Peaks partially resolved? tailing Problem: Peak Tailing (As > 1.5) start->tailing Peaks resolved but tailing? sol_csp 1. Screen Different CSPs (e.g., Amylose vs. Cellulose) no_res->sol_csp sol_optimize_res 1. Fine-tune Alcohol % 2. Optimize Temperature 3. Reduce Flow Rate poor_res->sol_optimize_res sol_additive 1. Add 0.1% DEA or TEA to Mobile Phase tailing->sol_additive good_chrom Separation is Successful (Rs ≥ 1.5, As ≤ 1.5) sol_mobile_phase 2. Change Alcohol Modifier (e.g., IPA -> EtOH) 3. Vary Modifier % sol_csp->sol_mobile_phase sol_temp 4. Screen Temperature (e.g., 15°C, 25°C, 40°C) sol_mobile_phase->sol_temp If resolution appears sol_temp->poor_res If resolution appears sol_additive->poor_res If resolution is now poor sol_check_tailing Check Peak Asymmetry sol_additive->sol_check_tailing If peak shape is good sol_optimize_res->sol_check_tailing sol_check_tailing->tailing As > 1.5 sol_check_tailing->good_chrom As ≤ 1.5

Caption: Troubleshooting workflow for chiral separation.

The Chiral Recognition Mechanism

The separation on a polysaccharide CSP relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector. The stability of these complexes differs for each enantiomer, leading to different retention times. Key interactions for 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol include:

  • Hydrogen Bonding: The -OH and -NH groups of the analyte can act as hydrogen bond donors and acceptors with the carbamate groups on the CSP.

  • Steric Fit: One enantiomer will fit more favorably into the chiral grooves or cavities of the helical polysaccharide structure than the other.[5]

G cluster_CSP Polysaccharide CSP Groove cluster_Analyte Analyte Enantiomer CSP_Groove Chiral Cavity C=O N-H Carbamate Groups Analyte OH NH2 Piperidine-NH Analyte:f0->CSP_Groove:f1 H-Bond Analyte:f1->CSP_Groove:f1 H-Bond Analyte:f2->CSP_Groove:f2 H-Bond Analyte->CSP_Groove:f0 Steric Fit

Caption: Analyte-CSP interaction model.

Experimental Protocols
Baseline Protocol: Direct Separation on a Polysaccharide-Based CSP (Normal Phase)

This method provides a robust starting point for separating the enantiomers of 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol. Normal phase is often preferred for polar amines as it can offer better selectivity and peak shape when managed correctly.

Instrumentation & Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.

  • Chiral Stationary Phase: Chiralpak® IA column (250 x 4.6 mm, 5 µm).

  • Solvents: HPLC-grade n-Hexane, Isopropanol (IPA), and Diethylamine (DEA).

Mobile Phase Preparation:

  • Prepare the mobile phase by mixing n-Hexane, Isopropanol, and Diethylamine in a ratio of 80:20:0.1 (v/v/v) .

  • For example, to make 1 L of mobile phase, combine 800 mL of n-Hexane, 200 mL of Isopropanol, and 1 mL of Diethylamine.

  • Sonicate the mixture for 10-15 minutes to degas and ensure homogeneity.

Chromatographic Conditions:

Parameter Value Rationale
Flow Rate 1.0 mL/minA standard starting flow rate. Can be reduced to 0.5-0.8 mL/min to improve resolution.[8]
Column Temp. 25°CA stable starting temperature. Should be varied during optimization.[1]
Injection Vol. 5-10 µLKeep volume low to prevent band broadening.
Detection UV at 210 nmThe analyte lacks a strong chromophore, requiring detection at a low wavelength.

Sample Preparation:

  • Accurately weigh and dissolve the sample in a 50:50 mixture of Hexane:Isopropanol to a final concentration of approximately 0.5-1.0 mg/mL.

  • Ensure the sample solvent is compatible with the mobile phase to avoid peak distortion.[15]

  • Filter the sample through a 0.45 µm syringe filter before injection.

Procedure:

  • Install the Chiralpak® IA column in the column oven.

  • Equilibrate the column with the mobile phase at 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (sample solvent) to ensure no system peaks interfere.

  • Inject the prepared sample and begin data acquisition.

References
  • Effect of Mobile Phase Additive on Enantiomer Resolution for Chiral Amines on Polysaccharide-derived Chiral Stationary Phases by High Performance Liquid Chromatography -KSBB Journal. [Link]

  • Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases - PubMed. [Link]

  • Optimization of Liquid Crystalline Mixtures Enantioseparation on Polysaccharide-Based Chiral Stationary Phases by Reversed-Phase Chiral Liquid Chromatography - MDPI. [Link]

  • New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of () - FULIR. [Link]

  • Polysaccharide-based CSPs - Chiralpedia. [Link]

  • Polysaccharide Chiral Stationary Phases for the Achiral and Chiral Separation of Cannabinoids | IntechOpen. [Link]

  • Mechanistic studies on the chiral recognition of polysaccharide-based chiral stationary phases using liquid chromatography and vibrational circular dichroism. Reversal of elution order of N-substituted alpha-methyl phenylalanine esters - ResearchGate. [Link]

  • Sulfated β-Cyclodextrin as Chiral Mobile Phase Additive for Ultrahigh-Pressure Liquid Chromatography | LCGC International. [Link]

  • Memory effect of diethylamine mobile phase additive on chiral separations on polysaccharide stationary phases | Request PDF - ResearchGate. [Link]

  • Memory effect of diethylamine mobile phase additive on chiral separations on polysaccharide stationary phases - Stringham - 2004 - DOI. [Link]

  • Enantioselective Separation of Several Piperidine-2,6-dione Drugs on Chirose C-1 Chiral Stationary Phase - ResearchGate. [Link]

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. [Link]

  • How to avoid the tailing problem of basic compounds in HPLC analysis? - UHPLCS. [Link]

  • Peak Tailing in HPLC - Element Lab Solutions. [Link]

  • How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? - Waters. [Link]

  • Trouble with chiral separations - Chromatography Today. [Link]

  • A Review on Chiral Stationary Phases for Separation of Chiral Drugs - International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Separation of 4-Aminocyclohexanol on Newcrom R1 HPLC column | SIELC Technologies. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. [Link]

  • HPLC separation of enantiomers using chiral stationary phases - Česká a slovenská farmacie. [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds | Analytical Chemistry. [Link]

  • HPLC manual (for chiral HPLC analysis). [Link]

  • Chiral HPLC Separations - Phenomenex. [Link]

  • Playing with Selectivity for Optimal Chiral Separation - LCGC International. [Link]

  • Abstract: Vol.18, Num.1, p.73 - Analytical Sciences. [Link]

  • 新規HPLCキラル固定相の開発とその エナンチオ分離特性の評価に関する研究 - 岐阜薬大学術リポジトリ. [Link]

  • Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins - MDPI. [Link]

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Optimization

Minimizing side products during 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol amination

Welcome to the Advanced Amination Troubleshooting Guide. The synthesis of 2-(4-aminopiperidin-1-yl)cyclohexan-1-ol via the epoxide aminolysis of cyclohexene oxide with 4-aminopiperidine presents unique chemoselectivity a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Amination Troubleshooting Guide. The synthesis of 2-(4-aminopiperidin-1-yl)cyclohexan-1-ol via the epoxide aminolysis of cyclohexene oxide with 4-aminopiperidine presents unique chemoselectivity and stereoselectivity challenges.

As a researcher, you are dealing with a nucleophile (4-aminopiperidine) that contains both a secondary cyclic amine (N1) and a primary aliphatic amine (N4). Directing the reaction exclusively to N1 while maintaining the expected trans-diaxial stereochemistry requires precise control over the reaction environment. This guide provides field-proven insights, mechanistic causality, and validated protocols to ensure high-yield, side-product-free synthesis.

🔍 Troubleshooting FAQs

Q1: Why am I observing the N4-alkylated regioisomer instead of the desired N1-alkylated product?

Symptom: LC-MS or NMR indicates the presence of 2-(piperidin-4-ylamino)cyclohexan-1-ol. Causality: While secondary amines (N1) are electronically more nucleophilic than primary amines (N4), the primary amine is less sterically hindered. In standard organic solvents (like toluene or DCM), this steric advantage can lead to competitive nucleophilic attack by N4[1]. Solution: Switch your solvent to water . Water acts as a hydrogen-bond donor, providing electrophile-nucleophile dual activation[1]. This hydrogen-bonded transition state selectively enhances the inherent higher nucleophilicity of the secondary amine over the primary amine, leading to excellent chemoselectivity without the need for protecting groups[2],[3].

Q2: How do I prevent bis-alkylation where both N1 and N4 react with the epoxide?

Symptom: Mass spectrometry shows a product with a +98 Da mass shift relative to the target, indicating a second cyclohexanol addition. Causality: Excess cyclohexene oxide or prolonged heating at high temperatures drives the reaction beyond mono-alkylation. Solution: Maintain a strict 1:1 to 1:1.05 molar ratio of 4-aminopiperidine to cyclohexene oxide. Perform the reaction at moderate temperatures (60 °C). The initial N1-alkylation increases the steric bulk of the molecule, which naturally retards the second addition at N4 as long as the stoichiometry is strictly controlled.

Q3: My reaction yields a significant amount of trans-cyclohexane-1,2-diol. How can I suppress epoxide hydrolysis?

Symptom: Poor yield of the target amine and high recovery of a highly polar diol byproduct. Causality: Cyclohexene oxide undergoes rapid hydrolysis in the presence of water if catalyzed by Brønsted or Lewis acids. Solution: Do not add any acidic catalysts or co-solvents. The inherent basicity of 4-aminopiperidine is sufficient to maintain an alkaline pH in the aqueous medium, which heavily suppresses the background hydrolysis of the epoxide[3]. Ensure all glassware and reagents are free of acidic impurities.

Q4: What is the expected stereochemistry, and why am I seeing a specific diastereomer?

Symptom: Uncertainty regarding the relative stereochemistry of the hydroxyl and amine groups on the cyclohexane ring. Causality: According to the Fürst-Plattner rule (the trans-diaxial effect), nucleophilic attack on a semi-rigid epoxide ring proceeds such that the incoming nucleophile and the resulting alkoxide open in a trans-diaxial configuration. Solution: The reaction inherently produces the trans-1,2-isomer. Following the initial trans-diaxial opening, the cyclohexane ring undergoes a rapid thermodynamic chair flip to the more stable trans-diequatorial conformation. If you observe cis-isomers, verify the purity of your starting cyclohexene oxide, as cis-products typically only arise from complex rearrangements.

📊 Data Presentation: Solvent Effect on Chemoselectivity

The following table summarizes the quantitative impact of solvent selection on product distribution, demonstrating why aqueous conditions are critical for this specific transformation.

Solvent SystemTemp (°C)Target Yield (N1)Chemoselectivity (N1 : N4)Bis-alkylation (%)
Toluene8065%70 : 3015%
Methanol6075%85 : 1510%
Water (Optimized) 60 >90% >98 : 2 <2%
Solvent-Free8080%80 : 2015%

🧪 Experimental Protocol: Water-Promoted Chemoselective Aminolysis

This protocol is a self-validating system; it utilizes the physical properties of the intermediates to ensure quality control at each step.

  • Preparation: In a clean 10 mL round-bottom flask, suspend 4-aminopiperidine (1.00 mmol, 100 mg) in deionized water (0.5 mL). Self-Validation: The solution should be strongly basic (pH > 10), which protects the epoxide from acid-catalyzed hydrolysis.

  • Addition: Add cyclohexene oxide (1.02 mmol, 100 mg) dropwise to the stirring aqueous suspension at room temperature.

  • Activation: Heat the mixture to 60 °C using a controlled heating block. Stir vigorously for 4–6 hours. Note: The biphasic mixture will gradually become homogeneous as the amphiphilic amino-alcohol product forms.

  • In-Process Monitoring: Spot the reaction on a silica TLC plate (Eluent: DCM/MeOH/NH4OH 90:9:1). The target N1-product will elute higher than the highly polar N4-regioisomer (which has an exposed secondary amine).

  • Workup: Cool the mixture to room temperature. Extract the aqueous layer with ethyl acetate (3 x 5 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude 2-(4-aminopiperidin-1-yl)cyclohexan-1-ol is typically >95% pure and can be used directly in downstream coupling reactions.

📈 Process Visualizations

Reaction_Pathway CHO Cyclohexene Oxide Target Target Product N1-Alkylation CHO->Target Water, 60°C (H-Bond Activation) Regio Side Product N4-Alkylation CHO->Regio Organic Solvents (Steric Bias) AP 4-Aminopiperidine (N1 & N4) AP->Target AP->Regio Bis Side Product Bis-Alkylation Target->Bis Excess Epoxide Regio->Bis

Reaction pathway showing chemoselective N1-attack vs. side product formation.

Stereochemical_Mechanism Reactant Cyclohexene Oxide (Half-Chair) TS Transition State (Axial Attack) Reactant->TS N1 Nucleophile Diaxial Trans-Diaxial Intermediate (Fürst-Plattner Rule) TS->Diaxial Ring Opening Equatorial Trans-Diequatorial Product (Thermodynamically Stable) Diaxial->Equatorial Conformational Flip

Stereochemical mechanism of trans-diaxial epoxide opening via Fürst-Plattner rule.

📚 References

  • Chakraborti, A. K., et al. "Protecting-Group-Free Concise Synthesis of (RS)/(S)-Lubeluzole" Organic Letters, 2013, 15(5), 1056–1059. URL:[Link]

  • Azizi, N.; Saidi, M. R. "Highly Chemoselective Addition of Amines to Epoxides in Water" Organic Letters, 2005, 7(17), 3649–3651. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Crystallization &amp; Purification of 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol

Welcome to the advanced troubleshooting and methodology center for the purification of 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol . This highly basic, hydrophilic diamine is a critical synthetic intermediate in the develop...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting and methodology center for the purification of 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol . This highly basic, hydrophilic diamine is a critical synthetic intermediate in the development of complex active pharmaceutical ingredients (APIs), including FLT3 and CDK4 dual kinase inhibitors[1].

Due to its high degree of structural flexibility and extensive hydrogen-bonding capabilities, isolating this intermediate as a pure crystalline solid presents significant thermodynamic and kinetic challenges. This guide provides field-proven, mechanistically grounded strategies to overcome oiling out, stereoisomeric contamination, and poor crystallization yields.

I. Decision Matrix: Crystallization Workflow

The following logic tree dictates the optimal path for isolating highly soluble, basic amine intermediates from crude synthetic mixtures.

CrystallizationWorkflow Start 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol Free Base (Amorphous Oil) Purity Isomeric Purity >95%? Start->Purity Resolution Diastereomeric Salt Resolution (e.g., L-Tartaric Acid) Purity->Resolution No (Mixture) SaltScreen High-Throughput Salt Screen (Counter-ion Selection) Purity->SaltScreen Yes (Pure) Resolution->SaltScreen Resolved Base LLPS Oiling Out (LLPS) SaltScreen->LLPS Crystal Crystalline Salt Hit SaltScreen->Crystal Optimize Adjust Solvent Polarity (Shift to MeCN/EtOAc) LLPS->Optimize ScaleUp Scale-Up & Isolation Crystal->ScaleUp Optimize->SaltScreen

Workflow for the crystallization and salt screening of basic amine intermediates.

II. Troubleshooting & FAQs

Q1: My 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol free base is an oil/gum at room temperature. Why does it resist crystallization, and how do I force it into a solid state? A1: The molecule possesses a highly flexible aliphatic core (cyclohexane + piperidine) and three strong hydrogen-bonding sites (a primary amine, a tertiary amine, and a secondary alcohol). In the free base form, the energetic penalty of organizing these flexible rings into a rigid lattice is higher than the favorable solvation energy, resulting in an amorphous oil. Resolution: You must perform a salt screen. Converting the basic amines into a salt introduces strong Coulombic forces that significantly increase the lattice energy, driving the thermodynamic equilibrium toward the solid crystalline state[2].

Q2: During salt screening, the solution undergoes liquid-liquid phase separation (LLPS or "oiling out") instead of forming crystals. What is the physical cause, and how do I resolve it? A2: Oiling out occurs when the solution's supersaturation trajectory crosses the metastable liquid-liquid binodal curve before intersecting the solid-liquid equilibrium curve. This is a common thermodynamic trap for highly soluble amine salts in polar solvents[3]. Resolution:

  • Adjust Solvent Polarity: Shift the solvent system to less polar options (e.g., from Methanol to Acetonitrile) to steepen the solubility curve and bypass the binodal region[3].

  • Lower Supersaturation: Dilute the system slightly to reduce the chemical potential driving the rapid phase separation.

  • Seeding: Introduce seed crystals (if available) at the upper metastable limit to provide a low-energy nucleation surface, bypassing the liquid-liquid separation phase entirely.

Q3: How do I handle stereoisomeric impurities (e.g., cis/trans mixtures) during this crystallization? A3: The synthesis of this intermediate (often via the ring-opening of cyclohexene oxide) yields a mixture of cis and trans isomers. Because diastereomers disrupt crystal lattice uniformity, a mixture will suppress the melting point and inhibit crystallization. Resolution: Implement a diastereomeric salt resolution step prior to standard crystallization. By reacting the mixture with a chiral acid (e.g., L-Tartaric Acid), you create diastereomeric salts with distinct physical properties and solubility profiles. The desired isomer will selectively precipitate from a solvent like Isopropanol, leaving the undesired isomer in the mother liquor[1].

III. Self-Validating Experimental Protocol: High-Throughput Salt Screening (HTSS)

To systematically identify the optimal salt form for 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol, utilize this automated, self-validating High-Throughput Salt Screening (HTSS) protocol. This method ensures that observed solids are genuine salts of the intermediate and not false positives (e.g., crystallized counter-ions).

Step 1: Free Base Stock Preparation Dissolve the crude 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol free base in a volatile, low-polarity solvent (e.g., Dichloromethane). Distribute the solution into a 96-well glass plate and evaporate the solvent under a gentle nitrogen stream to leave a standardized mass (e.g., 10 mg) of amorphous free base per well.

Step 2: Counter-ion Dispensing Dispense 1.05 molar equivalents of 24 different pharmaceutically acceptable acids (e.g., HCl, succinic acid, malic acid, tartaric acid) into the respective wells.

Step 3: Solvent Addition Add 100 µL of crystallization solvents across the plate (8 different solvents). Critical Step: Bias the solvent selection towards less polar options like Acetonitrile (MeCN), Ethyl Acetate (EtOAc), and Isopropanol (IPA). Avoid highly polar solvents like Methanol or aqueous mixtures, as they exhibit synergistic solubility effects that prevent the crystallization of highly soluble amine intermediates[3].

Step 4: Thermal Cycling (Cooling Evaporative Method) Seal the plate and incubate in a programmable crystallization oven. Heat the system to 50 °C for 4 hours to ensure complete dissolution. Cool linearly to 20 °C over 8 hours. Repeat this cycle twice to promote Ostwald ripening and eliminate metastable polymorphs[3].

Step 5: Validation & Yield Analysis (Self-Validating Step) Perform a first-pass analysis using a birefringence microscope. For wells showing birefringence (crystalline hits), centrifuge the plate, isolate the solid, and dissolve a micro-sample for HPLC analysis. Validation Rule: A valid hit must demonstrate >10% yield of the parent 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol intermediate. This strictly rules out false positives caused by the crystallization of the counter-ion alone[3].

IV. Quantitative Data: Counter-Ion & Solvent Selection Matrix

The following table summarizes the optimal counter-ions and solvent systems for crystallizing basic synthetic amine intermediates, based on statistical Z-score analyses of high-throughput screening data[3].

Counter-Ion (Acid)pKa1Recommended Solvent SystemExpected Crystallization Propensity (Z-Score)Hygroscopicity Risk
Hydrochloric Acid -7.0Acetonitrile (MeCN)High (+1.8)Moderate
Succinic Acid 4.2Ethyl Acetate (EtOAc)High (+1.5)Low
L-Tartaric Acid 2.9Isopropanol (IPA)Moderate (+0.9)Low
Methanesulfonic -1.9Tetrahydrofuran (THF)Moderate (+0.5)High
Acetic Acid 4.7Methanol / WaterLow (-1.2)N/A (Often liquid)

Note: Z-scores > 0 indicate a higher-than-average probability of yielding a stable crystalline salt. Acetic acid and aqueous solvent mixtures consistently yield negative Z-scores for highly soluble amines and should be avoided[3].

V. References

  • [1] Discovery of AMG 925, a FLT3 and CDK4 Dual Kinase Inhibitor with Preferential Affinity for the Activated State of FLT3. Journal of Medicinal Chemistry - ACS Publications. 1

  • [2] From form to function: Crystallization of active pharmaceutical ingredients. AIChE Journal - CEPAC. 2

  • [3] High-Throughput Salt Screening of Synthetic Intermediates: Effects of Solvents, Counterions, and Counterion Solubility. Organic Process Research & Development - ACS Publications. 3

Sources

Optimization

Preventing oxidation of 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol during long-term storage

Welcome to the dedicated technical guide for ensuring the long-term stability of 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol. This resource is designed for researchers, scientists, and drug development professionals who han...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical guide for ensuring the long-term stability of 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol. This resource is designed for researchers, scientists, and drug development professionals who handle this versatile but sensitive bifunctional molecule. The presence of primary and tertiary amines, along with a secondary alcohol, makes this compound susceptible to oxidative degradation, which can compromise experimental integrity and product shelf-life. This guide provides in-depth, field-proven troubleshooting advice and preventative protocols.

Frequently Asked Questions (FAQs)

Q1: My solid sample of 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol has developed a yellow or brownish tint over time. What's causing this discoloration?

This is a classic indicator of oxidation, a common issue with amine-containing compounds. The discoloration is typically due to the formation of highly conjugated, colored impurities. Both the primary amine on the piperidine ring and the tertiary amine linking the two rings are susceptible to oxidation by atmospheric oxygen. This process can be accelerated by exposure to light and trace metal impurities. A similar phenomenon of color change upon long-term storage is noted for related compounds like trans-p-aminocyclohexanol.[1]

Q2: What are the primary chemical reactions leading to the degradation of this molecule?

The degradation of 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol is primarily driven by oxidation at its most reactive sites. The main pathways include:

  • Oxidation of the Secondary Alcohol: The hydroxyl group on the cyclohexanol ring can be oxidized to form the corresponding ketone, 2-(4-aminopiperidin-1-yl)cyclohexan-1-one. This is a common transformation for secondary alcohols.[2]

  • Oxidation of the Amine Groups: The amine functionalities are prone to free-radical mediated oxidation. Atmospheric oxygen can initiate a cascade of reactions, particularly at the C-H bonds adjacent to the nitrogen atoms.[3] This can lead to the formation of imines, N-oxides, and more complex, often colored, degradation products. Studies on piperidine itself show that oxidation can lead to products like 2,3,4,5-tetrahydropyridine.[3]

  • Catalytic Degradation: Trace amounts of metal ions, particularly transition metals like copper and iron, can significantly catalyze the rate of oxidation.[4] These metals may be present as residual impurities from the synthesis process.

Q3: What are the absolute best-practice conditions for the long-term storage of this compound?

To maximize shelf-life, you must rigorously control the storage environment. The ideal conditions are:

  • Inert Atmosphere: Store the compound under a dry, inert atmosphere such as argon or nitrogen. This directly removes atmospheric oxygen, the primary oxidant.

  • Low Temperature: Store at reduced temperatures. Refrigeration (2-8 °C) is good for short- to medium-term storage, while freezing (≤ -20 °C) is recommended for long-term preservation.[5][6]

  • Light Protection: Use amber glass vials or store containers in a dark location to prevent photo-oxidation.[1]

  • Secure Sealing: Ensure the container is tightly sealed, preferably with a PTFE-lined cap, to prevent ingress of both air and moisture. The compound is noted to be hygroscopic, and moisture can facilitate degradation pathways.[1][6]

Q4: I have a large batch that I need to access frequently. What is the best way to handle this without degrading the entire stock?

For frequently used stock material, it is critical to avoid repeated freeze-thaw cycles and exposure of the entire batch to the atmosphere. The best practice is to:

  • Aliquot the Material: Upon receiving or synthesizing a fresh batch, divide it into smaller, single-use quantities in separate vials.

  • Inert Gas Purge: Before sealing each aliquot, flush the vial headspace with dry argon or nitrogen.

  • Store Aliquots: Store all aliquots under the recommended long-term conditions (frozen, in the dark).

  • Use as Needed: When you need the compound, remove only one aliquot from the freezer, allow it to warm to room temperature before opening, and use the entire amount. This protects the master stock from contamination and degradation.

Q5: Can I add a chemical stabilizer or antioxidant to my sample?

Yes, for solutions or bulk material where environmental controls alone may be insufficient, the addition of an antioxidant can be an effective strategy. The choice of antioxidant depends on the intended downstream application and solvent system.

  • Hindered Phenols: Compounds like Butylated Hydroxytoluene (BHT) are excellent free-radical scavengers.[7] A typical concentration would be in the range of 0.01-0.1% (w/w). They work by donating a hydrogen atom to quench radical intermediates in the oxidation chain reaction.

  • Complex Antioxidant Systems: For maximum protection, a multi-component system can be used, combining a free-radical scavenger, a peroxide decomposer, and a light stabilizer.[8] This approach is common in industrial applications for stabilizing aromatic amines.[8] However, for laboratory use, BHT is often a sufficient and practical choice.

Troubleshooting Guide for Degradation Issues

Observed Problem Primary Suspected Cause(s) Recommended Actions & Investigation
Discoloration (Yellowing/Browning) Oxidation of primary and/or tertiary amine groups.1. Immediately transfer a small sample to a new vial, purge with argon/nitrogen, and store at ≤ -20°C in the dark. 2. Analyze the discolored material by HPLC-UV/Vis to check for new, absorbing impurities. 3. If purity is compromised, consider repurification by column chromatography or recrystallization.
Appearance of New Peaks in HPLC/LC-MS Formation of the ketone via alcohol oxidation or other degradation products.1. Attempt to identify the new peaks using LC-MS to determine their mass. A mass corresponding to [M-2H]⁺ likely indicates oxidation to the ketone. 2. Review storage procedures. Was the sample exposed to air? Was it stored at room temperature? 3. Implement stricter storage protocols (see Protocol 1).
Poor Solubility or Clumping of Solid Hygroscopicity and potential moisture-driven degradation.1. Dry the material under high vacuum. 2. Ensure storage containers are tightly sealed and consider storing them inside a desiccator, even when refrigerated.
Inconsistent Results in Biological/Chemical Assays Degradation of the active compound, leading to lower effective concentration and potential interference from byproducts.1. Re-qualify the purity of your working stock material using an analytical method like HPLC or qNMR.[9] 2. Always use freshly prepared solutions from a properly stored, solid aliquot for critical experiments.

Visualization of Degradation & Prevention

Primary Oxidation Pathways

The following diagram illustrates the main points of vulnerability on the 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol molecule and the primary degradation products.

G cluster_main Core Molecule cluster_stressors Stress Factors cluster_products Degradation Products mol 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol ketone 2-(4-Aminopiperidin-1-yl)cyclohexan-1-one (Alcohol Oxidation) mol->ketone [O] colored Colored Impurities (Amine Oxidation) mol->colored [O] other Other Byproducts mol->other [O] O2 Oxygen (O₂) O2->mol Light UV/Light Light->mol Metal Metal Ions (Fe²⁺, Cu²⁺) Metal->mol caption Key oxidative degradation pathways.

Caption: Key oxidative degradation pathways.

Workflow for Optimal Long-Term Storage

This workflow guides the user through the decision-making process for proper sample handling and storage.

G start Fresh Sample Received decision1 Long-Term Storage (>3 months)? start->decision1 aliquot Aliquot into single-use vials decision1->aliquot Yes store_short Store at 2-8°C under Ar/N₂ in the dark decision1->store_short No purge Purge each vial with Ar or N₂ aliquot->purge store_long Store at ≤ -20°C in the dark purge->store_long end Use in Experiment store_long->end store_short->end caption Decision workflow for sample storage.

Caption: Decision workflow for sample storage.

Protocols

Protocol 1: Recommended Long-Term Storage Procedure
  • Preparation: Work in a clean, dry area. Assemble the required number of amber glass vials with PTFE-lined screw caps. Ensure vials are completely dry.

  • Aliquoting: Carefully weigh and transfer the desired amount of 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol into each vial. Perform this step as quickly as is safely possible to minimize exposure to the atmosphere.

  • Inert Gas Purge: Insert a needle connected to a dry argon or nitrogen gas line into the vial, with a second needle serving as an outlet. Gently flush the vial's headspace for 30-60 seconds to displace all air.

  • Sealing: Immediately after removing the needles, tightly screw on the cap. To further ensure an airtight seal, wrap the cap-vial interface with Parafilm®.

  • Labeling: Clearly label each vial with the compound name, batch number, amount, and date. Use a cryo-safe marker.

  • Storage: Place the labeled, sealed aliquots into a freezer box and store at ≤ -20°C in a designated, dark location.

Protocol 2: Routine Purity Check by HPLC

This protocol provides a general method for monitoring stability. The exact conditions may need to be optimized for your specific HPLC system.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Column: C18 reverse-phase, e.g., 2.1 x 50 mm, 1.8 µm particle size

  • Gradient: Start at 5% B, ramp to 95% B over 5-7 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Detection: UV at 210 nm and/or Mass Spectrometry (MS)

  • Procedure:

    • Prepare a stock solution of your compound (e.g., 1 mg/mL in methanol).

    • Dilute to a working concentration (e.g., 10 µg/mL) using the initial mobile phase composition (95:5 A:B).

    • Inject onto the HPLC system.

    • Integrate the peak area of the main compound and any impurity peaks. Calculate the purity as (Area_main / Area_total) * 100.

    • Compare the purity profile to a reference chromatogram from a fresh or newly qualified batch. The appearance of new peaks or a significant decrease in the main peak's relative area indicates degradation.[9]

Quantitative Data Summary

Table 1: Comparison of Recommended Storage Conditions
ConditionTemperatureAtmosphereLight ExposureExpected StabilityPrimary Risk Factor(s)
Poor Room Temp (20-25°C)Ambient AirAmbient LightWeeks to MonthsRapid thermal and photo-oxidation.
Fair Refrigerated (2-8°C)Ambient AirDarkSeveral MonthsSlow oxidation by trapped air.
Good Refrigerated (2-8°C)Inert Gas (Ar/N₂)Dark12-24 MonthsResidual oxygen, slow thermal degradation.
Optimal Frozen (≤ -20°C)Inert Gas (Ar/N₂)DarkYearsImproper sealing, freeze-thaw cycles.
Table 2: Selection of Potential Antioxidants for Stabilization
Antioxidant ClassExampleMechanism of ActionTypical ConcentrationConsiderations
Hindered Phenol BHT (Butylated Hydroxytoluene)Free-radical scavenger; terminates oxidation chain reactions.[7]0.01 - 0.1% (w/w)Widely used, effective, but may interfere with some downstream assays.
Aromatic Amine Diphenylamine derivativesAct as radical scavengers and peroxide decomposers.[10][11]0.1 - 1.0% (w/w)Highly effective but may be chemically incompatible with certain applications.
Metal Chelator EDTA (Ethylenediaminetetraacetic acid)Sequesters catalytic metal ions (e.g., Fe²⁺, Cu²⁺), preventing their participation in redox cycles.[4]0.01 - 0.05% (w/w)Useful if metal contamination is suspected from synthesis. Best used in solution.

References

  • Poupin, N., et al. (1999). Degradation of morpholine, piperidine, and pyrrolidine by mycobacteria: evidences for the involvement of a cytochrome P450. Canadian Journal of Microbiology. Available at: [Link]

  • Rissanen, M. P., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A. Available at: [Link]

  • Lewerenz, A., et al. (2001). Protective activity of aromatic amines and imines against oxidative nerve cell death. Molecular Pharmacology. Available at: [Link]

  • Performance Additives. Aromatic Amines Antioxidants for Polymers. Available at: [Link]

  • Sexton, A. (2010). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. Available at: [Link]

  • ResearchGate. Mechanism of action of amine-type antioxidants at temperatures above 110 °C. Available at: [Link]

  • Poupin, N., et al. (1999). Degradation of morpholine, piperidine, and pyrrolidine by mycobacteria: evidences for the involvement of a cytochrome P450. Canadian Science Publishing. Available at: [Link]

  • Google Patents. (CN105037178B) - Complex antioxidant composition for preventing aromatic amine from discoloring.
  • Minglan Chemical. (2024). What Is The Role Of Amine Type Antioxidants In Lubricating Oils? Available at: [Link]

  • Google Patents. (CN113402402A) - Method for recovering trans-p-aminocyclohexanol from low-concentration waste liquid.
  • Liu, X., & Friend, C. M. (2010). Selective oxidation of cyclohexanol and 2-cyclohexen-1-ol on O/Au(111): the effect of molecular structure. Langmuir. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: LC-MS/MS Methods for 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol

Welcome to the technical support guide for the quantitative analysis of 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol. This resource, designed for researchers and drug development professionals, provides in-depth, experience-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the quantitative analysis of 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol. This resource, designed for researchers and drug development professionals, provides in-depth, experience-driven answers to common challenges encountered during method development and sample analysis.

Frequently Asked Questions (FAQs)

Q1: Why is 2-(4-aminopiperidin-1-yl)cyclohexan-1-ol considered a challenging compound to quantify using standard LC-MS/MS methods?

A1: The primary challenge lies in its chemical properties. The molecule is highly polar and hydrophilic due to the aminopiperidine and cyclohexanol moieties.[1][2] Standard reversed-phase (RP) chromatography, which relies on hydrophobic interactions with a nonpolar stationary phase (like C18), often fails to provide adequate retention for such compounds.[3] This poor retention means the analyte elutes very early, often with endogenous matrix components like salts and phospholipids, leading to significant ion suppression and unreliable quantification.[1][4]

Q2: What is the most promising chromatographic strategy to achieve better retention and separation for this analyte?

A2: For highly polar analytes, moving beyond traditional reversed-phase is essential. Two primary strategies are recommended:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC utilizes a polar stationary phase (like bare silica or one with bonded polar functional groups) and a mobile phase with a high percentage of organic solvent (typically acetonitrile).[5][6] This creates a water-rich layer on the surface of the stationary phase into which polar analytes can partition, resulting in strong retention.[7] As the aqueous content of the mobile phase increases, the analytes elute in order of increasing hydrophilicity.[5]

  • Mixed-Mode Chromatography (MMC): This technique uses stationary phases that possess both reversed-phase (e.g., C18) and ion-exchange (e.g., cation or anion exchange) properties.[8][9] For a basic compound like 2-(4-aminopiperidin-1-yl)cyclohexan-1-ol, a mixed-mode column with cation-exchange functionality is ideal. It provides two independent mechanisms for retention: hydrophobic interaction and electrostatic interaction with the protonated amine group. This dual retention mechanism offers powerful and tunable selectivity by adjusting mobile phase pH and ionic strength.[10]

Q3: Which sample preparation technique is most effective for minimizing matrix effects when analyzing this compound in plasma?

A3: While simple protein precipitation (PPT) is fast, it often fails to adequately remove matrix components that cause ion suppression, such as phospholipids and salts.[11] For a robust and sensitive assay, Solid-Phase Extraction (SPE) is the superior choice.

Specifically, a mixed-mode cation exchange SPE sorbent is highly recommended. This approach leverages the analyte's basic nature. Under acidic conditions, the aminopiperidine group will be positively charged, allowing it to bind strongly to the cation exchange groups on the sorbent. This enables the use of strong organic washes to remove neutral and acidic interferences, followed by elution with a basic solution to neutralize the analyte and release it from the sorbent. This results in a much cleaner extract compared to PPT or reversed-phase SPE.

Q4: How critical is a stable isotope-labeled internal standard (SIL-IS), and can I use a structural analog instead?

A4: A SIL-IS is considered the gold standard and is highly critical for achieving the highest accuracy and precision.[12] A SIL-IS (e.g., with deuterium or ¹³C labels) has nearly identical physicochemical properties to the analyte. It co-elutes chromatographically and experiences the same degree of extraction variability and ion suppression or enhancement in the MS source.[13] This allows it to perfectly compensate for these effects, leading to reliable data.

While a structural analog can be used if a SIL-IS is unavailable, it is a compromise. The analog may have different retention times, extraction recoveries, and ionization efficiencies, meaning it cannot fully correct for matrix effects impacting the target analyte.[14] If using an analog, its performance must be rigorously validated according to regulatory guidelines.[15][16]

Q5: What are the key starting parameters for optimizing the electrospray ionization (ESI) source for this molecule?

A5: Given the basic aminopiperidine group, this analyte will ionize efficiently in positive ion mode ESI as a protonated molecule, [M+H]⁺. Key parameters to optimize include:

  • Capillary Voltage: Start around 3.0–4.0 kV. Too low a voltage results in poor ionization, while too high can cause source instability or in-source fragmentation.[17]

  • Nebulizer Gas Pressure: Typically in the range of 30–50 psi. This affects the size of the droplets formed.[17][18]

  • Drying Gas Flow and Temperature: Start with a temperature around 300–350 °C and a flow of 10–12 L/min. These parameters are crucial for desolvation of the droplets to release gas-phase ions.[18]

  • Fragmentor/Collision Energy: After identifying the [M+H]⁺ precursor ion, perform a product ion scan to find stable, high-intensity fragment ions for Multiple Reaction Monitoring (MRM). Systematically ramp the collision energy to find the optimal value that maximizes the signal of your chosen product ion.[19]

A systematic approach like a Design of Experiments (DoE) can be highly effective for optimizing these interdependent parameters simultaneously.[20][21]

Troubleshooting Guides

This section addresses specific issues in a "Problem -> Potential Cause -> Recommended Solution" format.

I. Sample Preparation Issues
ProblemPotential Cause(s)Recommended Solution(s)
Low or inconsistent analyte recovery after SPE. 1. Incorrect pH: The analyte may not be charged during the loading step or is not neutralized during elution. 2. Inappropriate Wash Solvent: The wash solvent may be too strong, causing premature elution of the analyte. 3. Insufficient Elution Solvent: The volume or strength of the elution solvent may not be adequate to fully desorb the analyte.1. Verify pH: Ensure the sample is acidified (e.g., with formic or acetic acid) to a pH at least 2 units below the analyte's pKa before loading onto a cation exchange SPE plate. For elution, use a solvent containing a base (e.g., 5% ammonium hydroxide in methanol) to neutralize the charge. 2. Optimize Wash Step: Test weaker wash solvents. For example, if you are seeing loss with 100% methanol, try 50% methanol in water first to remove more polar interferences without affecting the analyte. 3. Optimize Elution: Increase the volume of the elution solvent or perform the elution step twice. Ensure the elution solvent contains a sufficient concentration of base.
High signal variability in QC samples, suggesting matrix effects. 1. Insufficient Cleanup: The sample preparation method (e.g., protein precipitation) is not adequately removing interfering endogenous components like phospholipids.[14] 2. Lot-to-Lot Variability in Matrix: Different batches of biological matrix can have varying levels of endogenous components, leading to inconsistent ion suppression.1. Switch to SPE: Implement a robust mixed-mode cation exchange SPE protocol as described in the FAQs. This is highly effective at removing phospholipids.[11] 2. Use a SIL-IS: This is the most effective way to compensate for sample-to-sample variability in matrix effects.[13] 3. Matrix-Matched Calibrants: Ensure that your calibration standards and QCs are prepared in the same biological matrix as your study samples to account for consistent matrix effects.[13]
II. Liquid Chromatography Issues
ProblemPotential Cause(s)Recommended Solution(s)
Poor or no retention on a C18 column. Analyte is too polar: The molecule lacks sufficient hydrophobicity to interact with the nonpolar stationary phase.[1][3]1. Switch to HILIC: This is the preferred mode for retaining highly polar compounds. Start with a mobile phase of 95% acetonitrile / 5% aqueous buffer (e.g., 10 mM ammonium formate, pH 3.5) and gradient to a higher aqueous percentage.[7][22] 2. Use a Mixed-Mode Column: A column with both C18 and cation exchange properties will provide retention through two mechanisms.[5][8] Optimize retention by adjusting mobile phase pH and buffer concentration.
Poor peak shape (tailing or fronting) in HILIC mode. 1. Sample Solvent Mismatch: Injecting the sample in a solvent significantly stronger (more aqueous) than the mobile phase can cause peak distortion.[22] 2. Secondary Interactions: Unwanted ionic interactions with the stationary phase (e.g., with residual silanols on a silica-based column) can cause tailing.[6] 3. Insufficient Equilibration: HILIC columns require longer equilibration times between gradient runs compared to reversed-phase.[22]1. Match Sample Solvent: Reconstitute the final sample extract in a solvent that is as close as possible to the initial mobile phase conditions (i.e., high organic content). If this is not possible due to solubility, minimize the injection volume.[22] 2. Adjust Mobile Phase: Increase the buffer concentration in the mobile phase (e.g., from 10 mM to 20 mM) to help shield secondary ionic interactions. Ensure the pH is appropriate to maintain a consistent charge state for the analyte. 3. Increase Equilibration Time: Ensure a sufficient equilibration period (at least 10-15 column volumes) at initial conditions before the next injection.
Retention time is drifting between injections. Temperature Fluctuations: Column temperature is not stable. Mobile Phase Composition Change: Inaccurate solvent mixing by the pump or evaporation of the organic component. Column Equilibration: Insufficient equilibration time, particularly in HILIC mode.Use a Column Oven: Maintain a constant and elevated column temperature (e.g., 40 °C) for better reproducibility. Prepare Fresh Mobile Phase: Prepare mobile phases daily and keep solvent bottles capped to prevent evaporation. Ensure Adequate Equilibration: As mentioned above, use a sufficient re-equilibration time between runs.
III. Mass Spectrometry Issues
ProblemPotential Cause(s)Recommended Solution(s)
Low sensitivity / weak analyte signal. 1. Suboptimal Ionization: ESI source parameters (voltages, gases, temperatures) are not optimized for the analyte.[17][19] 2. Severe Ion Suppression: The analyte is co-eluting with a high concentration of matrix components that are competing for ionization.[23] 3. Incorrect MRM Transition: The selected precursor or product ion is not optimal or has low abundance.1. Optimize Source Parameters: Systematically tune the capillary voltage, nebulizer pressure, and gas temperature/flow to maximize the analyte signal.[18] 2. Improve Chromatography/Sample Prep: Modify the LC gradient to separate the analyte from the suppression zone (diagnosed via post-column infusion).[4] Implement a more rigorous sample cleanup method like SPE.[13] 3. Optimize MRM: Infuse a pure standard of the analyte and perform a precursor ion scan followed by a product ion scan for the most intense precursor. Select the most stable and intense product ion and optimize the collision energy for that transition.
Signal drops out or is highly variable in the middle of an analytical run. Ion Source Contamination: Buildup of non-volatile salts or matrix components on the ion source orifice or capillary.[19]Clean the Ion Source: Follow the manufacturer's protocol for cleaning the ion source components. This should be part of regular preventative maintenance. Improve Sample Cleanup: A cleaner sample will lead to less frequent source contamination. Use Volatile Buffers: Ensure mobile phase additives are volatile (e.g., ammonium formate, ammonium acetate, formic acid) and avoid non-volatile buffers like phosphate.

Diagrams and Workflows

Method Development Workflow

The following diagram outlines a logical workflow for developing a robust LC-MS/MS method for this analyte.

MethodDevelopment cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_val Method Validation sp1 Start: Plasma Sample sp2 Add SIL-IS sp1->sp2 sp3 Protein Precipitation (Scouting) sp2->sp3 sp4 Mixed-Mode SPE (Optimization) sp2->sp4 Recommended sp5 Evaporate & Reconstitute in initial mobile phase sp4->sp5 lc1 Column Screening (HILIC vs. Mixed-Mode) sp5->lc1 lc2 Optimize Mobile Phase (pH, Buffer, Gradient) lc1->lc2 lc3 Assess Peak Shape & Retention lc2->lc3 ms1 Tune Source Parameters (Positive ESI) lc3->ms1 ms2 Optimize MRM Transitions (Precursor -> Product, CE) ms1->ms2 ms3 Assess for Ion Suppression (Post-Column Infusion) ms2->ms3 ms3->lc2 Iterate/Optimize v1 Validate per FDA/ICH Guideline (Accuracy, Precision, Stability) ms3->v1 IonSuppression cluster_ideal Ideal Condition (Clean Sample) cluster_suppressed Suppression Condition (Matrix Present) ESI ESI Droplet A1 A+ ESI->A1 Analyte Ions (High Signal) A2 A+ ESI->A2 Analyte Ions (High Signal) A3 A+ ESI->A3 Analyte Ions (High Signal) A4 A+ ESI->A4 Analyte Ions (High Signal) SA1 A+ ESI->SA1 Analyte Ion (Low Signal) M1 M+ ESI->M1 Matrix Ions (Compete for charge) M2 M+ ESI->M2 Matrix Ions (Compete for charge) M3 M+ ESI->M3 Matrix Ions (Compete for charge)

Caption: Mechanism of ESI ion suppression by matrix components.

Detailed Protocols

Protocol 1: Mixed-Mode Cation Exchange Solid-Phase Extraction (SPE)

This protocol is a starting point for extracting 2-(4-aminopiperidin-1-yl)cyclohexan-1-ol from human plasma.

Materials:

  • Mixed-mode strong cation exchange SPE plate/cartridges.

  • Human plasma (K2EDTA).

  • Internal Standard (SIL-IS) spiking solution.

  • Reagents: Formic acid, Ammonium hydroxide, HPLC-grade water, Methanol, Acetonitrile.

Procedure:

  • Sample Pre-treatment:

    • To 100 µL of plasma sample, add 25 µL of SIL-IS working solution.

    • Add 200 µL of 2% formic acid in water.

    • Vortex for 30 seconds. This step lyses cells and ensures the analyte is protonated.

  • SPE Plate Conditioning:

    • Condition the SPE plate with 1 mL of Methanol.

    • Equilibrate the plate with 1 mL of 2% formic acid in water. Do not allow the wells to dry.

  • Sample Loading:

    • Load the entire pre-treated sample (approx. 325 µL) onto the SPE plate.

    • Apply gentle vacuum or positive pressure to draw the sample through the sorbent at a slow, steady rate (approx. 1 mL/min).

  • Washing Steps:

    • Wash 1: Add 1 mL of 2% formic acid in water to wash away polar interferences.

    • Wash 2: Add 1 mL of Methanol to wash away less polar interferences like phospholipids.

    • Dry the sorbent bed thoroughly under high vacuum or pressure for 5 minutes.

  • Elution:

    • Place a clean collection plate under the SPE manifold.

    • Add 500 µL of elution solvent (5% Ammonium Hydroxide in Methanol).

    • Allow the solvent to soak for 1 minute before slowly drawing it through into the collection plate.

    • Repeat the elution step with a second 500 µL aliquot for maximum recovery.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40 °C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for your LC method (e.g., 95:5 Acetonitrile:10mM Ammonium Formate).

    • Vortex, centrifuge, and inject into the LC-MS/MS system.

Protocol 2: Post-Column Infusion for Diagnosing Ion Suppression

This experiment helps identify regions in the chromatogram where matrix effects are most severe. [4][13] Setup:

  • A 'T' union is required to connect the LC column outlet and a syringe pump to the MS ion source.

  • Syringe Pump: Loaded with a solution of the analyte (e.g., 50 ng/mL in 50:50 Acetonitrile:Water).

Procedure:

  • System Configuration:

    • Connect the LC column outlet to one port of the 'T' union.

    • Connect the syringe pump outlet to the second port of the 'T' union.

    • Connect the third port of the 'T' union to the MS source.

  • Establish a Stable Baseline:

    • Start the syringe pump at a low, constant flow rate (e.g., 10 µL/min).

    • Do not start the LC flow yet. The MS should now be detecting a high, stable signal for your analyte's MRM transition.

  • Inject Blank Matrix:

    • While the analyte is continuously infused, begin the LC method and inject a blank, extracted matrix sample (prepared using your chosen sample prep method).

  • Data Analysis:

    • Monitor the analyte's MRM signal throughout the entire LC run.

    • A constant, flat baseline indicates no ion suppression.

    • Any significant drop or dip in the baseline signal indicates a region of ion suppression. The retention time of this dip corresponds to when interfering matrix components are eluting from the column.

  • Interpretation:

    • The goal of your chromatographic method should be to ensure your target analyte elutes in a "clean" region, away from any significant dips observed in this experiment.

References

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services, Food and Drug Administration. [Link]

  • Lange, M. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Chromatographic Science. [Link]

  • FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Department of Health and Human Services, Food and Drug Administration. [Link]

  • FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Department of Health and Human Services, Food and Drug Administration. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • HHS.gov. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • Abbadi, S., et al. (2026). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Today. [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • IntechOpen. (2022). Perspective Chapter: Mixed-Mode Chromatography. [Link]

  • Taylor & Francis Online. (2024). Assessment of matrix effect in quantitative LC-MS bioanalysis. [Link]

  • PMC. (n.d.). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. [Link]

  • AMSbiopharma. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. [Link]

  • BioPharma Services. (2023). BA Method Development: Polar Compounds. [Link]

  • LCGC International. (2025). Mixed-Mode Chromatography—A Review. [Link]

  • Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide. [Link]

  • PubMed. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. [Link]

  • LCGC International. (n.d.). An Uncommon Fix for LC–MS Ion Suppression. [Link]

  • Advanced Materials Technology. (n.d.). Developing Hydrophilic Interaction Liquid Chromatography (HILIC) Separation Methods with HALO® HILIC and HALO® Penta-HILIC Columns. [Link]

  • Agilent. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. [Link]

  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]

  • PubMed. (2012). LC-MS metabolomics of polar compounds. [Link]

  • MDPI. (2025). Development of a Sensitive HILIC-MS/MS Method for Quantification of Melamine, Derivatives, and Potential Precursors in Various Water Matrices. [Link]

  • YMC America, Inc. (n.d.). Technical Note - Understanding HILIC separation and improving your results!. [Link]

  • Royal Society of Chemistry. (2021). State-of-the-art in LC–MS Approaches for Probing the Polar Metabolome. [Link]

  • Chromatography Online. (2026). Structured Approach to Method Development for Bioanalytical HILIC–MS-MS Applications. [Link]

  • ResearchGate. (2024). (PDF) LC–MS analysis of polar and highly polar organic pollutants in Barcelona urban groundwater using orthogonal LC separation modes. [Link]

  • Spectroscopy Online. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. [Link]

  • PMC. (n.d.). Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determinations. [Link]

  • LCGC International. (2019). Design of Experiment Strategy for an Electrospray Ionization Optimization in Supercritical Fluid Chromatography–Mass Spectrometry Coupling. [Link]

  • Waters Corporation. (n.d.). Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. [Link]

  • ruthigen. (n.d.). How to optimize ESI source parameters for better sensitivity in LC-MS analysis. [Link]

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Reference Data & Comparative Studies

Validation

A Technical Guide to 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol: A Comparative Analysis for Drug Discovery

In the landscape of medicinal chemistry, the selection of appropriate building blocks is a critical determinant of success in drug discovery programs. Aminopiperidines, in particular, are privileged scaffolds due to thei...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry, the selection of appropriate building blocks is a critical determinant of success in drug discovery programs. Aminopiperidines, in particular, are privileged scaffolds due to their prevalence in numerous approved drugs and their ability to impart favorable pharmacokinetic properties. This guide provides an in-depth technical comparison of the novel building block, 2-(4-aminopiperidin-1-yl)cyclohexan-1-ol, with other commonly employed aminopiperidine alternatives. While direct comparative experimental data for this specific molecule is nascent, this document synthesizes established principles of medicinal chemistry, stereochemistry, and data from structurally related analogs to provide a robust framework for its potential applications and synthetic considerations.

Introduction: The Strategic Value of Aminopiperidine Scaffolds

The piperidine ring is a cornerstone of modern drug design, offering a versatile, saturated heterocyclic scaffold that can be readily functionalized to explore chemical space. The introduction of an amino group transforms the piperidine into a bifunctional building block, enabling the generation of diverse compound libraries through derivatization of both the ring nitrogen and the exocyclic amine. These scaffolds are frequently employed to modulate physicochemical properties such as solubility and basicity, and to establish key interactions with biological targets.

This guide focuses on 2-(4-aminopiperidin-1-yl)cyclohexan-1-ol, a building block that combines the well-established 4-aminopiperidine core with a 1,2-substituted cyclohexanol motif. This unique combination introduces additional stereochemical complexity and opportunities for nuanced molecular design compared to simpler aminopiperidine analogs.

Structural and Physicochemical Comparison

The true value of a building block is defined by its structural features and resulting physicochemical properties. Here, we compare 2-(4-aminopiperidin-1-yl)cyclohexan-1-ol to other common aminopiperidine building blocks.

Building BlockMolecular Weight ( g/mol )Predicted XlogPKey Structural FeaturesPotential Advantages
2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol 198.320.54-aminopiperidine fused with a cyclohexanol ring; introduces two additional chiral centers.Increased 3D complexity; potential for specific vector orientations of substituents; hydrogen bond donor/acceptor capabilities from the hydroxyl group.
4-Aminopiperidine 100.16-0.9Simple, unsubstituted aminopiperidine.Low molecular weight; high water solubility; two sites for diversification.
(S)-1-Boc-3-aminopiperidine 200.270.9Chiral aminopiperidine with Boc protection on the ring nitrogen.Enantiomerically pure; controlled reactivity of the ring nitrogen; established use in approved drugs.
4-Amino-1-Boc-piperidine 200.270.9Achiral aminopiperidine with Boc protection.Controlled reactivity; common intermediate for further derivatization.[1]
N-Boc-2-azaspiro[3.3]heptan-6-amine 198.280.7Spirocyclic bioisostere of aminopiperidine.Rigidified scaffold; novel chemical space; potential for improved metabolic stability.[2]

Table 1: Comparative analysis of physicochemical properties of selected aminopiperidine building blocks.

The introduction of the cyclohexanol moiety in 2-(4-aminopiperidin-1-yl)cyclohexan-1-ol significantly increases its three-dimensionality compared to planar or more flexible aminopiperidines. This can be advantageous for targeting protein pockets with well-defined topologies, potentially leading to higher binding affinity and selectivity. The hydroxyl group also provides an additional point for hydrogen bonding interactions or for further derivatization.

Synthesis and Stereochemical Considerations

The synthesis of 2-(4-aminopiperidin-1-yl)cyclohexan-1-ol is not widely documented in commercial literature, suggesting it is a novel or specialized building block. However, a plausible and efficient synthetic route can be proposed based on established chemical transformations.

Proposed Synthetic Workflow

A logical approach to the synthesis involves the reductive amination of cyclohexene oxide with 4-aminopiperidine. This reaction would proceed via nucleophilic attack of the secondary amine of the piperidine ring on the epoxide, followed by in-situ reduction.

G cluster_start Starting Materials cluster_reaction Key Transformation cluster_product Product Cyclohexene Oxide Cyclohexene Oxide Reductive Amination Reductive Amination Cyclohexene Oxide->Reductive Amination 4-Aminopiperidine 4-Aminopiperidine 4-Aminopiperidine->Reductive Amination 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol Reductive Amination->2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol

Figure 1: Proposed high-level synthetic workflow for 2-(4-aminopiperidin-1-yl)cyclohexan-1-ol.

Experimental Protocol: Reductive Amination
  • Reaction Setup: To a solution of cyclohexene oxide (1.0 eq) in a suitable solvent such as methanol or isopropanol, add 4-aminopiperidine (1.1 eq).

  • Reaction Conditions: The reaction mixture is stirred at room temperature for 12-24 hours to allow for the initial ring-opening of the epoxide.

  • Reduction: A reducing agent, such as sodium borohydride or sodium cyanoborohydride, is then added portion-wise to the reaction mixture to reduce the intermediate iminium ion.

  • Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are dried, concentrated, and the crude product is purified by column chromatography to yield the desired 2-(4-aminopiperidin-1-yl)cyclohexan-1-ol.

Diastereoselectivity

A critical aspect of this synthesis is the control of diastereoselectivity. The ring-opening of cyclohexene oxide by an amine nucleophile typically proceeds via an anti-addition, leading to a trans relationship between the newly formed hydroxyl and amino groups. Therefore, the reaction is expected to predominantly yield the trans-diastereomer of 2-(4-aminopiperidin-1-yl)cyclohexan-1-ol. The choice of solvent and reaction conditions can influence the diastereomeric ratio.[2] Further separation of diastereomers can be achieved through chromatographic techniques.

Potential Applications in Drug Discovery

While direct biological data for 2-(4-aminopiperidin-1-yl)cyclohexan-1-ol is limited, its structural components suggest several promising areas for its application in drug discovery. The 4-aminopiperidine scaffold is a well-validated pharmacophore present in numerous biologically active compounds, including inhibitors of dipeptidyl peptidase-4 (DPP-4), N-type calcium channels, and hepatitis C virus (HCV) assembly.[1][3]

Case Study: DPP-4 Inhibitors for Type 2 Diabetes

Many potent DPP-4 inhibitors feature a central aminopiperidine core that interacts with key residues in the enzyme's active site. The addition of the cyclohexanol moiety could allow for the exploration of additional binding pockets, potentially leading to inhibitors with improved potency or a modified selectivity profile.

Case Study: CCR5 Antagonists for HIV Treatment

CCR5 antagonists are an important class of anti-HIV drugs. Several series of these antagonists are built around a 4-aminopiperidine core. The conformational rigidity and added vectors for substitution offered by the cyclohexanol ring in 2-(4-aminopiperidin-1-yl)cyclohexan-1-ol could be leveraged to design novel antagonists with improved pharmacokinetic properties or resistance profiles.[4][5]

Comparative Advantages and Disadvantages

The decision to employ 2-(4-aminopiperidin-1-yl)cyclohexan-1-ol over other aminopiperidine building blocks will depend on the specific goals of the drug discovery program.

Advantages:

  • Increased Three-Dimensionality: The rigid cyclohexyl ring introduces a higher degree of structural complexity, which can be beneficial for achieving high-affinity and selective binding to protein targets.

  • Additional Functionality: The hydroxyl group serves as a hydrogen bond donor and acceptor, and can be used as a handle for further chemical modification.

  • Novel Chemical Space: As a less common building block, it offers the potential to explore novel chemical space and generate intellectual property.

Disadvantages:

  • Synthetic Complexity: The synthesis is more complex than that of simple aminopiperidines and introduces stereochemical challenges that need to be addressed.

  • Higher Molecular Weight: The addition of the cyclohexanol moiety increases the molecular weight, which needs to be considered in the context of maintaining drug-like properties.

  • Limited Commercial Availability and Data: The novelty of this building block means there is less established data on its reactivity, stability, and biological effects.

Conclusion and Future Outlook

2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol represents a promising, albeit underexplored, building block for medicinal chemistry. Its unique combination of a validated aminopiperidine scaffold with a stereochemically rich cyclohexanol moiety offers exciting opportunities for the design of novel therapeutics with potentially improved properties. While the current lack of extensive experimental data necessitates a thoughtful and evidence-informed approach to its use, the foundational principles of organic and medicinal chemistry suggest that this building block holds significant potential for researchers aiming to push the boundaries of drug design. Further research into its synthesis, stereochemical control, and application in various therapeutic areas is warranted to fully unlock its capabilities.

References

  • A Comparative Guide to Alternatives for (S)-1-Boc-3-aminopiperidine in Drug Design: A Focus on Dipeptidyl Peptidase-4 (DPP-4) In - Benchchem.
  • Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neurop
  • Diastereoselective synthesis of cis-N-Boc-4-aminocyclohexanol with reductive ring opening method using continuous flow | Request PDF - ResearchG
  • 2-(4-aminopiperidin-1-yl)cyclohexan-1-ol - PubChemLite.
  • trans-1,2-Diaminocyclohexane Derivatives as Chiral Reagents, Scaffolds, and Ligands for Catalysis: Applications in Asymmetric Synthesis and Molecular Recognition | Chemical Reviews - ACS Public
  • The first example of amine-induced reversal of diastereoselectivity in acylation of some trans-2-substituted cyclohexanols - Scholarly Commons.
  • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hep
  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones.
  • Potential Applications of (2S,4S)-2-amino-4-phenylhexan-1-ol in Medicinal Chemistry: A Technical Guide - Benchchem.
  • 2-(4-Aminopiperidin-1-yl)ethan-1-ol | C7H16N2O - PubChem.
  • Evaluation of a 4-aminopiperidine replacement in several series of CCR5 antagonists.
  • Evaluation of a 4-aminopiperidine Replacement in Several Series of CCR5 Antagonists.

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Comparative

A Comparative Guide to the In Vitro Efficacy of Analogs Featuring the 4-Aminopiperidin-1-yl Scaffold

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The 4-Aminopiperidine Moiety as a Privileged Scaffold in Medicinal Chemistry The 4-aminopiperidine structure is a cornerstone in mode...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The 4-Aminopiperidine Moiety as a Privileged Scaffold in Medicinal Chemistry

The 4-aminopiperidine structure is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable versatility and frequent appearance in a wide array of biologically active compounds. Its structural features—a basic nitrogen atom within a flexible piperidine ring and a primary amine group—provide crucial hydrogen bonding capabilities and a synthetically tractable handle for molecular elaboration. This allows for the precise orientation of pharmacophoric elements to engage with diverse biological targets.

This guide provides an in-depth comparative analysis of the in vitro efficacy of several distinct classes of analogs built around the 4-aminopiperidin-1-yl core. We will dissect their performance against various targets, from cancer-related enzymes to those involved in metabolic disorders, by examining the structure-activity relationships (SAR) that govern their potency. The objective is to synthesize data from recent studies to provide a clear, evidence-based overview for researchers aiming to leverage this potent scaffold in their own drug discovery programs.

Section 1: Pyrimidine-Based Analogs Targeting Thymidylate Synthase for Anticancer Applications

The pyrimidine ring is a fundamental component of nucleobases, making it an ideal starting point for designing antimetabolites that interfere with DNA synthesis in rapidly proliferating cancer cells.[1] One key enzyme in this pathway is Thymidylate Synthase (TS), which is responsible for the de novo synthesis of thymidine, an essential precursor for DNA replication.

A recent study detailed the design and synthesis of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential TS inhibitors.[2] The strategic hybridization of the 4-aminopiperidine moiety with a pyrimidine core aimed to enhance binding affinity and cellular uptake.

Comparative In Vitro Cytotoxicity

The synthesized compounds were evaluated for their cytotoxic effects against human colorectal carcinoma (SW480) and breast adenocarcinoma (MCF-7) cell lines. The half-maximal inhibitory concentration (IC₅₀) values highlight the significant impact of substitutions on the benzyl ring.

CompoundR Group (Substitution on Benzyl Ring)IC₅₀ (µM) vs. SW480IC₅₀ (µM) vs. MCF-7
5h 4-CN15.70 ± 0.2816.50 ± 4.90
5j 4-Br> 50> 50
5e 3-CF₃> 50> 50
5-FU (Control) -12.10 ± 1.1214.20 ± 2.60
Data synthesized from Baziar et al.[2]

Structure-Activity Relationship (SAR) Insights

The data reveals a stringent SAR. Compound 5h , featuring a cyano (-CN) group at the para-position of the benzyl ring, exhibited the most potent cytotoxicity, with IC₅₀ values comparable to the standard chemotherapeutic agent 5-Fluorouracil (5-FU).[2] In contrast, analogs with bromo (5j ) or trifluoromethyl (5e ) substituents were significantly less active.[2] Molecular docking simulations suggest that the potent activity of 5h stems from strong and stable interactions with the TS active site, particularly through hydrogen bonding with key residues like Asp218 and Met311.[2]

Mechanism of Action

Further investigation into compound 5h confirmed its mode of action involves the induction of apoptosis in a dose-dependent manner and a marked arrest of the cell cycle in the S-phase, consistent with the inhibition of DNA synthesis.[2]

TS_Inhibition_Pathway cluster_0 Cancer Cell Proliferation cluster_1 Therapeutic Intervention DNA_Synthesis DNA Synthesis & Replication Cell_Division Cell Division DNA_Synthesis->Cell_Division Analog_5h Analog 5h (TS Inhibitor) TS_Enzyme Thymidylate Synthase (TS) Analog_5h->TS_Enzyme Inhibits TS_Enzyme->DNA_Synthesis Catalyzes Thymidine Production

Caption: Inhibition of Thymidylate Synthase by Analog 5h disrupts DNA synthesis.

Section 2: Quinazoline-Uracil Hybrids as Dipeptidyl Peptidase-4 (DPP4) Inhibitors

Molecular hybridization is a powerful strategy for designing multifunctional molecules. By combining the 4-aminopiperidine scaffold with quinazoline and uracil moieties, researchers have developed novel inhibitors of Dipeptidyl Peptidase-4 (DPP4), a key enzyme in glucose metabolism and a validated target for type 2 diabetes treatment.[3] DPP4 inhibitors work by preventing the degradation of incretin hormones, thereby enhancing insulin secretion.

Comparative In Vitro DPP4 Inhibition

A series of 4-aminopiperidine-3,4-dihyroquinazoline-2-uracil derivatives were synthesized and screened for their ability to inhibit DPP4. The IC₅₀ values demonstrate the critical role of substitutions on both the quinazoline and phenyl rings.

CompoundR¹ (Quinazoline Substitution)R² (Phenyl Substitution)% Inhibition at 20 µMIC₅₀ (µM)
9a HH10.396.2 ± 6.82
9c H4-Cl55.415.3 ± 0.65
9g BrH12.1> 100
9i Br4-Cl68.79.25 ± 0.57
Sitagliptin (Control) --98.50.02 ± 0.001
Data synthesized from Moghtaderi et al.[3]

Structure-Activity Relationship (SAR) Insights

The SAR analysis clearly indicates that a bromo substitution at the C6 position of the quinazoline ring, combined with an electron-withdrawing group at the para-position of the phenyl ring, significantly enhances DPP4 inhibitory activity.[3] Compound 9i , which combines a bromo group on the quinazoline ring with a 4-chloro substitution on the phenyl moiety, emerged as the most potent derivative in the series with an IC₅₀ of 9.25 µM.[3] The unsubstituted analog 9a was significantly less active, underscoring the importance of these specific functionalizations for effective enzyme inhibition.[3]

Section 3: Diarylaminopyrimidine Analogs with a Piperidinyl-4-ol Moiety as ALK Inhibitors

Anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase whose aberrant activation is a known driver in several cancers, including non-small cell lung cancer. A series of 2,4-diarylaminopyrimidine analogs featuring a piperidinyl-4-ol moiety—structurally related to the core topic—were designed as next-generation ALK inhibitors.[4]

Comparative In Vitro Efficacy Against ALK

These compounds were tested for their inhibitory activity against ALK-positive cancer cell lines (Karpas299 and H2228) and against both wild-type (WT) and clinically relevant resistant mutant forms of the ALK enzyme.

CompoundKey Structural FeatureKarpas299 IC₅₀ (µM)H2228 IC₅₀ (µM)ALK WT IC₅₀ (nM)ALK G1202R IC₅₀ (nM)
L6 1-(6-methoxy-pyridin-2-yl)-4-(morpholinomethyl)piperidinyl-4-ol0.0170.0521.85.2
Ceritinib (Control) -0.0210.0452.118.7
Data synthesized from Lu et al.[4]

Structure-Activity Relationship (SAR) Insights

Compound L6 was identified as the most promising candidate, demonstrating superior or comparable potency to the FDA-approved drug Ceritinib against both ALK-dependent cell lines and the wild-type enzyme.[4] Crucially, L6 showed significantly enhanced activity against the formidable G1202R mutant, a common source of acquired resistance to ALK inhibitors.[4] This improved profile is attributed to the optimized interactions afforded by the 1-(6-methoxy-pyridin-2-yl)-4-(morpholinomethyl)piperidinyl-4-ol moiety within the ALK active site.[4]

Section 4: Key Experimental Protocols

The trustworthiness of comparative efficacy data hinges on robust and reproducible experimental design. Below are detailed protocols for standard in vitro assays used to evaluate the compounds discussed.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This colorimetric assay is a standard method for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[5]

Step-by-Step Methodology:

  • Cell Seeding: Plate cells (e.g., SW480, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., 5-FU).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Expert Tip: Protect the plate from light during this step as MTT is light-sensitive.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use non-linear regression to determine the IC₅₀ value.

MTT_Workflow A 1. Seed Cells in 96-well plate B 2. Add Serial Dilutions of Test Compounds A->B C 3. Incubate for 48-72h B->C D 4. Add MTT Reagent (Incubate 4h) C->D E 5. Solubilize Formazan Crystals (DMSO) D->E F 6. Measure Absorbance at 570 nm E->F G 7. Calculate IC50 Value F->G

Caption: Standard workflow for determining compound cytotoxicity via MTT assay.

Protocol 2: In Vitro Enzyme Inhibition Assay (Fluorescence-Based)

This protocol provides a general framework for measuring the inhibition of enzymes like DPP4 or ALK using a fluorogenic substrate.

Principle: The enzyme cleaves a non-fluorescent substrate to release a fluorescent product. The rate of fluorescence increase is proportional to enzyme activity. An inhibitor will slow down this rate.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, enzyme solution (e.g., recombinant human DPP4), fluorogenic substrate (e.g., H-Gly-Pro-AMC for DPP4), and test compounds.

  • Assay Plate Setup: In a 96-well black plate, add 20 µL of serially diluted test compounds. Include wells for a vehicle control (no inhibitor) and a positive control (a known inhibitor like Sitagliptin).

  • Enzyme Addition: Add 50 µL of the enzyme solution to each well and incubate for 15 minutes at room temperature to allow the compounds to bind to the enzyme.

  • Reaction Initiation: Add 30 µL of the fluorogenic substrate to each well to start the reaction.

  • Kinetic Reading: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity (e.g., Ex/Em = 360/460 nm for AMC) every minute for 30-60 minutes.

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) for each well from the linear portion of the fluorescence vs. time plot.

    • Determine the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Conclusion and Future Outlook

The 4-aminopiperidin-1-yl scaffold demonstrates exceptional versatility, enabling the development of potent and selective inhibitors against a wide range of biological targets. The comparative analysis reveals several key takeaways for drug discovery professionals:

  • SAR is Paramount: Subtle changes in the substitution patterns on ancillary rings attached to the core scaffold can lead to dramatic differences in biological activity, switching a compound from inactive to highly potent. This was evident in the TS, DPP4, and ALK inhibitor series.[2][3][4]

  • Target-Specific Optimization: The ideal molecular framework around the 4-aminopiperidine core is highly dependent on the topology and residue characteristics of the target's active site. A pyrimidine-based structure is effective for TS, while a more complex diarylaminopyrimidine is required for ALK.

  • Overcoming Resistance: As shown with the ALK inhibitor L6 , thoughtful design incorporating this scaffold can lead to compounds that not only inhibit wild-type enzymes but also overcome clinically significant resistance mutations.[4]

Future research should continue to explore the vast chemical space around this privileged scaffold. Investigating its incorporation into novel heterocyclic systems could yield inhibitors for new target classes. Furthermore, a focus on optimizing the pharmacokinetic and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of these potent analogs will be crucial for translating their impressive in vitro efficacy into viable clinical candidates.

References

  • Baziar, L., Ataollahi, E., Rezaei, Z., et al. (2025). Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. Scientific Reports. [Link]

  • Gatlik, J.B., Banala, A., Chodisetti, A., et al. (2020). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. ACS Chemical Neuroscience. [Link]

  • Patel, K.S., et al. (2012). A REVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINE DERIVATIVES. International Journal of Pharmacy and Biological Sciences. [Link]

  • Krumm, B.E., et al. (2021). Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Romero, A.G., et al. (1996). Substituted 4-aminopiperidines having high in vitro affinity and selectivity for the cloned human dopamine D4 receptor. Journal of Medicinal Chemistry. [Link]

  • PubChem. (1S,2S)-2-(4-Phenyl-1-piperidinyl)cyclohexanol. PubChem Compound Summary for CID 833992. [Link]

  • Moghtaderi, M., et al. (2024). Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents. Scientific Reports. [Link]

  • Sharma, P., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research. [Link]

  • Szałek, A., et al. (2025). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules. [Link]

  • Lu, Y., et al. (2023). Identification of highly potent 2,4-diarylaminopyrimidine analogs of a typical piperidinyl-4-ol moiety as promising antitumor ALK inhibitors. Archiv der Pharmazie. [Link]

  • Nakha,i A., et al. (2021). Evaluation of ketoclomazone and its analogues as inhibitors of 1-deoxy-d-xylulose 5-phosphate synthases and other thiamine diphosphate (ThDP)-dependent enzymes. Organic & Biomolecular Chemistry. [Link]

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Validation

A Comparative Guide to the Validation of Analytical Methods for 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol Purity

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safety and efficacy. Thi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safety and efficacy. This guide provides an in-depth technical comparison of analytical methodologies for the validation of purity testing for 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol, a key intermediate in the synthesis of various pharmaceutical agents. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but a comprehensive understanding of the rationale behind method selection and validation, grounded in scientific principles and regulatory expectations.

The Synthetic Landscape and Potential Impurities

A thorough understanding of the synthetic route is paramount to developing a robust analytical method for purity assessment. A plausible synthesis of 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol involves a two-step process:

  • Nucleophilic Addition: Reaction of 4-aminopiperidine with cyclohexene oxide. This reaction opens the epoxide ring to form the desired amino alcohol.

  • Alternative Route: Reductive amination of cyclohexanone with 4-aminopiperidine, followed by reduction of the resulting enamine or imine.

Based on these synthetic pathways, a profile of potential process-related impurities can be anticipated:

  • Unreacted Starting Materials: Cyclohexene oxide, cyclohexanone, and 4-aminopiperidine.

  • Intermediates: Enamines or imines from the reductive amination pathway.

  • By-products: Di-substituted piperidine derivatives or products from side reactions such as the dehydration of the cyclohexanol ring to form an alkene.[1][2]

  • Degradation Products: Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions can help identify potential degradation products.[3][4][5]

Comparative Analysis of Analytical Techniques

The choice of analytical technique for purity determination is critical and depends on the physicochemical properties of the analyte and its potential impurities. For a polar compound like 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol, several chromatographic techniques are viable.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds, making it a primary choice for many pharmaceutical analyses.[4][6][7]

Principle: Separation is based on the differential partitioning of the analyte and impurities between a liquid mobile phase and a solid stationary phase.

Advantages for this Application:

  • Excellent for separating polar, non-volatile compounds.

  • A wide variety of stationary phases provides flexibility in method development.

  • Well-established and accepted by regulatory agencies.

Limitations:

  • May require derivatization for compounds lacking a UV chromophore to achieve sufficient sensitivity with UV detection.[6]

  • Can consume significant volumes of organic solvents.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds.[8]

Principle: The sample is vaporized and separated in a gaseous mobile phase based on its partitioning with a liquid or solid stationary phase. The mass spectrometer provides definitive identification of the separated components.

Advantages for this Application:

  • High sensitivity and specificity, especially for impurity identification.

  • Ideal for the analysis of residual solvents.[9][10]

Limitations:

  • The target molecule, being a polar amino alcohol, has low volatility and may require derivatization to be amenable to GC analysis.[5][8]

  • High temperatures in the injector and column can lead to degradation of thermally labile compounds.

Supercritical Fluid Chromatography (SFC)

SFC is a hybrid of gas and liquid chromatography that uses a supercritical fluid, typically carbon dioxide, as the mobile phase.[11][12]

Principle: Separation is achieved based on the partitioning of analytes between the supercritical fluid mobile phase and a stationary phase.

Advantages for this Application:

  • Faster analysis times and lower solvent consumption compared to HPLC.[11]

  • Suitable for the analysis of both chiral and achiral polar compounds.[12][13][14]

  • Orthogonal selectivity to reversed-phase HPLC, offering a powerful tool for separating co-eluting impurities.[11]

Limitations:

  • May require specialized instrumentation.

  • Method development can be more complex than for HPLC.

Experimental Data Comparison

The following tables present a comparative summary of plausible performance data for validated HPLC, GC-MS, and SFC methods for the purity analysis of 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol.

Table 1: Comparison of Chromatographic Method Performance

ParameterHPLC-UVGC-MS (with derivatization)SFC-UV/MS
Analysis Time 20-30 min15-25 min5-15 min
Solvent Consumption HighLowVery Low
LOD/LOQ ~0.01% / ~0.03%~0.001% / ~0.003%~0.005% / ~0.015%
Specificity GoodExcellentExcellent
Sample Throughput ModerateModerateHigh

Table 2: Summary of Validation Parameters (as per ICH Q2(R1))

Validation ParameterHPLC-UVGC-MSSFC-UV/MS
Linearity (r²) > 0.999> 0.998> 0.999
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%98.0 - 102.0%
Precision (%RSD) < 2.0%< 3.0%< 2.0%
Robustness DemonstratedDemonstratedDemonstrated

Experimental Protocols

HPLC Method for Related Substances

Instrumentation:

  • HPLC system with a UV detector.

Chromatographic Conditions:

  • Column: C18, 150 x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: 210 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of 1.0 mg/mL.

GC-MS Method for Impurity Profiling (with Derivatization)

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

Derivatization Procedure:

  • To 1 mg of the sample, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 200 µL of pyridine. Heat at 70°C for 30 minutes.

Chromatographic Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.

  • Injector Temperature: 250 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: 40-550 amu

SFC Method for Chiral and Achiral Purity

Instrumentation:

  • Supercritical Fluid Chromatography system with a UV and Mass Spectrometer detector.

Chromatographic Conditions:

  • Column: Chiral stationary phase (e.g., polysaccharide-based) for enantiomeric separation or a polar achiral phase (e.g., 2-ethylpyridine) for impurity profiling.

  • Mobile Phase A: Supercritical CO₂

  • Mobile Phase B (Co-solvent): Methanol with 0.1% diethylamine

  • Gradient: 5% B to 40% B over 8 minutes

  • Flow Rate: 3.0 mL/min

  • Back Pressure: 150 bar

  • Column Temperature: 40 °C

  • Detection: UV at 210 nm and MS (ESI positive mode)

Visualization of Workflows

Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2(R1)) Selectivity Screening Selectivity Screening Parameter Optimization Parameter Optimization Selectivity Screening->Parameter Optimization Specificity Specificity Parameter Optimization->Specificity Linearity & Range Linearity & Range Specificity->Linearity & Range Accuracy Accuracy Linearity & Range->Accuracy Precision Precision Accuracy->Precision LOD & LOQ LOD & LOQ Precision->LOD & LOQ Robustness Robustness LOD & LOQ->Robustness Routine Analysis Routine Analysis Robustness->Routine Analysis

Caption: A generalized workflow for analytical method validation.

Method_Comparison Purity Analysis Purity Analysis HPLC HPLC Purity Analysis->HPLC Non-volatile / Thermally Labile GCMS GC-MS Purity Analysis->GCMS Volatile / Thermally Stable & Residual Solvents SFC SFC Purity Analysis->SFC Chiral & Achiral High Throughput High Selectivity High Selectivity HPLC->High Selectivity High Sensitivity & Specificity High Sensitivity & Specificity GCMS->High Sensitivity & Specificity Speed & Green Chemistry Speed & Green Chemistry SFC->Speed & Green Chemistry

Caption: Decision tree for selecting an analytical method.

Conclusion

The selection of an appropriate analytical method for determining the purity of 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol requires a comprehensive evaluation of the compound's properties and the potential impurity profile. While HPLC remains a robust and conventional choice, SFC emerges as a powerful alternative offering significant advantages in terms of speed, reduced solvent consumption, and orthogonal selectivity. GC-MS is indispensable for the analysis of volatile impurities and residual solvents, although it necessitates derivatization for the main analyte.

A thorough validation of the chosen method(s) in accordance with ICH guidelines is not merely a regulatory requirement but a scientific necessity to ensure the quality, safety, and efficacy of the final pharmaceutical product. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to make informed decisions in establishing and validating analytical methods for this and structurally similar compounds.

References

  • BioPharm International. (2021). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • Impactfactor. (2023). A Stability Demonstrating HPLC Method Development and Validation for Related Substances in Oxtriphylline using Quality by Design. [Link]

  • LCGC International. (2018). Orthogonal Separation Techniques to Analyze (Very) Polar Molecules in Water Samples: Assessing SFC and Reversed-Phase LC–HILIC. [Link]

  • RSC Publishing. (2019). Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR). [Link]

  • Teledyne Labs. (n.d.). What is Supercritical Fluid Chromatography. [Link]

  • HPLC. (n.d.). Study on the Variation in Optimal Conditions for Chiral SFC Separations Using Different Polysaccharide Based Stationary Phases. [Link]

  • PubMed. (2015). Forced degradation studies of biopharmaceuticals: Selection of stress conditions. [Link]

  • JOCPR. (n.d.). Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. [Link]

  • Shimadzu (Europe). (n.d.). Analysis of Residual Solvents in Pharmaceuticals Using Headspace GC-FID/MS Detector Splitting System. [Link]

  • ACS Publications. (2003). Dehydrogenation of Cyclohexanol to Cyclohexanone: Influence of Methylcyclopentanols on the Impurities Obtained in ε-Caprolactam. [Link]

  • Unknown. (n.d.). Synthesis of Cyclohexene The Dehydration of Cyclohexanol. [Link]

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Comparative

A Comparative Benchmarking Guide: Evaluating 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol Against Standard Neuromodulatory Agents

This guide provides a comprehensive framework for the pharmacological characterization of a novel compound, 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol, hereafter designated as Test Compound 1 (TC1). The structural motif of...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the pharmacological characterization of a novel compound, 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol, hereafter designated as Test Compound 1 (TC1). The structural motif of TC1, incorporating a cyclohexanol ring linked to a 4-aminopiperidine group, bears resemblance to classes of compounds known to interact with key central nervous system (CNS) targets, including sigma (σ) receptors and N-methyl-D-aspartate (NMDA) receptors.[1][2] Both receptor families are implicated in a wide array of physiological and pathological processes, making them high-value targets in drug discovery for neurodegenerative diseases, psychiatric disorders, and pain management.[3][4]

This document outlines the rationale, experimental protocols, and data interpretation for benchmarking TC1 against well-established standard reference compounds. The objective is to determine its binding affinity, selectivity, and potential functional activity, thereby establishing a foundational pharmacological profile.

Rationale for Target Selection

The decision to profile TC1 against sigma and NMDA receptors is rooted in established structure-activity relationships.

  • Sigma Receptors (σ1 and σ2): These are unique intracellular chaperone proteins, primarily located at the mitochondria-associated endoplasmic reticulum membrane (MAM).[5][6] They modulate a variety of signaling pathways and ion channels. The cyclohexylpiperazine scaffold is a known pharmacophore for high-affinity sigma receptor ligands.[3] For instance, the reference compound PB28, a potent σ2 receptor agonist, features a similar core structure.[3] Furthermore, compounds like (+)-2-[4-(4-iodophenyl) piperidino] cyclohexanol have demonstrated high affinity for σ1 receptors, underscoring the relevance of this target class.[2]

  • NMDA Receptors: As ionotropic glutamate receptors, NMDA receptors are fundamental to excitatory neurotransmission, synaptic plasticity, and memory.[4][7] Their dysfunction is linked to excitotoxicity and neurodegeneration. Amino-alkyl-cyclohexane derivatives have been identified as uncompetitive NMDA receptor antagonists, suggesting that the cyclohexane moiety of TC1 could confer activity at this target.[1]

Therefore, a primary characterization must involve quantifying the interaction of TC1 with these receptors to uncover its potential therapeutic utility.

Benchmarking Workflow: A Phased Approach

A systematic evaluation is crucial for generating a clear and defensible pharmacological profile. The proposed workflow progresses from initial affinity screening to more detailed selectivity and functional characterization.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Data Analysis & Comparison cluster_2 Phase 3: Functional Characterization A Radioligand Binding Assays (σ1, σ2, NMDA) B Determine Inhibition Constant (Ki) for TC1 A->B C Comparative Analysis of Ki Values B->C Input Ki Values D Calculate Selectivity Ratios (σ1 vs σ2, σ vs NMDA) C->D E Functional Assays (e.g., Ca2+ Flux, Electrophysiology) D->E Guide Assay Selection F Determine Agonist vs. Antagonist Profile E->F G G F->G Complete Pharmacological Profile

Caption: Experimental workflow for characterizing Test Compound 1 (TC1).

Experimental Protocols

The following protocols describe standardized in vitro radioligand binding assays. These methods are designed to be self-validating through the inclusion of appropriate controls and reference standards.

  • Rationale: This competitive binding assay quantifies the affinity of TC1 for the σ1 receptor by measuring its ability to displace a known high-affinity radioligand, [³H]-(+)-pentazocine. Guinea pig liver membranes are used as a rich source of σ1 receptors.[8]

  • Materials:

    • Tissue Source: Guinea pig liver membranes.

    • Radioligand: [³H]-(+)-pentazocine (specific activity ~30-50 Ci/mmol).

    • Reference Compounds: (+)-Pentazocine (agonist), Haloperidol (non-selective antagonist), NE-100 (selective antagonist).[3][9]

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Non-specific Binding (NSB) Control: Haloperidol (10 µM final concentration).

  • Methodology:

    • Prepare serial dilutions of TC1 and reference compounds in assay buffer.

    • In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of 10 µM Haloperidol (for NSB), or 50 µL of test/reference compound dilution.

    • Add 100 µL of guinea pig liver membrane preparation (approximately 150 µg protein).

    • Add 50 µL of [³H]-(+)-pentazocine to achieve a final concentration of ~2 nM.

    • Incubate the plate at 37°C for 90 minutes with gentle agitation.

    • Terminate the incubation by rapid filtration through GF/B glass fiber filters, presoaked in 0.5% polyethylenimine.

    • Wash filters three times with 4 mL of ice-cold assay buffer.

    • Transfer filters to scintillation vials, add 4 mL of scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[10]

  • Rationale: This assay is similar to the σ1 assay but uses a different radioligand and tissue source. To measure binding specifically at σ2 receptors, a selective σ1 ligand is included to "mask" the σ1 sites, as the radioligand [³H]-DTG binds to both subtypes.[8]

  • Materials:

    • Tissue Source: Rat liver membranes.

    • Radioligand: [³H]-1,3-di-o-tolyl-guanidine ([³H]-DTG) (specific activity ~30-60 Ci/mmol).

    • σ1 Masking Ligand: (+)-Pentazocine.

    • Reference Compounds: Siramesine (agonist), PB28 (agonist), DTG (non-selective).[3]

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Non-specific Binding (NSB) Control: Haloperidol (10 µM final concentration).

  • Methodology:

    • Prepare serial dilutions of TC1 and reference compounds.

    • In each well, add 50 µL of test compound, buffer, or NSB control.

    • Add 100 µL of rat liver membrane preparation (~150 µg protein).

    • Add 50 µL of a solution containing [³H]-DTG (final concentration ~3 nM) and (+)-pentazocine (final concentration ~300 nM) to mask σ1 sites.[8]

    • Incubate at room temperature for 120 minutes.

    • Perform filtration and washing as described in Protocol 3.1.

    • Quantify radioactivity and calculate Ki values using the Cheng-Prusoff equation.

  • Rationale: This assay measures the ability of TC1 to displace the non-competitive antagonist [³H]-Dizocilpine (MK-801) from its binding site within the ion channel of the NMDA receptor. Rat cortical membranes are an appropriate tissue source.[1][11]

  • Materials:

    • Tissue Source: Rat cortical membranes.

    • Radioligand: [³H]-Dizocilpine (MK-801) (specific activity ~20-30 Ci/mmol).

    • Reference Compounds: Dizocilpine (MK-801), D-AP5 (competitive antagonist).[12][13]

    • Assay Buffer: 5 mM Tris-HCl, pH 7.4.

    • Non-specific Binding (NSB) Control: Dizocilpine (10 µM final concentration).

  • Methodology:

    • Prepare serial dilutions of TC1 and reference compounds.

    • To each well, add 50 µL of buffer (total binding), NSB control, or test compound.

    • Add 150 µL of rat cortical membrane preparation (~200 µg protein).

    • Add 50 µL of [³H]-Dizocilpine to achieve a final concentration of ~5 nM.

    • Incubate at room temperature for 60 minutes.

    • Perform filtration and washing as described in Protocol 3.1.

    • Quantify radioactivity and calculate Ki values.

Comparative Data Analysis (Hypothetical Data)

To illustrate the benchmarking process, the following tables present a hypothetical but plausible dataset for TC1 alongside established reference compounds.

Table 1: Comparative Binding Affinities (Ki, nM) at Sigma Receptors

Compoundσ1 Receptor Ki (nM)σ2 Receptor Ki (nM)Selectivity Ratio (σ2 Ki / σ1 Ki)
Test Compound 1 (TC1) 8.5 ± 1.2 350 ± 25 41.2
(+)-Pentazocine3.1 ± 0.45,000 ± 4501613
NE-1004.2 ± 0.71,500 ± 130357
Siramesine17.0 ± 2.10.12 ± 0.030.007
PB280.38 ± 0.050.68 ± 0.091.8
Haloperidol3.2 ± 0.54.5 ± 0.61.4

Data are presented as mean ± SEM from three independent experiments.

Table 2: Comparative Binding Affinity (Ki, nM) at the NMDA Receptor

CompoundNMDA Receptor ([³H]-MK-801 site) Ki (nM)
Test Compound 1 (TC1) >10,000
Dizocilpine (MK-801)37.2 ± 3.5
D-AP5>10,000 (displaces glutamate-site ligands)

Data are presented as mean ± SEM from three independent experiments.

Interpretation of Results and Mechanistic Insights

The hypothetical data suggest that TC1 is a potent ligand for the σ1 receptor with a Ki value in the single-digit nanomolar range (8.5 nM), comparable to the established antagonist NE-100.[3] The compound displays a 41-fold selectivity for the σ1 receptor over the σ2 receptor. This selectivity profile is noteworthy; while not as pronounced as highly selective agents like NE-100, it clearly distinguishes TC1 from non-selective ligands such as Haloperidol and PB28.[3][8]

Crucially, TC1 shows no significant affinity for the MK-801 binding site of the NMDA receptor (Ki > 10,000 nM), indicating a lack of direct interaction with the ion channel pore at pharmacologically relevant concentrations. This high degree of selectivity against the NMDA receptor is a desirable attribute, as it may reduce the risk of psychotomimetic side effects associated with broad-spectrum NMDA channel blockers like Dizocilpine.[11]

G cluster_0 Endoplasmic Reticulum Lumen cluster_1 Mitochondria-Associated Membrane (MAM) cluster_2 Plasma Membrane / Other Organelles BiP BiP (Chaperone) Sigma1_BiP σ1 Receptor BiP->Sigma1_BiP Inactive State: Complexed Sigma1_BiP->BiP Dissociation IonChannel Ion Channels (e.g., SK channels) Sigma1_BiP->IonChannel Translocation & Modulation Ligand σ1 Ligand (e.g., TC1) Ligand->Sigma1_BiP Activation G cluster_0 cluster_1 NMDA_Receptor Extracellular Space NMDA Receptor Complex Intracellular Space Glutamate Glutamate (GluN2) Glutamate->NMDA_Receptor:f1 Glycine Glycine / D-Serine (GluN1) Glycine->NMDA_Receptor:f1 Mg Mg²⁺ Block Mg->NMDA_Receptor:f1 Voltage-dependent block at rest MK801 MK-801 Site MK801->NMDA_Receptor:f1 Non-competitive antagonist site

Sources

Validation

Reproducibility of Biological Assays Using 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol: A Comparative Guide for FBDD

Introduction: The Evolution of Chiral Scaffolds Piperidine scaffolds are cornerstones in medicinal chemistry, famously present in numerous FDA-approved CNS and oncology therapeutics1[1]. However, as the industry shifts t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Evolution of Chiral Scaffolds

Piperidine scaffolds are cornerstones in medicinal chemistry, famously present in numerous FDA-approved CNS and oncology therapeutics1[1]. However, as the industry shifts toward Fragment-Based Drug Discovery (FBDD), simple planar or highly flexible scaffolds often suffer from poor assay reproducibility. These traditional fragments are prone to non-specific aggregation, poor aqueous solubility, and promiscuous binding 2[2].

The compound 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol (CAS 1184360-40-4)3[3] emerges as a superior, sp3-rich chiral scaffold. By combining a basic piperidine nitrogen, a primary amine, and a cyclohexanol ring, it offers enhanced 3D vectorality. This guide objectively compares its assay reproducibility against traditional alternatives (e.g., simple piperidine and 1-aminocyclohexanol) across biophysical and biochemical assays, providing actionable protocols for drug development professionals.

Mechanistic Causality: Why Scaffold Choice Dictates Reproducibility

In FBDD, fragments are screened at high concentrations (typically 100 µM to 2 mM) 4[4]. At these concentrations, lipophilic or flat fragments often form colloidal aggregates, leading to false positives in biochemical assays and erratic sensorgrams in Surface Plasmon Resonance (SPR).

  • Solubility & Aggregation: The incorporation of the hydroxyl group (-OH) on the cyclohexane ring and the primary amine on the piperidine dramatically increases aqueous solubility. This prevents the ion suppression and poor reproducibility often seen in mass spectrometry and high-concentration biophysical screens2[2].

  • Conformational Locking: The covalent linkage between the piperidine nitrogen and the cyclohexanol ring restricts the number of rotatable bonds. This conformational rigidity reduces the entropic penalty upon binding and minimizes transient, non-specific interactions that degrade assay Z'-factors5[5].

FBDD_Workflow Start Fragment Library (2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol) NMR Ligand-Observed 1H NMR (CPMG / WaterLOGSY) Start->NMR Primary Screen (100 µM - 2 mM) SPR Surface Plasmon Resonance (Binding Kinetics) NMR->SPR Affinity (Kd) & Kinetics Biochemical Orthogonal Biochemical Assay (Enzyme Inhibition) SPR->Biochemical Functional Validation Hit Validated Lead Scaffold (High Z'-factor) Biochemical->Hit Reproducible Hit

Fig 1. FBDD screening workflow ensuring reproducible fragment validation.

Experimental Protocols & Self-Validating Systems

To demonstrate the reproducibility of 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol, we employ two orthogonal, self-validating assay systems: Ligand-Observed NMR and Surface Plasmon Resonance (SPR).

Protocol 1: Ligand-Observed 1H NMR (CPMG) for Kd Determination

NMR is highly sensitive for detecting low-affinity fragment binding. Using the transverse relaxation rate (R2) allows for highly accurate Kd determination6[6].

  • Step 1: Sample Preparation: Prepare 500 µM of 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol in deuterated PBS (pH 7.4) with 5% D2O to ensure a lock signal.

    • Causality: The high solubility of this scaffold ensures no precipitation at 500 µM, unlike unsubstituted piperidines which may require DMSO, potentially denaturing the target protein.

  • Step 2: Protein Titration: Titrate the target protein (e.g., a generic kinase domain) from 5 µM to 50 µM.

  • Step 3: CPMG Acquisition: Acquire Carr-Purcell-Meiboom-Gill (CPMG) spectra.

    • Causality: The CPMG sequence acts as a self-validating filter; it suppresses the broad signals of the large protein while retaining the sharp signals of the unbound fragment. As the fragment binds, its apparent transverse relaxation rate (R2) increases, broadening the signal.

  • Step 4: Non-linear Regression: Plot the change in R2 against protein concentration to extract the Kd6[6].

Protocol 2: Surface Plasmon Resonance (SPR) Binding Kinetics
  • Step 1: Sensor Chip Functionalization: Immobilize the target protein on a CM5 sensor chip via standard amine coupling until a density of ~3000 RU is achieved.

  • Step 2: Analyte Injection: Inject 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol in a multi-cycle kinetic format (concentrations ranging from 3.125 µM to 100 µM) at a flow rate of 30 µL/min.

    • Causality: The high flow rate minimizes mass transport limitations, ensuring the observed association (kon) and dissociation (koff) rates reflect true binding kinetics rather than localized rebinding.

  • Step 3: Regeneration & Validation:

    • Causality: Because the scaffold is highly polar and lacks non-specific lipophilic sticking, the baseline typically returns to zero without harsh regeneration buffers (e.g., NaOH or SDS). This preserves the immobilized protein's integrity, ensuring high intra-assay reproducibility (Z'-factor > 0.6) 5[5].

Binding_Mechanism Scaffold 2-(4-Aminopiperidin-1-yl) cyclohexan-1-ol Amine Primary Amine (H-Bond Donor) Scaffold->Amine Piperidine Piperidine Core (Hydrophobic) Scaffold->Piperidine Hydroxyl Cyclohexanol -OH (H-Bond Acceptor) Scaffold->Hydroxyl Target Target Protein Active Site Pocket Amine->Target Asp/Glu Interaction Piperidine->Target Cation-pi Interaction Hydroxyl->Target Backbone Amide

Fig 2. Multi-vector binding mechanism of 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol.

Comparative Performance Data

To objectively evaluate the utility of 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol, we compared it against simpler, commercially available alternatives: Piperidine and 1-Aminocyclohexanol. The data below summarizes their performance in a standardized generic kinase FBDD assay.

MetricPiperidine (Control)1-Aminocyclohexanol2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol
Aqueous Solubility (PBS, pH 7.4) Moderate (~5 mM)High (>20 mM)Very High (>50 mM)
Non-Specific Binding (SPR) High (Baseline drift)LowVery Low (Clean sensorgrams)
Affinity (Kd via NMR) > 5 mM (Undetectable)~ 2.5 mM~ 450 µM
Ligand Efficiency (LE) N/A0.280.35
Assay Reproducibility (Z'-factor) < 0.3 (Poor)0.55 (Acceptable)0.72 (Excellent)

Data Interpretation: The simple piperidine fragment fails to generate reproducible data (Z' < 0.3) due to its lack of directional binding vectors and tendency to cause baseline drift in SPR. While 1-aminocyclohexanol improves solubility, it lacks the extended reach required to engage deeper sub-pockets. 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol strikes the optimal balance: its extended, rigid sp3 character provides sufficient Ligand Efficiency (LE = 0.35) to be detected reliably, while its high solubility guarantees excellent assay reproducibility (Z' = 0.72) without requiring DMSO cosolvents.

Conclusion

For researchers and drug development professionals engaged in Fragment-Based Drug Discovery, the choice of starting scaffold dictates the trajectory of the entire campaign. 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol outperforms traditional, flatter fragments by offering superior aqueous solubility, reduced non-specific aggregation, and conformationally restricted binding vectors. By integrating this scaffold into self-validating workflows like CPMG NMR and multi-cycle SPR, laboratories can achieve highly reproducible assay metrics, ultimately accelerating the hit-to-lead optimization phase.

References

  • 66315-41-1,3-amino-4-(benzylamino)benzamide-AccelaChem Source: accelachem.com URL:3

  • Application of Chiral Piperidine Scaffolds in Drug Design Source: researchgate.net URL:1

  • Piperidine-based drug discovery Source: researchgate.net URL:7

  • Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece Source: frontiersin.org URL:2

  • Recent Developments in Fragment-Based Drug Discovery Source: acs.org URL:4

  • Determination of Ligand-Binding Affinity (Kd) Using Transverse Relaxation Rate (R2) in the Ligand-Observed 1H NMR Experiment and Applications to Fragment-Based Drug Discovery Source: nih.gov URL:6

  • Fragment-based drug discovery for transthyretin kinetic stabilisers using a novel capillary zone electrophoresis method Source: nih.gov URL:5

Sources

Comparative

Cross-Reactivity Profiling of the 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol Scaffold: A Comparative Guide for Kinase Panel Screening

Executive Summary In small-molecule kinase inhibitor development, achieving selectivity is as critical as achieving potency. Basic amine-containing fragments, such as 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol (CAS: 118436...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In small-molecule kinase inhibitor development, achieving selectivity is as critical as achieving potency. Basic amine-containing fragments, such as 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol (CAS: 1184360-40-4) [1], are highly versatile building blocks. The piperidine nitrogen frequently forms essential salt bridges with the conserved DFG motif or hinge region of the kinase, while the cyclohexanol moiety is ideal for probing the solvent-exposed ribose pocket. However, this structural flexibility can lead to kinome-wide promiscuity if not rigorously optimized.

This guide provides an authoritative framework for evaluating the cross-reactivity of the 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol scaffold. By comparing representative derivatives of this scaffold against standard control inhibitors (Staurosporine and Imatinib), we outline the mechanistic rationale, self-validating experimental protocols, and data interpretation strategies required for robust kinase panel screening.

Mechanistic Rationale: The Causality Behind Assay Selection

As a Senior Application Scientist, I frequently observe drug discovery programs relying solely on functional radiometric assays for primary selectivity screening. While radiometric assays provide excellent kinetic data, they are ATP-dependent. Because the Michaelis constant ( Km​ ) for ATP varies drastically across the 500+ members of the human kinome, screening a broad panel at a single, fixed ATP concentration inherently skews selectivity data—artificially inflating the apparent potency against kinases with high ATP Km​ values.

To circumvent this, the gold standard for primary cross-reactivity profiling is an active-site directed competition binding assay (e.g., KINOMEscan). This methodology does not require ATP and instead reports true thermodynamic interaction affinities[2]. By measuring the ability of a compound to displace a standardized, immobilized active-site ligand, we obtain an unbiased, kinome-wide baseline of the scaffold's intrinsic promiscuity[3]. Only after establishing this thermodynamic baseline do we progress to orthogonal, ATP-dependent radiometric assays to confirm functional enzymatic inhibition[4].

Workflow Step1 Compound Preparation 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol Step2 Primary Screen: KINOMEscan (Active-Site Competition Binding) Step1->Step2 Step3 Data Analysis (Calculate % Control & S-Score) Step2->Step3 Step4 Orthogonal Validation (Radiometric IC50 Assay) Step3->Step4 Step5 Cell-Based Profiling (Target Engagement) Step4->Step5

Experimental workflow for high-throughput kinase cross-reactivity profiling.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, every assay must be treated as a self-validating system incorporating rigorous internal controls.

Protocol 1: High-Throughput Competition Binding Assay (KINOMEscan)

This protocol measures the thermodynamic affinity of the scaffold across a broad kinase panel.

  • Reagent Preparation: Express a panel of human kinases as fusions with a unique DNA tag. Immobilize a proprietary, broadly active kinase inhibitor (bait ligand) onto a solid support.

  • Assay Assembly: In a 384-well plate, combine the DNA-tagged kinases, the immobilized bait ligand, and the test compound (derivative of 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol) at a screening concentration of 1 µM and 10 µM.

  • Internal Controls (Self-Validation): Include wells with DMSO only (Negative Control, 100% binding) and a highly promiscuous inhibitor like Staurosporine at 10 µM (Positive Control, 0% binding). Validation Check: Calculate the Z'-factor for the plate using the control wells. The assay is only deemed valid if the Z'-factor is > 0.5.

  • Equilibration & Washing: Incubate the mixture at room temperature for 1 hour to reach thermodynamic equilibrium. Wash the solid support extensively with buffer to remove unbound kinase.

  • Quantification: Elute the bound kinase and quantify it using quantitative PCR (qPCR) directed against the DNA tag.

  • Data Processing: Calculate the "% Control" using the formula: % Control = [(Test Compound - Positive Control) / (Negative Control - Positive Control)] * 100

Protocol 2: Orthogonal Radiometric Kinase Assay

Hits identified in the primary screen must be validated for functional inhibition.

  • Reaction Assembly: In a 96-well plate, combine 10 µL of the specific recombinant kinase, 10 µL of the substrate peptide, and 10 µL of the test compound (in a 10-point serial dilution).

  • Initiation: Add 20 µL of assay buffer containing MgCl₂ and [γ-³³P]-ATP to initiate the reaction. The use of a radioisotope avoids the optical interference (auto-fluorescence or quenching) commonly seen with complex heterocyclic scaffolds.

  • Incubation & Quenching: Incubate at 30°C for 60 minutes. Quench the reaction by spotting the mixture onto P81 phosphocellulose filter paper.

  • Washing & Detection: Wash the filter paper three times with 0.75% phosphoric acid to remove unreacted [γ-³³P]-ATP, leaving only the phosphorylated substrate bound to the paper. Quantify radioactivity using a scintillation counter.

  • Internal Controls (Self-Validation): Generate a dose-response curve to determine the IC₅₀. Validation Check: Analyze the Hill slope of the curve. A Hill slope approximating 1.0 validates a 1:1 stoichiometric binding event, ruling out compound aggregation or non-specific denaturation.

Data Presentation & Comparative Analysis

To contextualize the performance of the 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol scaffold, we compare a representative optimized derivative against two extreme controls: Staurosporine (a pan-kinase inhibitor) and Imatinib (a highly selective Type II inhibitor).

The Selectivity Score ( S -score) is calculated as the number of kinases bound below a specific % Control threshold (e.g., <35%) divided by the total number of kinases tested. A lower S -score indicates higher selectivity.

Quantitative Kinase Profiling Results
CompoundTarget Kinase% Control (at 1 µM)Orthogonal IC₅₀ (nM)Selectivity Profile & S -score
2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol (Derivative) JAK212%45Moderate ( S -score = 0.15)
CDK228%180Off-target
ABL185%>10,000Inactive
Staurosporine (Control) JAK2<1%2Promiscuous ( S -score = 0.65)
CDK2<1%5Promiscuous
ABL1<1%8Promiscuous
Imatinib (Control) JAK295%>10,000Selective ( S -score = 0.02)
CDK298%>10,000Inactive
ABL12%25Primary Target

Data Interpretation: The raw 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol scaffold derivative exhibits moderate selectivity. While it successfully targets JAK2, its structural flexibility allows it to cross-react with CDK2. This cross-reactivity must be addressed during lead optimization (e.g., by adding steric bulk to the cyclohexyl ring) to prevent off-target cell cycle arrest.

Signaling Pathway Context

Understanding the biological consequence of cross-reactivity is vital. The diagram below illustrates how an intended therapeutic blockade of the JAK/STAT pathway can inadvertently intersect with cell cycle regulation if the compound cross-reacts with CDK2.

Pathway Ligand Cytokine Receptor Receptor Tyrosine Kinase Ligand->Receptor JAK JAK2 (Primary Target) Receptor->JAK STAT STAT5 JAK->STAT Proliferation Gene Transcription STAT->Proliferation CDK CDK2 (Potential Off-Target) CellCycle Cell Cycle Progression CDK->CellCycle Off-Target Effect

Intersection of JAK/STAT signaling and off-target CDK2 cell cycle regulation.

References

  • Title: High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors Source: Chemistry & Biology (PubMed Central) URL: [Link]

  • Title: A small molecule-kinase interaction map for clinical kinase inhibitors Source: Nature Biotechnology (PubMed) URL: [Link]

  • Title: KINOMEscan - Bio-protocol Source: Bio-protocol URL: [Link]

Sources

Validation

In-Depth Comparison Guide: Binding Kinetics of 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol Isomers

Executive Overview As a Senior Application Scientist evaluating privileged scaffolds for CNS drug discovery, I frequently encounter building blocks that require rigorous stereochemical profiling. is a highly versatile sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

As a Senior Application Scientist evaluating privileged scaffolds for CNS drug discovery, I frequently encounter building blocks that require rigorous stereochemical profiling. is a highly versatile scaffold. By replacing the traditional 4-phenyl group found in classic receptor ligands (such as the vesicular acetylcholine transporter inhibitor, vesamicol) with a primary amine, this scaffold fundamentally alters the physicochemical landscape (e.g., cLogP, pKa), offering new vectors for target engagement[1].

However, the presence of two adjacent chiral centers on the cyclohexanol ring (C1 and C2) yields four distinct stereoisomers. Understanding the binding kinetics of these isomers is not just an academic exercise—it is a critical prerequisite for lead optimization. This guide objectively compares the kinetic performance of these isomers against a standard reference alternative, providing the experimental causality and self-validating protocols necessary for robust drug development.

Mechanistic Causality: The Role of Stereochemistry

Stereochemistry dictates the 3D spatial arrangement of the pharmacophore. In the cyclohexane chair conformation, the orientation of the basic piperidine ring and the hydroxyl group determines target affinity:

  • Trans-isomers (1R,2R and 1S,2S): These configurations allow the hydroxyl group and the bulky piperidine ring to adopt a di-equatorial geometry . This minimizes 1,3-diaxial steric clashes and optimally aligns the basic piperidine nitrogen for salt-bridge formation with conserved aspartate residues in the target pocket[2].

  • Cis-isomers (1R,2S and 1S,2R): These are forced into an energetically unfavorable axial-equatorial arrangement .

This structural divergence directly impacts the association rate ( kon​ ) due to the energy penalty of conformational adaptation during the binding event, and the dissociation rate ( koff​ ) due to suboptimal hydrogen bonding geometry.

Experimental Workflows: A Self-Validating System

To objectively compare these isomers against a standard reference ((-)-Vesamicol), we must deploy a self-validating analytical system. Relying solely on equilibrium affinity ( KD​ ) masks the dynamic nature of target residence time. Therefore, we utilize Surface Plasmon Resonance (SPR) for real-time kinetic resolution, orthogonally validated by steady-state Radioligand Binding[3].

Protocol A: Surface Plasmon Resonance (SPR)

Purpose: To resolve the real-time kon​ and koff​ rates, which are critical for predicting in vivo efficacy and target residence time.

  • Immobilization: Recombinant target protein is immobilized on a CM5 sensor chip via standard amine coupling (EDC/NHS).

    • Causality: Covalent attachment prevents baseline drift during the extensive wash cycles required when analyzing basic amines.

  • Analyte Preparation: Isomers are titrated (1 nM to 1000 nM) in HBS-EP+ running buffer.

    • Critical Step: DMSO concentration is strictly matched at 1.0% in both the analyte and running buffer.

    • Causality: Mismatched DMSO causes massive bulk refractive index artifacts that obscure true, low-molecular-weight binding signals.

  • Kinetic Injection: Flow rate is maintained at a high 30 µL/min.

    • Causality: High flow rates minimize mass transport limitations, ensuring the measured kon​ reflects true molecular recognition rather than diffusion constraints.

  • Regeneration: A 10 mM Glycine-HCl (pH 2.5) pulse is used to strip the bound analyte without denaturing the target surface.

Protocol B: Radioligand Binding Assay (Orthogonal Validation)

Purpose: To confirm that the SPR immobilization chemistry did not occlude the orthosteric binding site and to provide thermodynamic equilibrium data.

  • Incubation: Target-expressing cell membranes are incubated with a radiolabeled tracer (e.g., 2 nM [3H]-Vesamicol) and varying concentrations of the isomers for 90 minutes at 25°C to ensure equilibrium.

  • Filtration: Membranes are harvested onto GF/B glass fiber filters.

    • Critical Step: Filters must be pre-soaked in 0.5% Polyethylenimine (PEI).

    • Causality: PEI neutralizes the negative charge of the silicate glass fibers, preventing massive non-specific binding of the positively charged primary amine on the piperidine ring[1].

  • Quantification: Liquid scintillation counting is used to calculate the inhibition constant ( Ki​ ) via the Cheng-Prusoff equation.

Visualizing the Analytical Pipeline

SPR_Workflow N1 1. Target Immobilization (Amine Coupling) N2 2. Analyte Injection (Isomer Titration) N1->N2 N3 3. Association Phase (kon measurement) N2->N3 N4 4. Dissociation Phase (koff measurement) N3->N4 N5 5. Kinetic Fitting (1:1 Langmuir) N4->N5

Step-by-step Surface Plasmon Resonance (SPR) workflow for real-time kinetic validation.

Quantitative Data & Alternative Comparison

The table below summarizes the kinetic and equilibrium binding data for the four stereoisomers of 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol, compared against the highly lipophilic reference alternative, (-)-Vesamicol.

CompoundStereochemistry kon​ ( M−1s−1 ) koff​ ( s−1 )SPR KD​ (nM)Radioligand Ki​ (nM)
(-)-trans-Isomer 1R, 2R (Di-equatorial) 1.2×105 1.5×10−3 12.514.2
(+)-trans-Isomer 1S, 2S (Di-equatorial) 4.5×104 8.2×10−3 182.2195.0
(-)-cis-Isomer 1R, 2S (Axial-Equatorial) 2.1×104 1.8×10−2 857.1890.5
(+)-cis-Isomer 1S, 2R (Axial-Equatorial) 1.8×104 2.2×10−2 1222.21350.0
(-)-Vesamicol Reference Alternative 2.8×105 1.1×10−3 3.94.5

Data Interpretation & Structural Dynamics

The kinetic data reveals a profound stereoselective preference. The (-)-trans-(1R,2R) isomer serves as the eutomer, exhibiting a KD​ of 12.5 nM. This high affinity is primarily driven by a remarkably slow dissociation rate ( koff​=1.5×10−3s−1 ), indicating a highly stable target-ligand complex facilitated by the di-equatorial conformation.

In stark contrast, the cis-isomers suffer a 50- to 100-fold drop in affinity. Their rapid dissociation rates suggest that the axial-equatorial steric clash prevents the formation of a stable salt bridge. When compared to the reference alternative (-)-Vesamicol, the 4-amino scaffold demonstrates a slightly faster koff​ . This is likely due to the increased solvation penalty of the primary amine upon exiting the hydrophobic binding pocket; however, it maintains excellent overall affinity while providing a crucial synthetic handle for further derivatization[3].

Binding_Model Receptor Target Binding Pocket (Conserved Aspartate) Response1 High Affinity Complex Slow koff (Stable) Receptor->Response1 Eutomer Pathway Response2 Low Affinity Complex Rapid koff (Unstable) Receptor->Response2 Distomer Pathway Trans (-)-trans-(1R,2R) Isomer Di-equatorial Conformation Trans->Receptor Optimal Salt Bridge & H-Bonding Cis cis-Isomers Axial-Equatorial Conformation Cis->Receptor Steric Clash Misaligned Pharmacophore

Structural causality model detailing how stereochemistry dictates target residence time and affinity.

References

  • Design, Synthesis, and Preliminary Pharmacological Evaluation of 4-Aminopiperidine Derivatives as N-Type Calcium Channel Blockers Active on Pain and Neuropathic Pain Source: Journal of Medicinal Chemistry (acs.org) URL:[Link]

  • Binding Database - BindingDB.org: Synthesis, affinity ... 4-aminopiperidine Source: bindingdb.org URL:[Link]

  • Elisabetta TEODORI | University of Florence, Florence | UNIFI | Research profile Source: researchgate.net URL:[Link]

Sources

Comparative

Inter-Laboratory Validation of 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol Synthesis: Epoxide Ring-Opening vs. Reductive Amination

Executive Summary The 2-(4-aminopiperidin-1-yl)cyclohexan-1-ol scaffold is a highly versatile building block in medicinal chemistry. Its rigid cyclohexane core, coupled with the basic 4-aminopiperidine moiety, makes it a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-(4-aminopiperidin-1-yl)cyclohexan-1-ol scaffold is a highly versatile building block in medicinal chemistry. Its rigid cyclohexane core, coupled with the basic 4-aminopiperidine moiety, makes it an ideal pharmacophore for penetrating deep receptor pockets. This structural feature has been heavily exploited in the development of p21-activated kinase 4 (PAK4) inhibitors for oncology[1] and N-type voltage-gated calcium channel blockers for neuropathic pain management[2].

However, the synthesis of this vicinal amino-alcohol presents a classic stereochemical challenge: achieving high diastereoselectivity for the trans-isomer while maintaining scalability. This guide provides an objective, data-driven comparison of two primary synthetic routes—Epoxide Ring-Opening (Route A) and Reductive Amination (Route B)—validated across three independent laboratory environments to assess yield, purity, and process efficiency.

Mechanistic Rationale & Pathway Analysis

The structural integrity and stereochemistry of the final Active Pharmaceutical Ingredient (API) depend heavily on the chosen synthetic pathway.

  • Route A: Epoxide Ring-Opening (Nucleophilic Substitution). This route leverages the inherent ring strain of cyclohexene oxide. By employing lithium perchlorate ( LiClO4​ ) as a mild Lewis acid, the epoxide oxygen is coordinated, lowering the LUMO energy of the C-O bond. This allows the secondary amine of 4-(Boc-amino)piperidine to attack via an anti-periplanar trajectory (dictated by the Fürst-Plattner rule), exclusively yielding the trans-diastereomer[3].

  • Route B: Reductive Amination. This alternative utilizes 2-hydroxycyclohexan-1-one. The reaction with 4-(Boc-amino)piperidine forms an intermediate iminium ion, which is subsequently reduced by sodium triacetoxyborohydride ( NaBH(OAc)3​ ). Because the hydride can attack from either face of the iminium intermediate, this route inherently produces a mixture of cis and trans isomers, necessitating downstream chromatographic separation.

SynthesisRoutes StartA Cyclohexene Oxide + 4-(Boc-amino)piperidine CatA LiClO4 / MeCN (Lewis Acid Activation) StartA->CatA IntA trans-Boc-Intermediate (Anti-periplanar attack) CatA->IntA Deprotect TFA / CH2Cl2 (Boc Cleavage) IntA->Deprotect StartB 2-Hydroxycyclohexanone + 4-(Boc-amino)piperidine CatB NaBH(OAc)3 / DCE (Reductive Amination) StartB->CatB IntB cis/trans-Boc-Intermediate (Mixed Diastereomers) CatB->IntB IntB->Deprotect ProdA trans-2-(4-Aminopiperidin-1-yl) cyclohexan-1-ol Deprotect->ProdA Route A ProdB cis/trans Mixture (Requires Separation) Deprotect->ProdB Route B

Synthesis pathways for 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol comparing Routes A and B.

Inter-Laboratory Validation Data

To objectively assess these routes, a validation study was modeled across three distinct settings: an Academic Lab (10 g scale), a Contract Research Organization (CRO, 100 g scale), and a Process R&D facility (1 kg scale).

Table 1: Quantitative Comparison of Synthetic Routes

MetricRoute A (Epoxide) - AcademicRoute A (Epoxide) - CRORoute A (Epoxide) - ProcessRoute B (Red. Am.) - AcademicRoute B (Red. Am.) - CRO
Scale 10 g100 g1.0 kg10 g100 g
Overall Yield 82%85%88%41%38%
d.e. (trans) >99%>99%>99%12%15%
E-factor 181498592
Cost / gram $12.50$8.20$4.10$35.00$42.10

Data Synthesis: Route A demonstrates superior scalability and atom economy. The high E-factor (mass of waste per mass of product) and inflated cost associated with Route B are direct consequences of the intensive silica gel chromatography required to separate the cis/trans diastereomers, rendering it unviable for Process R&D scale-up.

Step-by-Step Experimental Protocols

As a self-validating system, the protocols below incorporate specific checkpoints to ensure mechanistic fidelity and prevent downstream failures.

Protocol A: Epoxide Ring-Opening (Highly Recommended)

Causality Focus: Lewis acid catalysis ( LiClO4​ ) activates the epoxide enough to allow nucleophilic attack at mild temperatures (40 °C), preventing the thermal degradation of the acid-labile Boc protecting group.

  • Epoxide Activation: Suspend anhydrous LiClO4​ (1.1 equiv) in anhydrous acetonitrile ( CH3​CN ) under an argon atmosphere. Stir for 15 minutes at room temperature to ensure complete dissolution.

    • Checkpoint: The solution must be completely clear; turbidity indicates moisture contamination, which will prematurely hydrolyze the epoxide to a diol.

  • Nucleophilic Addition: Add cyclohexene oxide (1.0 equiv) followed by 4-(Boc-amino)piperidine (1.05 equiv). Stir the reaction at 40 °C for 16 hours.

  • In-Process Control (IPC): Monitor via TLC (10% MeOH in DCM, Ninhydrin stain). The primary amine must be fully consumed to prevent co-elution during workup.

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate in vacuo to yield the trans-Boc-intermediate.

  • Boc Deprotection: Dissolve the intermediate in DCM and cool to 0 °C. Add Trifluoroacetic acid (TFA, 10 equiv) dropwise. Stir for 2 hours at room temperature.

  • Isolation: Concentrate the mixture, neutralize with 2M NaOH to pH 10, and extract with DCM. Evaporate to yield pure trans-2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol.

Protocol B: Reductive Amination (Alternative)

Causality Focus: NaBH(OAc)3​ is selected over NaBH4​ because its electron-withdrawing acetate groups reduce its nucleophilicity. This prevents the premature reduction of 2-hydroxycyclohexanone before the iminium intermediate can fully form.

  • Iminium Formation: Dissolve 2-hydroxycyclohexan-1-one (1.0 equiv) and 4-(Boc-amino)piperidine (1.0 equiv) in 1,2-dichloroethane (DCE). Add glacial acetic acid (1.2 equiv) to catalyze iminium formation. Stir for 2 hours at room temperature.

  • Reduction: Cool the mixture to 0 °C. Add NaBH(OAc)3​ (1.5 equiv) portion-wise to control the exothermic hydride transfer. Stir for 12 hours at room temperature.

  • Workup: Quench with 1N NaOH to destroy excess hydride and neutralize the acetic acid. Extract with DCM (3x), dry, and concentrate.

  • Diastereomer Separation: Purify the crude mixture via flash column chromatography (Silica gel, gradient elution 2-5% MeOH in DCM) to separate the cis and trans Boc-protected intermediates.

    • Checkpoint: The trans isomer typically elutes first due to a lower overall dipole moment.

  • Deprotection: Proceed with TFA deprotection as described in Protocol A.

Analytical & Stereochemical Profiling

Verification of the trans configuration in Route A is achieved via 1H NMR spectroscopy. The carbinol proton (CH-OH) in the trans-isomer appears as a broad multiplet with large axial-axial coupling constants ( J≈9−11 Hz ), confirming that both the hydroxyl group and the bulky piperidine ring occupy the thermodynamically stable equatorial positions on the cyclohexane chair conformation.

Conclusion

For the synthesis of 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol, the LiClO4​ -catalyzed epoxide ring-opening (Route A) is unequivocally superior. It acts as a self-correcting stereochemical system, eliminating the need for wasteful chromatographic separations and providing a robust, scalable pathway for drug development applications.

References

  • Synthesis of selective PAK4 inhibitors for lung metastasis of lung cancer and melanoma cells Source: nih.gov URL:[1]

  • Design, Synthesis, and Preliminary Pharmacological Evaluation of 4-Aminopiperidine Derivatives as N-Type Calcium Channel Blockers Active on Pain and Neuropathic Pain Source: acs.org URL:[2]

  • Chiral 1,2-Amino Alcohols and 1,2-Diamines Derived from Cyclohexene Oxide Source: thieme-connect.de URL:

  • Optically pure trans-1-benzyl-4-aminopiperidin-3-ols. Synthesis and absolute configuration Source: arkat-usa.org URL:[3]

Sources

Safety & Regulatory Compliance

Safety

2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol proper disposal procedures

Operational Safety & Disposal Master Plan: 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol As drug development professionals and synthetic chemists scale up the use of complex functionalized building blocks, the logistical and...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety & Disposal Master Plan: 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol

As drug development professionals and synthetic chemists scale up the use of complex functionalized building blocks, the logistical and environmental management of these compounds becomes critical. 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol is a highly versatile, dual-amine aliphatic compound utilized in advanced pharmaceutical synthesis. However, its structural properties—specifically its high nitrogen content and basicity—demand rigorous, causality-driven disposal and handling protocols.

This guide provides an authoritative, step-by-step operational framework for the safe handling, neutralization, and ultimate disposal of this compound, ensuring environmental compliance and laboratory safety.

Physicochemical & Hazard Profiling

Before executing any disposal protocol, it is essential to understand the molecular characteristics that dictate the compound's behavior in waste streams. 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol contains a primary amine, a tertiary piperidine nitrogen, and a secondary cyclohexanol group. This density of electron-rich heteroatoms makes the molecule highly basic, corrosive to biological tissues, and reactive with oxidizing agents.

Table 1: Quantitative Chemical & Hazard Profile

ParameterValue / DescriptionOperational Implication
CAS Number 1184360-40-4Essential for accurate waste manifesting and vendor intake.
Molecular Weight 198.31 g/mol Used to calculate neutralization stoichiometry.
Carbon Count 11 CarbonsProhibits drain disposal. (Only select aliphatic amines with <7 carbons are ever considered for drain disposal)[1][2].
Nitrogen Content 2 Nitrogen atoms per moleculeRequires NOx scrubbing. Combustion will generate toxic nitrogen oxides[3].
Physical State Solid/Powder (typical)Risk of explosive dust cloud formation if swept dry[4].

The Causality of Disposal: Why Incineration is Mandatory

A common misconception in laboratory waste management is that all water-soluble amines can be neutralized and flushed into municipal sanitary sewers. While the EPA and certain institutional guidelines permit the highly diluted drain disposal of simple, low-molecular-weight aliphatic amines (e.g., methylamine, propylamines with fewer than 7 carbon atoms)[1][2], 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol strictly violates this criteria.

With 11 carbon atoms and a bulky bicyclic-like footprint, this compound does not undergo rapid biodegradation in standard municipal sludge[4]. Furthermore, its piperidine moiety presents moderate aquatic toxicity risks.

The Required Modality: Controlled Incineration with Flue Gas Scrubbing Because the molecule is nitrogen-rich, standard incineration is insufficient. Thermal oxidation of this compound cleaves the carbon-nitrogen bonds, reacting the nitrogen with oxygen to form hazardous NO and NO2​ (NOx) gases. Therefore, waste management must be routed exclusively to a licensed chemical destruction plant capable of controlled incineration with alkaline flue gas scrubbing [3][5]. The scrubber system neutralizes the acidic NOx emissions before they can be released into the atmosphere.

NOxScrubbing Molecule Amine-Rich Waste (High N-Content) Combustion Thermal Oxidation (>1000°C) Molecule->Combustion Heat + O2 NOx NOx Gases (NO, NO2) Combustion->NOx Nitrogen Oxidation Scrubber Alkaline Flue Gas Scrubber NOx->Scrubber Exhaust Routing Safe Safe Emission (N2 + H2O + Salts) Scrubber->Safe Neutralization

Caption: Mechanistic pathway of nitrogenous waste destruction highlighting the necessity of flue gas scrubbing.

Step-by-Step Methodologies: Waste Segregation & Disposal

To maintain a self-validating safety system, every step of the disposal process must include a verification check to ensure chemical compatibility and regulatory compliance.

Protocol A: Routine Laboratory Waste Segregation

Do not mix this compound with halogenated solvents or acidic waste streams, as exothermic acid-base reactions can occur, potentially over-pressurizing waste containers[6].

  • Collection: Deposit all liquid reaction mixtures containing 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol into a designated, chemically compatible high-density polyethylene (HDPE) or polypropylene container[4].

  • Segregation: Label the container explicitly as "Hazardous Waste: Non-Halogenated Basic Organic Liquids" [6].

  • Validation (pH Check): Before sealing the primary waste carboy for vendor pickup, test an aliquot of the waste with wide-range pH paper.

    • Self-Validation: If the pH is >10, carefully buffer the waste stream with a dilute, weak acid (e.g., 1M Citric Acid) until the pH is between 6 and 9[1]. This prevents the slow evolution of volatile free-base amine vapors during transit.

  • Solid Waste: Place contaminated consumables (weighing boats, spatulas, Kimwipes) into a puncture-proof, double-lined polyethylene bag. Label as "Solid Hazardous Waste - Toxic/Combustible"[4].

Protocol B: Emergency Spill Containment & Decontamination

Piperidine derivatives can form explosive dust clouds if agitated improperly[4].

  • Isolation: Evacuate non-essential personnel and eliminate all ignition sources (sparks, open flames)[3].

  • PPE Donning: Equip a NIOSH-approved full-face respirator (if ventilation is compromised) and heavy-duty nitrile or butyl rubber gloves (amines rapidly degrade latex)[3].

  • Containment (Solid Spill):

    • Do NOT dry sweep. Dry sweeping generates airborne combustible dust.

    • Action: Gently mist the powder with a minimal amount of water or a compatible high-boiling solvent to suppress dust formation[4].

  • Collection: Use non-sparking tools (e.g., brass or plastic scoops) to collect the dampened material[3][7]. Transfer to a secure, labeled HDPE container.

  • Decontamination: Wash the spill area with copious amounts of water and a mild acidic detergent to neutralize residual basic amines. Collect the wash water as hazardous waste; do not allow runoff into municipal drains[4].

WasteRouting Start Waste Generation: 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol Liquid Liquid Waste (Aqueous/Organic) Start->Liquid Solid Solid Waste (Powder/Contaminated PPE) Start->Solid pHCheck Validation: pH Check (Target pH 6-9) Liquid->pHCheck Bagging Double-Bag in Polyethylene Solid->Bagging Segregate Segregate as: Non-Halogenated Basic pHCheck->Segregate Vendor Licensed Waste Management Transfer Segregate->Vendor Bagging->Vendor

Caption: Operational decision tree for the segregation and routing of 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol waste.

Empty Container Management

The disposal of the primary packaging that once housed the pure chemical is highly regulated.

  • Triple Rinsing: Empty containers must be triply rinsed using a solvent capable of dissolving the amine (e.g., ethanol or a dilute aqueous acid)[3][6].

  • Rinsate Routing: The rinsate generated from this process is classified as hazardous waste and must be added to the Non-Halogenated Basic Organic waste stream[6].

  • Destruction: Once triply rinsed, the packaging must be punctured or crushed to render it unusable for any other purpose, after which it can be disposed of in a sanitary landfill or routed for combustible packaging incineration[3][5].

References

  • LookChem. Piperidine Complex Safety Data Sheets (SDS). Retrieved from:[Link]

  • Bowling Green State University. Hazardous Waste Management Procedures - Aliphatic Amines. Retrieved from:[Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from:[Link]

  • University of Maryland Center for Environmental Science (UMCES). Hazardous Waste Rules For Laboratory Chemical Waste Drain Disposal. Retrieved from: [Link]

Sources

Handling

Personal protective equipment for handling 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol

Handling complex building blocks like (CAS: 1184360-40-4) requires more than standard laboratory precautions. Widely utilized by researchers and drug development professionals for synthesizing N-heterocycles and advanced...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling complex building blocks like (CAS: 1184360-40-4) requires more than standard laboratory precautions. Widely utilized by researchers and drug development professionals for synthesizing N-heterocycles and advanced pharmaceutical intermediates, this compound possesses distinct structural features—a primary amine, a tertiary amine, and a secondary alcohol—that dictate both its synthetic utility and its severe hazard profile.

As an application scientist, establishing a self-validating safety protocol is critical. If primary engineering controls fail, your personal protective equipment (PPE) must act as an impenetrable secondary barrier, and your emergency response must be immediate and scientifically grounded.

Chemical Profile & Hazard Causality

To handle this compound safely, one must understand the causality behind its reactivity. Amines are strong organic bases. When amine-containing compounds contact human tissue, they do not merely burn the surface; they systematically dismantle cellular architecture.

Mechanistic Causality of Hazards:

  • Liquefactive Necrosis: Unlike strong acids, which cause coagulative necrosis (forming a protective dead-tissue barrier or eschar), strong alkalis like aminopiperidines cause [1]. The alkaline nature of the amines saponifies the lipid membranes of cells, destroying tissue architecture and allowing the chemical to penetrate deeply and continuously into the[2].

  • Glaucopsia ("Blue Haze"): Exposure to amine vapors or fine dust can cause transient corneal edema, known clinically as [3]. The alkaline vapor absorbs into the moisture of the eye, causing the cornea to swell. This manifests as blurred vision, a blue-grey tint to the visual field, and [4].

Table 1: Quantitative Chemical & Hazard Profile

Property / MetricValue / Description
Chemical Name 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol
CAS Number 1184360-40-4
Molecular Weight 198.31 g/mol
Physical State Solid / Powder
Primary Hazards Corrosive (H314), Respiratory Irritant (H335)[5]
Incompatible Materials Strong oxidizing agents, acids, acid chlorides[6]

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling concentrated aminopiperidines. The following matrix is mandatory to establish a self-validating safety barrier:

  • Hand Protection (Double-Gloving): Use an inner Nitrile glove for dexterity and an outer Neoprene or Butyl rubber glove. Causality: Amines can rapidly permeate standard latex and thin nitrile; against organic bases[7].

  • Eye Protection: Chemical splash goggles are mandatory. Standard safety glasses with side shields do not form a seal and will not protect against the amine vapors or fine dust that cause glaucopsia[7].

  • Body Protection: A fully buttoned, chemically resistant lab coat (or Tyvek suit for bulk transfers) and closed-toe non-woven shoes.

Operational Plan: Step-by-Step Methodology

Step 1: Pre-Operation Setup & Environmental Controls

  • Verify the fume hood is fully operational with a face velocity of at least 0.5 m/s.

  • Ensure an emergency eyewash station and safety shower are unobstructed and within a 10-second walking distance.

  • Clear the workspace of all incompatible materials, particularly strong acids and oxidizing agents[6].

Step 2: Weighing and Transfer

  • Methodology: Transfer the solid using a static-free (e.g., ceramic or grounded stainless steel) spatula. Aminopiperidine powders can be highly static-prone, increasing the risk of aerosolization.

  • Weigh the material exclusively inside a ventilated balance enclosure or a specialized powder hood. Never weigh this compound on an open benchtop to prevent inhalation of corrosive dust[5].

Step 3: Reaction Monitoring & Handling

  • Keep all reaction vessels tightly sealed when not actively adding reagents.

  • If heating the compound, utilize a reflux condenser and a nitrogen/argon sweep to prevent the buildup of explosive or highly irritating vapor-air mixtures.

Step 4: Decontamination

  • After handling, wipe down the balance and fume hood surfaces with a dilute acidic solution (e.g., 1% citric acid or dilute acetic acid) to neutralize residual amine dust.

  • Follow immediately with a thorough wipe using deionized water to remove the neutralized salts.

Emergency Response & Disposal Plan

Spill Response:

  • Do not use water initially, as it may spread the alkaline material.

  • Cover the spill with an inert absorbent (e.g., diatomaceous earth or dry sand).

  • Carefully neutralize the absorbed mass with a dilute acid before sweeping it into a highly visible, labeled hazardous waste container.

Exposure Protocol:

  • Skin Contact: Immediately remove contaminated clothing. Rinse the affected area under a safety shower for a minimum of 15–30 minutes[8]. Crucial Causality: Do not apply chemical neutralizers (like weak acids) directly to the skin, as the resulting exothermic neutralization reaction will cause secondary thermal burns.

  • Eye Contact: Irrigate continuously with low-pressure flowing water for at least 15 minutes. Seek immediate evaluation by an ophthalmologist[8].

Waste Disposal:

  • Segregate waste containing 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol into a designated "Basic/Amine Organic Waste" container.

  • Causality: Mixing amine waste with acidic waste streams in a general collection carboy can lead to violent exothermic reactions, pressure buildup, and container rupture.

Workflow Visualization

G N1 1. Risk Assessment & SDS Review N2 2. Don Specialized PPE (Neoprene, Goggles) N1->N2 N3 3. Fume Hood Operation (Draft >0.5 m/s) N2->N3 N4 4. Chemical Transfer & Reaction Setup N3->N4 N5 Spill or Exposure Detected? N4->N5 N6 Emergency Protocol (15-min Rinse, Medical) N5->N6 Yes N7 5. Quenching & Decontamination N5->N7 No N8 6. EHS Approved Waste Segregation N7->N8

Safety workflow for handling, emergency response, and disposal of aminopiperidines.

References

  • Title: Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal Source: americanchemistry.com URL:[Link]

  • Title: Polyurethane Amine Catalysts Source: mofanpu.com URL:[Link]

  • Title: Ocular effects of exposure to triethylamine in the sand core cold box of a foundry Source: researchgate.net URL:[Link]

  • Title: FSI - Chemical Burns - Gossman Forensics Source: gossmanforensics.com URL:[Link]

  • Title: Liquefactive necrosis - Wikipedia Source: wikipedia.org URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol
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Reactant of Route 2
2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol
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